2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid
Description
Properties
IUPAC Name |
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S3/c1-2(3(8)9)11-5-7-6-4(10)12-5/h2H,1H3,(H,6,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMEDPHSLEAQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612791 | |
| Record name | 2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60725-23-7 | |
| Record name | 2-[(4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60725-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Characterization of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid
This technical guide provides a detailed exploration of the spectroscopic characterization of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the expected spectroscopic data based on analogous structures and outlining the methodologies for empirical verification.
Introduction
This compound belongs to the 1,3,4-thiadiazole class of compounds, which are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The structural elucidation and purity assessment of this molecule are paramount for its development and application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
This guide will first present a predicted spectroscopic profile of the target molecule, drawing upon data from structurally related compounds. Subsequently, it will provide detailed, field-proven protocols for acquiring and interpreting the actual spectroscopic data.
Predicted Spectroscopic Profile
The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the known spectral characteristics of 1,3,4-thiadiazole derivatives and molecules containing a propanoic acid moiety.[3]
Molecular Structure
Caption: A plausible fragmentation pathway for this compound in negative ion mode mass spectrometry.
Experimental Protocols
The following protocols provide a framework for the empirical characterization of this compound.
General Sample Preparation
-
Purity: Ensure the sample is of high purity (>95%) as impurities can significantly complicate spectral interpretation. Recrystallization or column chromatography may be necessary.
-
Solvent Selection: Choose appropriate deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) and spectroscopic grade solvents for UV-Vis and MS that do not interfere with the analysis.
¹H and ¹³C NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol) with a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the spectrum over a range of 200-800 nm using a quartz cuvette.
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of a volatile acid or base if necessary to promote ionization.
-
Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Acquire spectra in both positive and negative ion modes.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the observed data.
Conclusion
The spectroscopic characterization of this compound is crucial for its structural confirmation and purity assessment. This guide provides a predicted spectroscopic profile based on the analysis of related compounds and detailed protocols for obtaining empirical data. The presented methodologies, when followed diligently, will enable researchers to unambiguously characterize this promising molecule, thereby facilitating its further investigation in various scientific domains.
References
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Li, W.-Y., et al. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. De Gruyter. Available at: [Link] [3]2. MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI. Available at: [Link]
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Hashem, A. B., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Oil and Industrial Research. Available at: [Link] [2]4. PubChem. 2-Amino-5-mercapto-1,3,4-thiadiazole. National Center for Biotechnology Information. Available at: [Link]
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AL-Qadisiyha Journal For Science. (2014). Synthesis and Characterization of 2-(5-mercapto-1,3,4- thiadiazol. AL-Qadisiyha Journal For Science. Available at: [Link] 6. Digital Repository. (n.d.). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Digital Repository. Available at: [Link] [1]7. Iraqi Academic Scientific Journals. (2017). Synthesis and Characterization of 2-(5-mercapto-1,3,4- thiadiazol -2-yl)isoindoline-1,3-dione (L) and It's Complexes with Some Transition Metals (Co(II) , Ni(II) , Cu(II) , Zn(II) and Cd(II)). Iraqi Academic Scientific Journals. Available at: [Link]
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NIH. (n.d.). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]
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physicochemical properties of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique coordination properties.[1][2] Within this class, this compound (MTPA) emerges as a molecule of significant interest. Its structure features multiple functional groups poised for interaction: a carboxylic acid for salt formation and hydrogen bonding, and two thione/thiol tautomeric groups that are excellent metal coordinating agents.[3]
This technical guide provides a comprehensive overview of the core physicochemical properties of MTPA, designed for researchers, scientists, and drug development professionals. We move beyond a simple data sheet to explain the causality behind experimental choices and the direct implications of these properties on potential applications, from drug design to corrosion inhibition.[4][5][6]
Molecular Structure and Core Properties
Understanding the fundamental structure of MTPA is the first step in harnessing its potential. The molecule's functionality is dictated by the interplay between its acidic propanoic acid moiety and the electron-rich thiadiazole ring with its two sulfur-containing groups.
Caption: Figure 2: Step-by-step workflow for the synthesis and purification of MTPA.
Experimental Protocol: Synthesis
-
Preparation: To a stirred solution of 2,5-dimercapto-1,3,4-thiadiazole (1 equiv.) in anhydrous DMF, add finely ground potassium carbonate (2.2 equiv.).
-
Addition: Slowly add a solution of 2-bromopropanoic acid (1.05 equiv.) in DMF dropwise over 30 minutes.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, pour the reaction mixture into a beaker of ice-cold water.
-
Acidification: Acidify the aqueous solution to a pH of 2-3 using 2M HCl. A precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture, to yield pure MTPA. Dry the final product under vacuum.
Key Physicochemical Properties & Experimental Determination
The utility of MTPA in any application is governed by its physicochemical properties. The following section details these key parameters and provides robust, self-validating protocols for their determination.
Table 2: Summary of Physicochemical Properties
| Property | Expected/Analog Value | Significance |
|---|---|---|
| Melting Point (°C) | TBD (Analog: 168-169°C)[7] | Indicator of purity and solid-state stability. |
| pKa | TBD (Analog pKa₁ ~3.18)[7] | Governs ionization state, solubility, and biological interactions. |
| LogP | TBD | Measures lipophilicity, crucial for membrane permeability. |
| Aqueous Solubility | TBD | Determines bioavailability and formulation possibilities. |
Acidity (pKa)
Importance: MTPA possesses three potential acidic protons: one on the carboxylic acid and two from the thione/thiol groups. The pKa values are critical for predicting its charge state at a given pH, which profoundly impacts solubility, lipophilicity (LogD), and its ability to interact with biological targets or metal surfaces.
Experimental Protocol: Potentiometric Titration
-
Preparation: Accurately weigh ~10-20 mg of MTPA and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, such as a 20:80 methanol:water mixture.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode to monitor the solution pH.
-
Titration: Titrate the solution with a standardized, carbonate-free titrant (e.g., 0.1 M NaOH), adding small, precise aliquots.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the resulting titration curve. Multiple inflection points will correspond to the different ionizable groups.
Lipophilicity (LogP / LogD)
Importance: Lipophilicity is a key determinant of a molecule's ability to cross biological membranes (ADME properties) and its partitioning behavior in multiphase systems. LogP represents the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.
Experimental Protocol: Shake-Flask Method (OECD 107)
-
System Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and pre-saturate it with n-octanol. Likewise, pre-saturate n-octanol with the aqueous buffer.
-
Sample Preparation: Prepare a stock solution of MTPA in the aqueous buffer at a known concentration.
-
Partitioning: In a centrifuge tube, combine a precise volume of the MTPA solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Agitate the tube at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from the aqueous phase and determine the concentration of MTPA using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Calculation: The LogD is calculated as: Log₁₀ ( [MTPA]octanol / [MTPA]aqueous ), where [MTPA]octanol is determined by mass balance: ([MTPA]initial - [MTPA]aqueous).
Spectroscopic Profile
Importance: The spectroscopic fingerprint (NMR, IR, MS) is essential for unambiguous structural confirmation and purity assessment.
Expected Spectral Features:
-
¹H NMR (DMSO-d₆): A broad singlet for the carboxylic acid proton (>12 ppm), a quartet and doublet for the CH-CH₃ system of the propanoic moiety, and a very broad singlet for the SH/NH tautomeric protons.
-
¹³C NMR (DMSO-d₆): A signal for the carbonyl carbon (~170-175 ppm), two distinct signals for the thiadiazole ring carbons (~150-165 ppm), and signals for the propanoic acid carbons.
-
FT-IR (ATR): Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), C=N stretch (~1600 cm⁻¹), and potential S-H stretch (~2550 cm⁻¹).
-
Mass Spectrometry (ESI-): A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 237.
Protocol: Acquiring ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of pure, dry MTPA in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing exchangeable protons like -OH and -SH.
-
Instrument Setup: Transfer the solution to a clean NMR tube. Record the spectrum on a 400 MHz (or higher) spectrometer.
-
Data Acquisition: Acquire a standard proton spectrum. If necessary, perform a D₂O exchange experiment to confirm the assignment of exchangeable protons (the -OH and -SH signals will disappear).
-
Analysis: Process the spectrum (phasing, baseline correction) and integrate the signals. Chemical shifts should be referenced to the residual solvent peak (DMSO at ~2.50 ppm).
Relevance of Properties in Key Applications
The measured physicochemical properties directly inform the potential and optimization of MTPA in various fields.
Caption: Figure 3: Relationship between MTPA's properties and its primary applications.
-
Drug Development: For a molecule to be a viable drug candidate, it must balance water solubility (for bioavailability) with lipophilicity (for membrane passage). The pKa dictates its charge in the gut and blood, affecting absorption and distribution. The LogD at pH 7.4 is a more physiologically relevant predictor of cell permeability than LogP. [4][8]
-
Corrosion Inhibition: The efficacy of MTPA as a corrosion inhibitor hinges on its ability to adsorb onto a metal surface. [6]The nitrogen and sulfur atoms in the thiadiazole ring act as Lewis bases, donating electron pairs to vacant d-orbitals of metals like iron or steel, forming a protective coordination layer. [5][9]Its solubility in the corrosive medium (often acidic) is essential for it to reach the metal surface. The molecule's pKa will determine its protonation state and, consequently, its interaction mechanism with the charged metal surface.
Conclusion
This compound is a multifaceted compound whose potential is deeply rooted in its fundamental physicochemical properties. Its acidic nature, tunable lipophilicity, and potent metal-coordinating ability make it a compelling candidate for advanced applications in both pharmacology and materials science. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently synthesize, characterize, and deploy this promising molecule in their work. A thorough experimental determination of the properties outlined herein is the critical next step toward unlocking its full potential.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Sun, W.-Y., et al. Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]
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Al-Sultani, K. H., et al. Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. International Journal of Pharmaceutical and Bio-medical Science. [Link]
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Ghandour, R., et al. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI. [Link]
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PubChem. 2-Amino-5-mercapto-1,3,4-thiadiazole. National Center for Biotechnology Information. [Link]
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Saeedi, M., et al. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Institutes of Health. [Link]
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Al-Obaidi, A. M. J. Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Digital Repository of Scientific Institutes. [Link]
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Gomha, S. M., et al. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. [Link]
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Jasim, H. A. Synthesis and Characterization of 2-(5-mercapto-1,3,4- thiadiazol-2-yl)isoindoline-1,3-dione Ligand and Its Complexes with Some Metal Ions. AL-Qadisiyha Journal For Science. [Link]
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Zu, H., et al. Structure design and performance investigation of 2-mercapto-5-methyl thiadiazole based ionic liquids as lubricants and corrosion inhibitors. ResearchGate. [Link]
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PubChem. 5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol. National Center for Biotechnology Information. [Link]
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Sharmin, S. EXPLORING CORROSION INHIBITION PROPERTIES OF THIADIAZOL COMPOUND FOR THE PROTECTION OF CARBON STEEL. BUET Institutional Repository. [Link]
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Veleva, L., et al. Accumulation of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole in chitosan coatings for improved anticorrosive effect on zinc. PubMed. [Link]
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Porcayo-Calderon, J., et al. Influence of the alkyl chain length of 2 amino 5 alkyl 1,3,4 thiadiazole compounds on the corrosion inhibition of steel immersed in sulfuric acid solutions. ResearchGate. [Link]
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Englert, U., et al. N–H⋯S hydrogen bonding in 2-mercapto-5-methyl-1,3,4-thiadiazole. Synthesis and crystal structures of mercapto functionalised 1,3,4-thiadiazoles. ResearchGate. [Link]
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Chemsrc. 2-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YLTHIO)SUCCINIC ACID. Chemsrc. [Link]
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Brieflands. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Brieflands. [Link]
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An In-depth Technical Guide to the Solubility Profile of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic Acid
Foreword: The Critical Role of Solubility in Drug Development
In the landscape of modern drug discovery, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a life-saving therapeutic. Among these, aqueous solubility stands as a paramount hurdle that can prematurely terminate the development of otherwise promising candidates. Poor solubility directly impacts bioavailability, hindering a drug's ability to be absorbed and exert its pharmacological effect.[1] This is particularly pertinent for the class of 1,3,4-thiadiazole derivatives, which, despite their vast therapeutic potential across various diseases, often present significant solubility challenges.[2][3][4][5] This guide provides a comprehensive framework for characterizing the solubility profile of a specific, complex heterocyclic compound: 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust, self-validating system for solubility assessment, ensuring data integrity and informed decision-making in preclinical development.
Understanding the Molecule: this compound
This compound is a multifaceted molecule featuring a 1,3,4-thiadiazole core. This heterocyclic scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial and anticancer effects.[2][4] The molecule's structure, however, also presents inherent challenges to solubility. The presence of a carboxylic acid group suggests a pH-dependent solubility profile, while the mercapto groups and the overall aromaticity can contribute to low aqueous solubility due to strong intermolecular interactions in the solid state. A thorough understanding of these structural features is crucial for designing a comprehensive solubility assessment strategy.
Foundational Principles of Solubility Assessment
The solubility of a compound is not a singular value but rather a profile that is dependent on various environmental factors.[6] For an ionizable molecule such as this compound, the most critical factor is pH. The carboxylic acid moiety will be protonated at low pH, rendering the molecule less polar, while at higher pH, it will be deprotonated to its more soluble carboxylate form. Therefore, a comprehensive solubility analysis must be conducted across a physiologically relevant pH range.[7][8][9]
Furthermore, it is essential to distinguish between two key types of solubility:
-
Thermodynamic (or Equilibrium) Solubility: This is the true solubility of a compound at equilibrium in a given solvent system. It is a critical parameter for understanding the intrinsic physicochemical properties of the drug substance. The shake-flask method is the gold standard for determining thermodynamic solubility.[7][9]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock (typically in an organic solvent like DMSO) into an aqueous buffer. This is often more relevant to early-stage in vitro biological assays where compounds are introduced from DMSO stocks.[10]
Experimental Protocols for Determining the Solubility Profile
The following protocols are designed to provide a comprehensive understanding of the solubility of this compound.
Thermodynamic Solubility Determination via the Shake-Flask Method
This method is considered the benchmark for determining equilibrium solubility.[7][9]
Objective: To determine the equilibrium solubility of the target compound in various aqueous buffers.
Materials:
-
This compound (solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Bicarbonate buffer, pH 9.0
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a UV detector
Step-by-Step Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 3.0, 7.4, and 9.0).
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Equilibration: Tightly seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended incubation allows the system to reach thermodynamic equilibrium.
-
Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase for HPLC analysis. Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard curve.
Data Interpretation: The concentration determined by HPLC represents the thermodynamic solubility of the compound at that specific pH.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Assessment
This assay is crucial for mimicking the conditions of many in vitro biological screens.
Objective: To determine the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
A high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
96-well microplates.
-
Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer.
Step-by-Step Protocol:
-
Serial Dilution: Prepare a serial dilution of the DMSO stock solution in DMSO in a 96-well plate.
-
Addition to Buffer: Transfer a small volume of each DMSO dilution to another 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.
-
Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours) and then measure the turbidity of each well using a plate reader.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Caption: Kinetic Solubility Assay Workflow.
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative solubility data should be summarized in a structured table.
| Parameter | pH 3.0 | pH 7.4 | pH 9.0 | Comments |
| Thermodynamic Solubility (µg/mL) | Insert Value | Insert Value | Insert Value | Demonstrates the pH-dependent nature of solubility. |
| Kinetic Solubility (µM) | - | Insert Value | - | Relevant for in vitro assay design. |
Interpretation of Expected Results:
Due to the presence of the carboxylic acid group, it is anticipated that the thermodynamic solubility of this compound will be significantly lower at acidic pH (where the carboxyl group is protonated) and will increase as the pH becomes more alkaline (leading to the formation of the more soluble carboxylate anion). The kinetic solubility in a physiological buffer like PBS will provide a practical upper concentration limit for designing in vitro experiments that use DMSO as a co-solvent.
Strategies for Addressing Poor Solubility
Should the solubility of this compound prove to be a limiting factor, several formulation strategies can be explored:
-
Co-solvents: The use of water-miscible organic solvents, such as ethanol or polyethylene glycol (PEG), can enhance solubility.[11]
-
pH Adjustment: For formulations, maintaining a pH where the compound is in its more soluble ionized form is a viable strategy.
-
Use of Surfactants: The inclusion of non-ionic surfactants can aid in solubilization by forming micelles that encapsulate the drug molecule.[11]
-
Solid Dispersions: Creating a solid dispersion of the compound in a polymeric carrier can improve its dissolution rate and apparent solubility.[12]
Conclusion
A comprehensive understanding of the solubility profile of this compound is a non-negotiable prerequisite for its successful development as a therapeutic agent. The systematic approach outlined in this guide, encompassing both thermodynamic and kinetic solubility assessments, provides a robust framework for generating high-quality, reliable data. By diligently applying these methodologies, researchers can de-risk their drug discovery programs, enabling informed decisions on formulation strategies and ultimately paving the way for the clinical translation of novel thiadiazole-based therapies.
References
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- Wisdomlib. (2025). Thiadiazole Derivative: Significance and symbolism.
- PubMed. (2023). 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance.
- Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
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crystal structure analysis of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid
An In-depth Technical Guide to the Crystal Structure Analysis of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of this compound, a molecule of interest in medicinal chemistry due to the prevalence of the 1,3,4-thiadiazole scaffold in pharmacologically active compounds.[1][2] While a specific crystal structure for this exact molecule is not publicly available, this guide will serve as a procedural roadmap for researchers, from synthesis and purification to crystallization, data collection, and structure elucidation. By following the principles and protocols outlined herein, researchers can obtain a definitive three-dimensional structure, which is invaluable for understanding its physicochemical properties and for guiding drug design efforts.
Introduction: The Significance of Structural Elucidation
The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The title compound, this compound, incorporates this key heterocycle and presents multiple points for potential intermolecular interactions, making its solid-state structure crucial for understanding its behavior.
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] This information provides insights into:
-
Molecular Conformation: The spatial arrangement of the molecule's atoms.
-
Intermolecular Interactions: Hydrogen bonding, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, which can have different physical properties.
For drug development professionals, this knowledge is critical for formulation, understanding solubility, and designing more potent analogues.
Synthesis and Purification: The Foundation of Quality Crystals
Obtaining high-quality single crystals is contingent on the purity of the compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction data.
Proposed Synthesis
A plausible synthetic route to this compound involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with a suitable propanoic acid derivative. A general two-step synthesis is proposed below:
Step 1: Synthesis of 2,5-dimercapto-1,3,4-thiadiazole
This starting material can be synthesized from hydrazine and carbon disulfide in the presence of a base.
Step 2: Alkylation with 2-bromopropanoic acid
The target compound can then be synthesized by reacting 2,5-dimercapto-1,3,4-thiadiazole with 2-bromopropanoic acid in the presence of a base like triethylamine in a suitable solvent such as ethanol or DMF.
Purification Protocol
The crude product should be purified to >99% purity, as confirmed by techniques such as NMR spectroscopy and HPLC. Recrystallization is often a suitable method for purification and can sometimes directly yield X-ray quality crystals.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H6N2O2S3 | PubChem[6] |
| Molecular Weight | 222.31 g/mol | PubChem[6] |
| Appearance | Expected to be a white or pale yellow solid | General knowledge |
Crystallization: The Art and Science of Growing Single Crystals
The goal of crystallization is to slowly bring a solution of the compound to a state of supersaturation, allowing for the orderly growth of a single crystal.[7][8][9] Several methods can be employed, and the choice of solvent is critical.[7][10]
Solvent Selection
A good solvent for crystallization is one in which the compound is moderately soluble.[7] Highly soluble compounds tend to precipitate quickly, forming small crystals, while poorly soluble compounds may not crystallize at all. A screening of common laboratory solvents is recommended.
Crystallization Techniques
1. Slow Evaporation: This is the simplest method.[8][9]
-
Protocol:
-
Dissolve the purified compound in a suitable solvent to near saturation.
-
Filter the solution to remove any particulate matter.
-
Place the solution in a clean vial, covered loosely with a cap or parafilm with a few needle holes to allow for slow evaporation.
-
Store the vial in a vibration-free location and observe over several days to weeks.[7]
-
2. Vapor Diffusion: This technique is highly effective for growing high-quality crystals.[9]
-
Protocol:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a more volatile solvent in which the compound is insoluble (the "anti-solvent") to the larger container, ensuring the level is below the top of the inner vial.
-
The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.
-
3. Slow Cooling: This method is useful when the compound's solubility is highly dependent on temperature.
-
Protocol:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator). Insulating the container can help slow the cooling rate.
-
Diagram 1: Experimental Workflow for Crystallization
Caption: Workflow from purified compound to X-ray diffraction analysis.
X-ray Diffraction Analysis
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.[5]
Data Collection
The crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas to minimize thermal motion of the atoms. It is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
Structure Solution and Refinement
The collected diffraction data (intensities and positions of the spots) are used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other structural details.
Interpreting the Crystal Structure: A Hypothetical Case Study
While an experimental structure is not available, we can predict some key structural features of this compound based on its chemical composition.
Table 2: Predicted Structural Parameters
| Parameter | Predicted Value/Feature | Significance |
| Hydrogen Bonding | The carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitrogen atoms in the thiadiazole ring can also act as hydrogen bond acceptors. | These interactions will likely play a dominant role in the crystal packing, potentially forming dimers or extended chains. |
| Tautomerism | The mercapto group can exist in a thione tautomeric form. | The crystal structure will definitively show which tautomer is present in the solid state. |
| Conformation | The propanoic acid side chain can adopt various conformations. | The observed conformation will be the one that is most stable in the crystalline environment. |
Diagram 2: Potential Intermolecular Interactions
Caption: Potential hydrogen bonding interactions in the crystal lattice.
Conclusion
The determination of the crystal structure of this compound is a critical step in its characterization. This guide has provided a comprehensive overview of the necessary steps, from synthesis and purification to crystallization and X-ray analysis. The resulting three-dimensional structure will provide invaluable insights for researchers in medicinal chemistry and drug development, paving the way for the rational design of new therapeutic agents.
References
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University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]
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Staples, R.J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, E81(10), 895-905. Available from: [Link]
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Thorn, A. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section A: Foundations and Advances, A80(4), 283-292. Available from: [Link]
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University of Florida, Center for Xray Crystallography. Crystal Growing Tips. Available from: [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, characterization, and antimicrobial evaluation of thiadiazole derivatives derived from 2-amino-5-thio-1,3,4. Organic and Medicinal Chemistry Letters, 2(1), 1-5. Available from: [Link]
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MDPI. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Available from: [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid
Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the compound's spectral features, underpinned by established scientific principles and field-proven insights.
Introduction: The Significance of NMR in Characterizing Heterocyclic Compounds
This compound is a multifaceted heterocyclic compound featuring a 1,3,4-thiadiazole core. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. By providing detailed information about the chemical environment of each proton and carbon atom, NMR allows for unambiguous confirmation of the molecular structure.
This guide will delve into the predicted ¹H and ¹³C NMR chemical shifts for this molecule, provide a robust experimental protocol for acquiring high-quality spectra, and explain the rationale behind the experimental design.
Molecular Structure and Atom Labeling
To facilitate a clear correlation between the NMR data and the molecular structure, the atoms of this compound are systematically labeled as depicted in the diagram below.
Caption: Step-by-step workflow for NMR sample preparation.
Spectrometer Parameters
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0 - 16 ppm.
-
Number of Scans: 16 to 64, to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for quantitative analysis.
-
Acquisition Time: Approximately 2-3 seconds.
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0 - 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
Rationale for Parameter Choices:
-
DMSO-d₆ as Solvent: This solvent is ideal for polar compounds and its residual proton peak (~2.50 ppm) does not typically overlap with the signals of interest. The broad water peak in DMSO-d₆ can be minimized by using a freshly opened solvent bottle.
-
TMS as Internal Standard: TMS is chemically inert and its single, sharp peak at 0 ppm provides a reliable reference for chemical shifts.
-
Number of Scans: The number of scans is a trade-off between the desired signal-to-noise ratio and the experimental time. For the less sensitive ¹³C nucleus, a higher number of scans is necessary.
Trustworthiness and Self-Validation
The integrity of the obtained NMR data relies on a self-validating system. This is achieved through:
-
Purity Assessment: The ¹H NMR spectrum should be carefully inspected for any impurity peaks. The integration of the signals should correspond to the number of protons in the molecule.
-
Solvent Peak Reference: The residual solvent peak of DMSO-d₆ at approximately 2.50 ppm can be used as a secondary internal reference to validate the TMS signal.
-
2D NMR Experiments: For unambiguous assignment, especially in more complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of this compound. By combining predictive data with a detailed and validated experimental protocol, researchers and scientists are equipped with the necessary information to confidently characterize this and similar heterocyclic compounds. The principles and methodologies outlined herein are grounded in authoritative spectroscopic knowledge and are designed to ensure the generation of accurate and reproducible NMR data, a cornerstone of modern chemical research and drug development.
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- PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
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University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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Iraqi Journal of Industrial Research. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]
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MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Retrieved from [Link]
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NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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YouTube. (2019). Spectroscopy of carboxylic acids and their derivatives. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole. Retrieved from [Link]
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De Gruyter. (2025). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved from [Link]
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AL-Qadisiyha Journal For Science. (2014). Synthesis and Characterization of 2-(5-mercapto-1,3,4- thiadiazol-2-yl)isoindoline -1,3-dione Ligand and its Complexes. Retrieved from [Link]
An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid
Introduction
The compound 2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid is a multifaceted molecule featuring a confluence of functional groups that make it a subject of significant interest in medicinal chemistry and materials science. Derivatives of 1,3,4-thiadiazole are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The structural verification of such compounds is a critical step in their synthesis and development. Infrared (IR) spectroscopy provides a powerful, non-destructive technique for identifying the key functional groups within a molecule, thereby confirming its identity and purity.[4]
This guide offers a detailed analysis of the expected Fourier Transform Infrared (FTIR) spectrum of this compound. We will dissect the molecule's structure, explain the vibrational modes of each functional group, and provide a logical workflow for spectral interpretation. A crucial focus will be placed on the thione-thiol tautomerism inherent to the 5-mercapto-1,3,4-thiadiazole moiety, a phenomenon that profoundly influences the resulting spectrum.
Molecular Structure and Key Functional Groups
To interpret its IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses unique vibrational frequencies that act as a "fingerprint."
Caption: Molecular structure of this compound.
The Critical Aspect: Thiol-Thione Tautomerism
A pivotal consideration for the 5-mercapto-1,3,4-thiadiazole core is its existence in a tautomeric equilibrium between the thiol form and the thione form.[5] Computational studies on similar structures suggest that the thione form is often the more stable tautomer.[6] This equilibrium dramatically alters the expected IR spectrum.
-
Thiol Form: Contains an S-H bond and a C=N bond within the ring.
-
Thione Form: Contains an N-H bond and a C=S (thiocarbonyl) bond.
The presence or absence of characteristic S-H, N-H, and C=S stretching bands will provide definitive evidence for the predominant tautomer in the solid state (assuming a KBr pellet or ATR analysis).
Detailed Spectral Analysis: A Region-by-Region Interpretation
The 4000-2500 cm⁻¹ Region: O-H, N-H, C-H, and S-H Stretches
This high-wavenumber region is dominated by stretching vibrations of bonds to hydrogen.
-
O-H Stretch (Carboxylic Acid): The most prominent feature will be an extremely broad absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[7][8] This exceptional broadness is a hallmark of carboxylic acids and arises from the strong intermolecular hydrogen bonding that forms stable dimers.[9]
-
C-H Stretch (Alkyl): Superimposed on the broad O-H band, sharp peaks between 3000 cm⁻¹ and 2850 cm⁻¹ will be visible.[10] These correspond to the asymmetric and symmetric stretching vibrations of the CH and CH₃ groups in the propanoic acid chain.
-
N-H Stretch (Thione Tautomer): If the thione form is dominant, a moderate to strong absorption band is expected in the 3400-3100 cm⁻¹ region, corresponding to the N-H stretching of the thiadiazole ring. Its presence would be a strong indicator against the thiol form.
-
S-H Stretch (Thiol Tautomer): Conversely, if the thiol form is present, a weak and sharp absorption band should appear between 2600-2550 cm⁻¹. This peak is notoriously weak and can sometimes be obscured by other absorptions, but its presence would confirm the thiol structure.
The 1800-1500 cm⁻¹ Region: Carbonyl and Imine Stretches
This region is diagnostic for double bonds.
-
C=O Stretch (Carboxylic Acid): An intense, sharp absorption band between 1760-1690 cm⁻¹ is the unmistakable signature of the carbonyl group.[11] For a hydrogen-bonded dimer, this peak typically appears closer to 1710 cm⁻¹.[7] Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
C=N Stretch (Thiadiazole Ring): The thiadiazole ring contains C=N bonds, which are expected to produce one or more stretching bands in the 1650-1550 cm⁻¹ range. These peaks are typically of medium to strong intensity.
The Fingerprint Region (<1500 cm⁻¹)
This region contains a wealth of complex vibrations, including bending, scissoring, and skeletal vibrations that are unique to the molecule as a whole.[10]
-
O-H Bend (Carboxylic Acid): An in-plane bend for the O-H group is expected around 1440-1395 cm⁻¹. A broad out-of-plane bend may also be observed near 950-910 cm⁻¹.[9]
-
C-H Bends (Alkyl): Asymmetric and symmetric bending vibrations for the CH₃ group and scissoring for the CH group will appear in the 1470-1370 cm⁻¹ range.
-
C-O Stretch (Carboxylic Acid): A medium to strong intensity band corresponding to the C-O single bond stretch, coupled with the O-H bend, is found between 1320-1210 cm⁻¹.[9]
-
C=S Stretch (Thione Tautomer): This is a key diagnostic peak. If the molecule exists as the thione, a medium to strong band for the thiocarbonyl stretch should be present in the 1250-1020 cm⁻¹ region. The presence of this band, coupled with an N-H stretch, would provide conclusive evidence for the thione tautomer.
-
C-S Stretches (Thioether and Ring): The C-S single bond stretches from both the thioether linkage and the thiadiazole ring are typically weak and appear in the 800-600 cm⁻¹ range.[12][13] These peaks can be difficult to assign definitively due to their low intensity and the complexity of the fingerprint region.
Summary of Expected Vibrational Frequencies
The following table consolidates the expected IR absorption bands for this compound, accounting for the likely dominant thione tautomer.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3400 - 3100 | N-H (Thione) | Stretch | Medium - Strong |
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretch (H-bonded) | Strong, Very Broad |
| 3000 - 2850 | C-H (Alkyl) | Stretch | Medium, Sharp |
| 1760 - 1690 | C=O (Carboxylic Acid) | Stretch | Strong, Sharp |
| 1650 - 1550 | C=N (Thiadiazole) | Stretch | Medium - Strong |
| 1470 - 1370 | C-H (Alkyl) | Bend | Medium |
| 1440 - 1395 | O-H (Carboxylic Acid) | In-plane Bend | Medium |
| 1320 - 1210 | C-O (Carboxylic Acid) | Stretch | Medium - Strong |
| 1250 - 1020 | C=S (Thione) | Stretch | Medium - Strong |
| 950 - 910 | O-H (Carboxylic Acid) | Out-of-plane Bend | Medium, Broad |
| 800 - 600 | C-S (Thioether/Ring) | Stretch | Weak |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
Trustworthy data begins with meticulous sample preparation and data acquisition.
Methodology: KBr Pellet Technique
-
Preparation: Gently grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle. The goal is a fine, homogeneous powder. Causality: Grinding ensures the sample is dispersed evenly, reducing scattering effects and producing sharp, well-defined peaks.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. Causality: High pressure fuses the KBr into a solid matrix that is transparent to IR radiation, holding the sample in the beam path.
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder.
-
Background Scan: Perform a background scan with an empty sample compartment to measure the spectrum of the atmospheric CO₂ and water vapor. Causality: This background is subtracted from the sample scan to ensure the final spectrum contains only absorptions from the sample itself.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded from 4000 cm⁻¹ to 400 cm⁻¹.
Workflow for Spectral Interpretation
A systematic approach is essential for accurate spectral analysis. The following workflow guides the researcher from the raw spectrum to a confirmed structure.
Caption: Logical workflow for the IR spectral analysis of the target molecule.
Conclusion
The IR spectrum of this compound is rich with information. The definitive signatures are the extremely broad O-H stretch and the intense C=O stretch, which unequivocally confirm the carboxylic acid moiety. The most insightful aspect of the analysis lies in determining the dominant tautomeric form of the 5-mercapto-1,3,4-thiadiazole ring. The presence of N-H and C=S absorptions, coupled with the absence of a distinct S-H peak, provides compelling evidence for the prevalence of the thione tautomer. This detailed spectroscopic guide provides researchers and drug development professionals with the foundational knowledge to confidently verify the structure of this important class of heterocyclic compounds.
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Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]
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An In-depth Technical Guide to the Biological Activity of Novel 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide delves into the synthesis and multifaceted biological activities of a novel class of derivatives: 2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid and its analogues. We will explore their potential as antimicrobial, antioxidant, and anticancer agents, providing a comprehensive overview of their synthesis, mechanisms of action, and the established protocols for their biological evaluation. This document serves as a foundational resource for researchers engaged in the discovery and development of new therapeutic agents based on this promising heterocyclic core.
The Versatile 1,3,4-Thiadiazole Nucleus: A Gateway to Diverse Bioactivity
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is a privileged scaffold in drug discovery, conferring a unique combination of physicochemical properties that contribute to its wide range of biological activities.[1] The presence of the =N-C-S- moiety and the ring's aromaticity are believed to contribute to its metabolic stability and low toxicity in biological systems.[2] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, and anticancer properties.[3][4]
The core focus of this guide, this compound, introduces a propanoic acid moiety attached to the thiadiazole ring through a thioether linkage. This specific structural feature opens new avenues for derivatization, allowing for the synthesis of esters and amides with potentially enhanced biological activities and modulated pharmacokinetic profiles.
Synthetic Pathways to this compound Derivatives
The synthesis of the target compounds and their derivatives typically commences with the preparation of the core 2,5-dimercapto-1,3,4-thiadiazole. This key intermediate can be synthesized from hydrazine and carbon disulfide in the presence of a base. Subsequent derivatization allows for the introduction of the propanoic acid side chain and further modifications.
Synthesis of the Core Intermediate: 2,5-Dimercapto-1,3,4-thiadiazole
A common and efficient method for the synthesis of 2,5-dimercapto-1,3,4-thiadiazole involves the reaction of hydrazine with carbon disulfide in an alkaline medium. The reaction proceeds through the formation of a dithiocarbazate intermediate, which then cyclizes to form the thiadiazole ring.
Introduction of the Propanoic Acid Moiety
The propanoic acid side chain can be introduced by reacting 2,5-dimercapto-1,3,4-thiadiazole with a suitable three-carbon synthon. A plausible synthetic route involves the S-alkylation of one of the thiol groups with a 2-halopropanoic acid or its ester derivative. The reaction is typically carried out in the presence of a base to facilitate the formation of the thiolate anion, which then acts as a nucleophile.
A documented approach for a related structure involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with methyl or butyl 2-bromopropanoate to yield the corresponding propanoate esters.[5] While the starting material in this documented synthesis is the 2-amino-5-mercapto derivative, the principle of S-alkylation at the thiol group is directly applicable to the synthesis of the target compounds from 2,5-dimercapto-1,3,4-thiadiazole.
Derivatization of the Propanoic Acid
The carboxylic acid group of this compound is a versatile handle for further derivatization, enabling the synthesis of a library of ester and amide analogues.
-
Esterification: The carboxylic acid can be converted to its corresponding esters by reaction with various alcohols in the presence of an acid catalyst.
-
Amidation: Amide derivatives can be prepared by activating the carboxylic acid, for example, with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by reaction with a primary or secondary amine.
Figure 1: Synthetic workflow for the preparation of the title compounds and their derivatives.
Antimicrobial Potential: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens represents a significant global health threat, necessitating the urgent development of novel antimicrobial agents. The 1,3,4-thiadiazole scaffold has been extensively investigated for its antimicrobial properties.[4][6]
While specific antimicrobial data for this compound derivatives are not extensively reported in the current literature, the known bioactivity of related compounds suggests that these novel derivatives are promising candidates for antimicrobial screening. For instance, various 2-amino-5-mercapto-1,3,4-thiadiazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[7]
Proposed Mechanisms of Antimicrobial Action
The antimicrobial activity of thiadiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Potential mechanisms include:
-
Enzyme Inhibition: The sulfur and nitrogen atoms in the thiadiazole ring can coordinate with metal ions in the active sites of key bacterial enzymes, leading to their inhibition.
-
Disruption of Cell Wall Synthesis: Some heterocyclic compounds are known to interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Inhibition of Protein Synthesis: Thiadiazole derivatives may bind to ribosomal subunits, thereby inhibiting protein synthesis.
Standardized Protocol for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial activity data, it is imperative to adhere to standardized testing protocols. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[3][8]
Experimental Protocol: Broth Microdilution Method (CLSI M07)
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific test organism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.
Antioxidant Properties: Combating Oxidative Stress
Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. The 1,3,4-thiadiazole nucleus, particularly when substituted with thiol groups, is a promising scaffold for the development of novel antioxidants.[9]
Mechanisms of Antioxidant Action
The antioxidant activity of this compound derivatives can be attributed to several mechanisms:
-
Radical Scavenging: The thiol group (-SH) can donate a hydrogen atom to neutralize free radicals.
-
Metal Chelation: The heteroatoms in the thiadiazole ring can chelate pro-oxidant metal ions, such as iron and copper, preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.
Standardized Assays for Antioxidant Activity Evaluation
A comprehensive assessment of antioxidant potential requires the use of multiple assays that probe different mechanisms of action.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature.
-
Measurement: Measure the decrease in absorbance at a specific wavelength (typically around 517 nm). The percentage of radical scavenging activity is then calculated.
Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
-
Preparation of FRAP Reagent: Prepare a fresh FRAP reagent by mixing acetate buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution, and ferric chloride solution.
-
Reaction Mixture: Add the test compound to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C.
-
Measurement: Measure the absorbance of the colored ferrous-TPTZ complex at a specific wavelength (typically around 593 nm). The antioxidant capacity is determined from a standard curve of a known antioxidant, such as Trolox.[10]
Anticancer Activity: A Promising Avenue for New Therapeutics
The 1,3,4-thiadiazole scaffold is present in several clinically used and experimental anticancer agents.[11] These compounds exert their cytotoxic effects through various mechanisms, including enzyme inhibition, disruption of cell signaling pathways, and induction of apoptosis. N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, for example, have been shown to exhibit cytotoxic activity against various cancer cell lines.[3]
Potential Mechanisms of Anticancer Action
The anticancer potential of this compound derivatives may be mediated by several mechanisms:
-
Inhibition of Tyrosine Kinases: Many heterocyclic compounds are known to inhibit tyrosine kinases, which are often overactive in cancer cells and play a crucial role in cell proliferation and survival.
-
Induction of Apoptosis: These derivatives may trigger the programmed cell death pathway in cancer cells by activating caspases and modulating the expression of pro- and anti-apoptotic proteins.
-
DNA Intercalation: The planar aromatic structure of the thiadiazole ring may allow for intercalation into the DNA double helix, leading to the inhibition of DNA replication and transcription.
Standardized Protocol for In Vitro Cytotoxicity Assessment
The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of chemical compounds.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.
Figure 3: Workflow for assessing the in vitro cytotoxicity of the test compounds using the MTT assay.
Data Presentation and Interpretation
The biological activity of the novel derivatives should be presented in a clear and concise manner to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Antimicrobial Activity Data (Example)
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Derivative 1 (Ester) | 16 | 32 |
| Derivative 2 (Amide) | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 |
Table 2: Antioxidant Activity Data (Example)
| Compound | DPPH IC₅₀ (µM) | FRAP (µM Trolox Equiv./µM) |
| Derivative 1 (Ester) | 25.4 | 0.8 |
| Derivative 2 (Amide) | 18.2 | 1.2 |
| Ascorbic Acid | 15.1 | 1.0 |
Table 3: Anticancer Activity Data (Example)
| Compound | IC₅₀ (µM) vs. MCF-7 Cells | IC₅₀ (µM) vs. A549 Cells |
| Derivative 1 (Ester) | 12.5 | 20.1 |
| Derivative 2 (Amide) | 8.9 | 15.7 |
| Doxorubicin | 0.5 | 0.8 |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and potential for diverse derivatization, coupled with the established broad-spectrum biological activity of the 1,3,4-thiadiazole nucleus, make this class of compounds a compelling area for further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of ester and amide derivatives. Structure-activity relationship studies will be crucial in identifying the key structural features that govern their antimicrobial, antioxidant, and anticancer activities. Furthermore, mechanistic studies will be essential to elucidate their modes of action, paving the way for the rational design of more potent and selective drug candidates.
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ResearchGate. (2015). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. Retrieved from [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Antimicrobial Susceptibility Testing of Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the in vitro antibacterial activity of novel thiadiazole derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The protocols herein are grounded in internationally recognized standards, primarily those established by the Clinical and Laboratory Standards Institute (CLSI), to ensure data accuracy, reproducibility, and comparability.[1][2] Methodologies for initial screening via the Kirby-Bauer disk diffusion assay and quantitative evaluation through the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are detailed. This guide is designed to provide a robust framework for the preliminary assessment of new chemical entities in the antimicrobial drug discovery pipeline.
Introduction: The Rationale for Testing Thiadiazole Derivatives
The 1,3,4-thiadiazole heterocyclic scaffold has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including notable antimicrobial properties.[3][4][5] Its unique chemical structure allows for versatile substitutions, leading to a wide array of derivatives with the potential to overcome existing antimicrobial resistance mechanisms.[4] The emergence of multidrug-resistant (MDR) pathogens necessitates the continuous development of new antibacterial agents.[6] Therefore, a standardized and rigorous evaluation of novel compounds, such as thiadiazole derivatives, is a critical first step in identifying promising lead candidates for further development.[5][7]
This protocol outlines a systematic approach to assess the antibacterial efficacy of these derivatives. The initial qualitative screening using the disk diffusion method provides a rapid assessment of activity, while the subsequent determination of MIC and MBC values offers quantitative data on the potency and bactericidal or bacteriostatic nature of the compounds.[8][9][10] Adherence to these standardized protocols is paramount for generating reliable and comparable data.[11][12]
Materials and Reagents
Bacterial Strains
A representative panel of both Gram-positive and Gram-negative bacteria should be used. Quality control (QC) strains, as recommended by CLSI, must be included in each experiment to validate the results.[13]
-
Gram-Positive:
-
Staphylococcus aureus (e.g., ATCC 25923, ATCC 29213)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
Bacillus subtilis (e.g., ATCC 6633)[5]
-
-
Gram-Negative:
Culture Media and Reagents
-
Mueller-Hinton Agar (MHA): For the Kirby-Bauer disk diffusion test. Its composition is standardized to ensure reproducibility.[13]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): For broth microdilution (MIC) and MBC testing.[15]
-
Tryptic Soy Broth (TSB) or Saline Solution (0.9% NaCl): For preparing the bacterial inoculum.[13]
-
Sterile deionized water or Dimethyl Sulfoxide (DMSO): For dissolving the thiadiazole derivatives. The choice of solvent depends on the solubility of the compounds.
-
0.5 McFarland Turbidity Standard: For standardizing the bacterial inoculum to approximately 1-2 x 10⁸ CFU/mL.[13][16]
-
Sterile filter paper disks (6 mm): For the disk diffusion assay.
-
Sterile 96-well microtiter plates: For the broth microdilution assay.
-
Positive Control Antibiotics: Commercially available antibiotic disks (e.g., Ciprofloxacin, Gentamicin) and powders for MIC/MBC determination.[5][17]
-
Resazurin solution (optional): As an indicator of bacterial growth in MIC assays.
Experimental Protocols
A tiered approach is recommended, starting with a qualitative screening method followed by quantitative determination of antimicrobial activity.
Preliminary Screening: Kirby-Bauer Disk Diffusion Method
This method provides a rapid qualitative assessment of the antibacterial activity of the synthesized thiadiazole derivatives.[2][18] The principle lies in the diffusion of the antimicrobial agent from a saturated disk into the agar, creating a concentration gradient.[18][19][20] If the bacteria are susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[19][21]
Workflow for Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Step-by-Step Protocol:
-
Inoculum Preparation: From a pure overnight bacterial culture, select 3-5 well-isolated colonies and suspend them in TSB or sterile saline.[13] Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[13][19] This results in a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[13]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.[19][22] Remove excess fluid by pressing the swab against the inside of the tube.[19][22] Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60° each time to ensure uniform growth.[22]
-
Disk Preparation and Application: Dissolve the thiadiazole derivatives in a suitable solvent (e.g., DMSO) to a known concentration. Aseptically apply a specific volume (e.g., 10 µL) of each derivative solution onto sterile 6 mm paper disks and allow the solvent to evaporate. Place the impregnated disks, along with positive and negative (solvent-only) control disks, onto the inoculated agar surface.[13][19] Gently press the disks to ensure complete contact with the agar.[13]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16 to 20 hours.[13]
-
Data Collection: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[13]
Quantitative Analysis: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.[8][23] This method provides a quantitative measure of the potency of the thiadiazole derivatives.
Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Protocol:
-
Compound Dilution: In a sterile 96-well microtiter plate, prepare serial two-fold dilutions of each thiadiazole derivative in CAMHB.[23] For example, add 100 µL of CAMHB to wells 2 through 11. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).[23][24]
-
Inoculum Preparation: Prepare a bacterial inoculum as described in section 3.1.1. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[22]
-
Inoculation: Add the appropriate volume of the diluted bacterial suspension to each well (except the sterility control) to reach a final volume of 100 µL or 200 µL, depending on the initial setup.[15][25]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[23]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[15] Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀).[23]
Determining Bactericidal Activity: Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][9] This assay is performed after the MIC has been determined and helps to differentiate between bacteriostatic (inhibitory) and bactericidal (killing) activity.[10]
Step-by-Step Protocol:
-
Subculturing from MIC plate: Following MIC determination, take a 10-100 µL aliquot from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).[23]
-
Plating: Spread the aliquot onto a fresh, drug-free MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[6][10]
Data Presentation and Interpretation
Results should be presented clearly and concisely. A tabular format is recommended for easy comparison of the activities of different derivatives against the tested bacterial strains.
Table 1: Example Data Summary for Thiadiazole Derivatives
| Compound ID | Gram Stain | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |
| TDZ-01 | Positive | S. aureus ATCC 25923 | 18 | 16 | 32 |
| Negative | E. coli ATCC 25922 | 12 | 64 | >128 | |
| TDZ-02 | Positive | S. aureus ATCC 25923 | 22 | 8 | 8 |
| Negative | E. coli ATCC 25922 | 15 | 32 | 64 | |
| Ciprofloxacin | Positive | S. aureus ATCC 25923 | 25 | 0.5 | 1 |
| (Control) | Negative | E. coli ATCC 25922 | 30 | 0.25 | 0.5 |
Interpretation:
-
Disk Diffusion: The diameter of the inhibition zone is an initial indicator of activity. Larger zones generally suggest greater susceptibility.
-
MIC: A lower MIC value indicates higher potency of the compound.
-
MBC/MIC Ratio: This ratio helps to classify the compound's effect.
-
If MBC/MIC ≤ 4, the compound is generally considered bactericidal .[10]
-
If MBC/MIC > 4, the compound is considered bacteriostatic .
-
Conclusion and Future Directions
This guide provides a standardized framework for the initial in vitro antibacterial evaluation of novel thiadiazole derivatives. The data generated from these protocols will enable researchers to identify promising lead compounds for further investigation. Subsequent studies may include time-kill kinetics, mechanism of action studies, and in vivo efficacy models to further characterize the most potent derivatives. Adherence to these established methodologies ensures the generation of high-quality, reproducible data that is essential for the progression of new antimicrobial agents through the drug discovery and development process.
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Application Notes & Protocols for the Antifungal Screening of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic Acid Derivatives
Introduction: The Therapeutic Potential of 1,3,4-Thiadiazole Scaffolds in Mycology
In the ongoing search for novel antifungal agents to combat the rise of drug-resistant fungal pathogens, heterocyclic compounds have emerged as a promising area of research. Among these, the 1,3,4-thiadiazole nucleus has garnered significant attention. This five-membered heterocyclic ring is a bioisostere of imidazole and triazole, which are core components of widely used azole antifungal drugs.[1] The structural similarity suggests that 1,3,4-thiadiazole derivatives may exert their antifungal effects through a similar mechanism: the inhibition of the cytochrome P450 enzyme 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] The disruption of ergosterol synthesis leads to altered membrane permeability and ultimately, fungal cell death.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antifungal screening of a specific class of these compounds: 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid derivatives. We will detail field-proven protocols for preliminary qualitative screening, quantitative determination of antifungal potency, and assessment of fungicidal activity. The methodologies are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[3][4][5][6]
Principle of Antifungal Susceptibility Testing
The primary objective of in vitro antifungal susceptibility testing is to determine the concentration of a compound required to inhibit the growth of or kill a specific fungus. This is typically achieved through two main approaches: diffusion and dilution methods.
-
Diffusion Methods (e.g., Agar Well Diffusion): These are excellent for initial, qualitative screening. The test compound diffuses through a solid agar medium inoculated with the target fungus. The presence of a zone of growth inhibition around the compound's reservoir is indicative of antifungal activity.[7][8] The size of this zone provides a preliminary indication of the compound's potency.
-
Dilution Methods (e.g., Broth Microdilution): These are quantitative methods used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][9] This method involves challenging the fungus with a range of serially diluted concentrations of the test compound in a liquid broth medium.[10]
Following the determination of the MIC, a further assay can be performed to determine the Minimum Fungicidal Concentration (MFC), which is the lowest concentration of the compound that results in a 99.9% reduction in the initial fungal inoculum.[11][12] This distinguishes between fungistatic (growth-inhibiting) and fungicidal (killing) activity.
Experimental Workflow for Antifungal Screening
The following diagram illustrates a logical workflow for the comprehensive antifungal screening of novel 1,3,4-thiadiazole derivatives.
Caption: Proposed mechanism of action for thiadiazole derivatives.
Conclusion
The protocols outlined in this document provide a robust framework for the systematic antifungal screening of this compound derivatives. By employing a tiered approach, from initial qualitative screening to quantitative determination of MIC and MFC values, researchers can efficiently identify and characterize promising lead compounds. The structural relationship of the 1,3,4-thiadiazole core to known azole antifungals provides a strong rationale for their investigation, and subsequent mechanistic studies can further validate their potential as a new class of antifungal agents.
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Application Notes & Protocols: Evaluating the Anticancer Properties of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid
Abstract
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including significant potential as an anticancer agent.[1][2] Derivatives of this core structure have been shown to interfere with DNA synthesis, induce programmed cell death (apoptosis), and modulate key signaling pathways involved in tumor progression.[1][2][3][4] This document provides a comprehensive suite of protocols for the systematic evaluation of a novel derivative, 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid, on various cancer cell lines. We present a tiered experimental approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies of apoptosis, cell cycle arrest, and the underlying molecular signaling pathways. These protocols are designed to provide researchers in oncology and drug development with a robust framework for characterizing the therapeutic potential of this and similar compounds.
| Introduction & Scientific Rationale
The search for novel, selective, and potent anticancer agents is a cornerstone of modern oncological research. Heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole ring, have emerged as a highly promising class of molecules.[3] Their structural similarity to pyrimidines allows them to act as bioisosteres, potentially interfering with nucleic acid replication, a critical process for rapidly dividing cancer cells.[2] Numerous studies have documented the ability of 1,3,4-thiadiazole derivatives to induce cytotoxicity in a wide range of human cancer cell lines, including those of the breast, colon, and prostate.[4][5]
The subject of this guide, this compound (herein referred to as MTP-acid), is a novel compound featuring this key pharmacophore. To rigorously assess its anticancer potential, a multi-faceted approach is required. The experimental workflow outlined herein is designed to answer three fundamental questions:
-
Does MTP-acid exhibit cytotoxic activity against cancer cells?
-
If so, what is the primary mechanism of cell death (e.g., apoptosis, necrosis)?
-
Which molecular pathways are modulated by MTP-acid to exert its effects?
To address these questions, we will employ a panel of well-characterized cancer cell lines, such as MCF-7 (breast), HT-29 (colon), and PC-3 (prostate), alongside a non-cancerous cell line to evaluate tumor selectivity.[2][5] The workflow progresses from a high-throughput cytotoxicity assay (MTT) to more detailed mechanistic analyses using flow cytometry (Annexin V/PI for apoptosis, Propidium Iodide for cell cycle) and culminates in protein-level investigation via Western blotting.
Figure 2. Principle of Annexin V and Propidium Iodide (PI) staining.
| Materials
-
Cells treated with MTP-acid (e.g., at IC₅₀ and 2x IC₅₀ concentrations)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer) [6]* Cold 1X PBS
-
Flow cytometry tubes
-
Flow cytometer
| Step-by-Step Methodology
-
Cell Treatment: Seed cells in 6-well plates and treat with MTP-acid at the desired concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using a non-enzymatic method like EDTA or brief trypsinization to preserve membrane integrity. [7]Combine all cells from each sample into a single tube.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with 1 mL of cold 1X PBS. [8][6]4. Resuspension: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. [8][7]5. Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [8][7]6. Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark. [8][6]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube. [8]Analyze the samples by flow cytometry within one hour.
| Data Analysis
The flow cytometer will generate a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic/damaged cells
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by MTP-acid.
| Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
| Principle
The cell cycle is a tightly regulated process consisting of G₁, S, G₂, and M phases. Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA. [9]By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified by flow cytometry. Cells in the G₀/G₁ phase have a normal (2N) DNA content, cells in the G₂/M phase have double (4N) the DNA content, and cells in the S phase have an intermediate DNA content. Treatment with RNase is crucial to prevent PI from binding to double-stranded RNA, which would otherwise interfere with the analysis. [9][10]
| Materials
-
Cells treated with MTP-acid
-
Cold 1X PBS
-
Ice-cold 70% ethanol (for fixation)
-
PI Staining Buffer: 50 µg/mL PI and 100 µg/mL RNase A in PBS. [10]* Flow cytometer
| Step-by-Step Methodology
-
Cell Treatment & Harvesting: Treat cells in 6-well plates with MTP-acid as described previously. Harvest the cells by trypsinization.
-
Washing: Wash the cells once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping. Fix the cells for at least 2 hours at 4°C (or overnight). [10]4. Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet twice with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light. [11]7. Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. [10]
| Data Analysis & Presentation
The resulting data is displayed as a histogram of fluorescence intensity. Deconvolution software (e.g., FlowJo, ModFit LT) is used to model the G₀/G₁, S, and G₂/M peaks and calculate the percentage of cells in each phase of the cell cycle. [11] Table 2. Effect of MTP-acid on Cell Cycle Distribution in MCF-7 Cells (24h).
| Treatment | % G₀/G₁ Phase | % S Phase | % G₂/M Phase |
|---|---|---|---|
| Control (Untreated) | 65.2 ± 3.1 | 22.5 ± 2.4 | 12.3 ± 1.9 |
| MTP-acid (12.5 µM) | 50.1 ± 2.8 | 15.3 ± 1.9 | 34.6 ± 4.2 |
| Protocol 4: Investigation of Signaling Pathways by Western Blot
| Principle
Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. [12]It involves separating proteins by size via SDS-PAGE, transferring them to a solid support membrane, and probing the membrane with antibodies specific to the target protein. [12]This method allows us to investigate the molecular mechanisms underlying the observed biological effects. Based on studies of similar 1,3,4-thiadiazole derivatives, a plausible mechanism of MTP-acid-induced apoptosis involves the activation of caspases and modulation of Bcl-2 family proteins. [2][13]We will therefore probe for key proteins in this pathway.
Figure 3. Hypothetical apoptotic pathway activated by MTP-acid.
| Materials
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Transfer: Nitrocellulose or PVDF membrane, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20). [14][15]* Primary Antibodies: Rabbit anti-Cleaved Caspase-3, Rabbit anti-Bax, Mouse anti-β-actin (loading control).
-
Secondary Antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG. [15]* Detection Reagent: Enhanced Chemiluminescence (ECL) substrate. [16]
| Step-by-Step Methodology
-
Protein Extraction: Treat cells with MTP-acid. Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold Lysis Buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate. [14]2. Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions. [16]3. Sample Preparation: Normalize all samples to the same concentration with Lysis Buffer. Add SDS-PAGE loading buffer and heat at 95°C for 5 minutes. [16]4. Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding. [16]7. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cleaved Caspase-3 at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking. [14][15]8. Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at 1:2000 dilution) for 1 hour at room temperature. [16]10. Washing: Repeat the washing step as in step 8.
-
Detection: Incubate the membrane with ECL substrate for 1-5 minutes. [15]Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for a loading control like β-actin to ensure equal protein loading across all lanes.
| References
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
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Cell Cycle Tutorial Contents. University of Virginia. [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Cell Cycle Analysis. University of Wisconsin-Madison. [Link]
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Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
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MTT Cell Assay Protocol. University of Texas Health Science Center at Houston. [Link]
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Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. International Journal of Pharmaceutical and Life Sciences. [Link]
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Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]
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N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. NIH. [Link]
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Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. [Link]
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(PDF) Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. ResearchGate. [Link]
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- 5. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 7. bosterbio.com [bosterbio.com]
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- 9. Flow cytometry with PI staining | Abcam [abcam.com]
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- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]
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- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
MTT assay protocol for cytotoxicity of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid derivatives
An Application Guide to Assessing the Cytotoxicity of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic Acid Derivatives via the MTT Assay
Authored by a Senior Application Scientist
This document provides a comprehensive, technically-grounded protocol for determining the in vitro cytotoxic properties of this compound derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research and compound screening. We move beyond a simple recitation of steps to explain the critical reasoning behind the protocol, ensuring robust and reliable data generation.
Preamble: The Scientific Context
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including significant anticancer potential.[1][2][3] These compounds often exert their effects by inducing apoptosis or cell cycle arrest, making the assessment of their cytotoxicity a crucial first step in evaluating their therapeutic promise.[4][5][6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for this purpose. It offers a quantitative measure of cellular metabolic activity, which serves as an effective proxy for cell viability.[7][8] This application note details the MTT protocol, specifically tailored for the unique chemical properties of mercapto-thiadiazole derivatives.
The Biochemical Principle of the MTT Assay
The core of the MTT assay lies in the enzymatic conversion of a tetrazolium salt into a colored formazan product. This is not merely a measure of cell presence but an indicator of metabolic health.
-
The Reagent: MTT is a yellow, water-soluble tetrazolium salt that can readily pass through the cell membrane.[9]
-
The Conversion: In viable, metabolically active cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring.[9][10] This intracellular reduction converts the yellow MTT into insoluble, purple formazan crystals.[11]
-
The Readout: The amount of formazan produced is directly proportional to the number of living, metabolically competent cells.[8][9] After a solubilization step, the concentration of this purple product is quantified by measuring its absorbance with a spectrophotometer (microplate reader).[11]
The following diagram illustrates this fundamental process.
Caption: The core mechanism of the MTT assay within a viable cell.
Key Considerations for Thiadiazole Derivatives
Applying a standard protocol without considering the specific chemistry of your test compounds is a common pitfall. For this compound derivatives, the following points are critical.
-
Compound Solubility: Many heterocyclic compounds have poor aqueous solubility.[12] It is standard practice to dissolve these derivatives in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. When preparing working dilutions in cell culture medium, ensure the final DMSO concentration does not exceed a level toxic to the cells, typically kept below 0.5%. Always include a "vehicle control" (cells treated with the same final concentration of DMSO) to validate that the solvent itself is not causing cytotoxicity.
-
Potential for Assay Interference: Colored compounds or those with strong reducing properties can interfere with the MTT assay, leading to false results.[10] It is mandatory to run a "compound blank" control, which consists of the highest concentration of your test compound in culture medium without any cells. After the full assay procedure, this well should have a negligible absorbance reading. If it is high, it indicates direct reduction of MTT by your compound, and an alternative viability assay (e.g., Neutral Red or SRB) should be considered.[13]
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format. All manipulations should be performed under sterile conditions in a laminar flow hood.
Required Materials and Reagents
-
Cell Line: A relevant human cancer cell line (e.g., PC-3 (prostate), HT-29 (colon), MCF-7 (breast)).[1][4] Ensure cells are in the exponential growth phase.
-
Test Compounds: this compound derivatives.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
-
Equipment & Consumables:
-
Humidified incubator (37°C, 5% CO₂).
-
Inverted microscope.
-
Laminar flow hood.
-
96-well flat-bottom sterile tissue culture plates.
-
Multichannel pipette.
-
Microplate reader (spectrophotometer) with 570 nm and 630 nm filters.
-
Reagent Preparation
-
Complete Culture Medium: Prepare as required by the cell line supplier (e.g., ATCC).[14]
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[8] Vortex to ensure it is fully dissolved. Sterilize the solution using a 0.22 µm syringe filter. Store in light-protected aliquots at -20°C for up to 6 months.[8] Before use, thaw at room temperature and protect from light.
-
Compound Stock Solution (e.g., 10-50 mM): Dissolve the thiadiazole derivative in 100% DMSO. Store at -20°C.
Experimental Workflow
The entire process, from cell seeding to data analysis, follows a logical sequence designed to minimize variability and ensure reproducibility.
Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology
Day 1: Cell Seeding
-
Culture cells until they reach 70-80% confluency. For detailed cell handling, refer to the ATCC Animal Cell Culture Guide.[14][15]
-
Harvest adherent cells using Trypsin-EDTA or suspension cells by centrifugation.
-
Perform a cell count using a hemocytometer or automated cell counter to determine the number of viable cells.
-
Dilute the cells in complete culture medium to the optimal seeding density. This must be determined empirically for each cell line but typically falls between 5,000 and 10,000 cells per well. The goal is to ensure cells are in an exponential growth phase at the end of the incubation period.[1]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (excluding "Medium Blank" and "Compound Blank" wells).
-
Incubate the plate for 18-24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume normal growth.[16]
Day 2: Compound Treatment
-
Prepare serial dilutions of your thiadiazole derivatives and positive control (e.g., Doxorubicin) in complete culture medium from your DMSO stock. Create a range of concentrations that you predict will span from no effect to complete cell death.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of medium containing the various compound concentrations to the appropriate wells. Also add medium with vehicle (DMSO) to the "Vehicle Control" wells and fresh medium to the "Untreated Control" wells.
-
Incubate the plate for a predetermined exposure time, typically 24, 48, or 72 hours, depending on the expected mechanism of action of the compounds.
Day 4/5: MTT Assay and Data Acquisition
-
After the treatment incubation, carefully remove the compound-containing medium.
-
Add 100 µL of fresh, serum-free medium to each well, followed by 10-20 µL of the 5 mg/mL MTT stock solution.[2]
-
Incubate the plate for 2-4 hours at 37°C.[2][17] During this time, viable cells will produce visible purple formazan crystals. Monitor the formation under a microscope.
-
After incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[2][10]
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization, resulting in a homogenous purple solution.[17]
-
Measure the absorbance (Optical Density or OD) of each well using a microplate reader. The primary wavelength should be 570 nm. A reference wavelength of 630 nm is recommended to subtract background noise.[10][18]
Validating Your Assay: Plate Layout and Controls
A well-designed plate layout is the foundation of a trustworthy experiment. Every plate must be a self-contained, validated system.
| Plate Layout Example | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | Blank | Cmp 1 | Cmp 1 | Cmp 1 | Cmp 2 | Cmp 2 | Cmp 2 | Cmp 3 | Cmp 3 | Cmp 3 | PC | PC |
| B | Blank | Conc 1 | Conc 1 | Conc 1 | Conc 1 | Conc 1 | Conc 1 | Conc 1 | Conc 1 | Conc 1 | Conc 1 | Conc 1 |
| C | Blank | Conc 2 | Conc 2 | Conc 2 | Conc 2 | Conc 2 | Conc 2 | Conc 2 | Conc 2 | Conc 2 | Conc 2 | Conc 2 |
| D | Vehicle | Conc 3 | Conc 3 | Conc 3 | Conc 3 | Conc 3 | Conc 3 | Conc 3 | Conc 3 | Conc 3 | Conc 3 | Conc 3 |
| E | Vehicle | Conc 4 | Conc 4 | Conc 4 | Conc 4 | Conc 4 | Conc 4 | Conc 4 | Conc 4 | Conc 4 | Conc 4 | Conc 4 |
| F | Vehicle | Conc 5 | Conc 5 | Conc 5 | Conc 5 | Conc 5 | Conc 5 | Conc 5 | Conc 5 | Conc 5 | Conc 5 | Conc 5 |
| G | Control | Conc 6 | Conc 6 | Conc 6 | Conc 6 | Conc 6 | Conc 6 | Conc 6 | Conc 6 | Conc 6 | Conc 6 | Conc 6 |
| H | Control | Cmp Blk | Cmp Blk | Cmp Blk | Cmp Blk | Cmp Blk | Cmp Blk | Cmp Blk | Cmp Blk | Cmp Blk | Cmp Blk | Cmp Blk |
-
Blank: Medium + MTT + DMSO only. (Background absorbance).
-
Control: Cells + Medium + MTT + DMSO. (Represents 100% viability).
-
Vehicle: Cells + Medium with max DMSO % + MTT + DMSO. (Control for solvent toxicity).
-
Cmp 1-3: Cells treated with different thiadiazole derivatives at various concentrations (Conc 1-6).
-
PC: Positive Control (e.g., Doxorubicin).
-
Cmp Blk: Medium + Highest Compound Conc + MTT + DMSO. (Checks for compound interference).
Data Analysis and Interpretation
The final step is to convert raw absorbance values into meaningful cytotoxicity data.
-
Correct for Background: Subtract the average absorbance of the "Blank" wells from all other wells.
-
Calculate Percent Viability: Use the following formula for each compound concentration: % Viability = ( (OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank) ) * 100
-
Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that inhibits cell viability by 50%.
-
Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use non-linear regression (e.g., log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism or an Excel-based solver to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.[19]
-
Sample Data Table
| Compound Conc. (µM) | Avg. OD (570nm) | Corrected OD | % Viability |
| 0 (Vehicle) | 1.150 | 1.100 | 100.0% |
| 0.1 | 1.095 | 1.045 | 95.0% |
| 1 | 0.935 | 0.885 | 80.5% |
| 10 | 0.605 | 0.555 | 50.5% |
| 50 | 0.275 | 0.225 | 20.5% |
| 100 | 0.165 | 0.115 | 10.5% |
| Blank | 0.050 | N/A | N/A |
From this sample data, the IC₅₀ would be approximately 10 µM.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| High Background Absorbance | Microbial contamination; Phenol red in medium interfering. | Use sterile technique; Use phenol red-free medium for the final MTT incubation step.[10] |
| Absorbance Too Low | Cell seeding density is too low; Incubation time is too short. | Optimize cell number to ensure OD is in the linear range (0.75-1.25 for controls); Increase MTT incubation time.[20] |
| Absorbance Too High | Cell seeding density is too high. | Reduce the number of cells seeded per well.[20] |
| Poor Replicate Variability | Inconsistent cell seeding; Incomplete formazan solubilization. | Ensure a homogenous cell suspension before seeding; Increase shaking time after adding DMSO.[10][18] |
| Viability > 100% at Low Doses | Compound stimulates cell proliferation (hormesis); Compound interferes with the assay. | This can be a real biological effect. Check your "Compound Blank" to rule out interference.[13] |
References
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
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Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Aliabadi, A., Mohammadi-Farani, A., & Nadri, H. (2014). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian journal of pharmaceutical research : IJPR, 13(2), 487–492. [Link]
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ANT Bio. (2025). A Comprehensive Overview of the Major Categories of Cell Viability Assays. Retrieved from [Link]
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How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube. Retrieved from [Link]
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Cusabio. (n.d.). The Overview of Cell Viability. Retrieved from [Link]
- Mohammadi-Farani, A., Hosseinzadeh, L., Barazesh, P., Ahmadi, F., & Aliabadi, A. (2017). Evaluation of Cytotoxicity and Apoptosis Inducing Effects of N-(5-mercapto-1,3,4-thiadiazol-2-yl)
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Aliabadi, A., Eghbalian, E., & Kiani, A. (2013). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 115–121. [Link]
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Berridge, M. V., Herst, P. M., & Tan, A. S. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International journal of molecular sciences, 22(23), 12827. [Link]
- ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.
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Lorková, L., et al. (2024). A Comprehensive Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. International Journal of Molecular Sciences, 25(1), 1. [Link]
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Săndulescu, O., et al. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 26(23), 7352. [Link]
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MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. (2024, June 24). YouTube. Retrieved from [Link]
-
Aliabadi, A., Mohammadi-Farani, A., & Nadri, H. (2014). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian journal of pharmaceutical research : IJPR, 13(2), 487–492. [Link]
- Mohammadi-Farani, A., et al. (2017). Evaluation of Cytotoxicity and Apoptosis Inducing Effects of N-(5-mercapto-1,3,4-thiadiazol-2-yl)
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it? Retrieved from [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Aqueous solubility of the 1,3,4-thiadiazole derivatives. Retrieved from [Link]
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Taylor, B. (2017). A Quick Introduction to Graphviz. Retrieved from [Link]
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Graphviz workflow 1. (2023, February 24). YouTube. Retrieved from [Link]
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Graphviz tutorial. (2021, January 13). YouTube. Retrieved from [Link]
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Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
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Graphviz Documentation. (n.d.). User Guide. Retrieved from [Link]
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Asati, V., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. [Link]
-
Kamal, A., et al. (2015). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Journal of medicinal chemistry, 58(15), 5849–5871. [Link]
-
ResearchGate. (2025). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved from [Link]
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Application Note and Protocols for Investigating the Corrosion Inhibition Mechanism of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid on Mild Steel
For: Researchers, scientists, and materials development professionals.
Introduction: The Challenge of Mild Steel Corrosion and the Promise of Heterocyclic Inhibitors
Mild steel, a cornerstone of modern industry, is highly susceptible to corrosion, particularly in acidic environments prevalent in industrial processes like acid cleaning, pickling, and oil and gas exploration. This degradation leads to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.
Among the various classes of organic inhibitors, those containing heteroatoms such as nitrogen and sulfur, along with π-electrons, have shown exceptional efficacy.[1][2] The 1,3,4-thiadiazole ring is a particularly promising scaffold due to the presence of two nitrogen atoms and a sulfur atom, which act as active centers for adsorption.[2][3] This application note focuses on the corrosion inhibition mechanism of a specific thiadiazole derivative, 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid (MTP), on mild steel. The unique molecular structure of MTP, featuring a thiadiazole ring, a mercapto group, a thioether linkage, and a carboxylic acid moiety, suggests a multifaceted and robust inhibition mechanism.
This document provides a detailed exploration of the proposed inhibition mechanism of MTP on mild steel, followed by comprehensive protocols for its experimental and theoretical evaluation.
Proposed Corrosion Inhibition Mechanism of MTP on Mild Steel
The high inhibition efficiency of MTP is attributed to its ability to strongly adsorb onto the mild steel surface, forming a protective film. This adsorption is a complex process involving both physical and chemical interactions.
Modes of Adsorption:
The MTP molecule can adsorb on the mild steel surface through several active centers:
-
Heteroatoms: The lone pair of electrons on the nitrogen and sulfur atoms in the thiadiazole ring, as well as the sulfur atoms of the mercapto and thioether groups, can be shared with the vacant d-orbitals of iron atoms on the mild steel surface, leading to the formation of coordinate covalent bonds (chemisorption).[3][4]
-
π-Electrons: The delocalized π-electrons of the 1,3,4-thiadiazole ring can interact with the positively charged steel surface.
-
Carboxylic Acid Group: The carboxylic acid group can interact with the surface through electrostatic interactions or by forming coordinate bonds with iron atoms.
This combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding) results in a stable and durable protective layer on the steel surface.[2][5][6]
Protective Film Formation:
The adsorbed MTP molecules form a barrier that isolates the mild steel from the corrosive environment. This film inhibits corrosion by:
-
Blocking Active Sites: The inhibitor molecules occupy the active sites on the steel surface where corrosion reactions (both anodic dissolution of iron and cathodic hydrogen evolution) would typically occur.
-
Repelling Corrosive Species: The hydrophobic part of the MTP molecule can help to repel water and other corrosive agents from the metal surface.
The following diagram illustrates the proposed mechanism of MTP adsorption and protective film formation on the mild steel surface.
Caption: Proposed corrosion inhibition mechanism of MTP on mild steel.
Experimental Evaluation Protocols
To validate the proposed inhibition mechanism and quantify the effectiveness of MTP, a series of electrochemical and surface analysis techniques should be employed.
Electrochemical Measurements
Electrochemical tests are crucial for understanding the kinetics of the corrosion process and the inhibitor's mode of action.[7]
Protocol: Potentiodynamic Polarization (PDP)
-
Preparation of Mild Steel Electrode:
-
Cut mild steel specimens into appropriate dimensions (e.g., 1 cm x 1 cm) with a stem for electrical connection.
-
Sequentially grind the electrode surface with different grades of silicon carbide (SiC) paper (e.g., 240, 400, 600, 800, 1200 grit).
-
Rinse with deionized water and degrease with acetone.
-
Dry the electrode in a stream of warm air.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell with the prepared mild steel as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
The corrosive medium will be the electrolyte (e.g., 1 M HCl).
-
-
Measurement Procedure:
-
Immerse the electrodes in the electrolyte without the inhibitor and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Record the potentiodynamic polarization curve by scanning the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Repeat the measurement with different concentrations of MTP added to the electrolyte.
-
-
Data Analysis:
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the cathodic and anodic curves.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
-
Analyze the shift in Ecorr to classify the inhibitor as anodic, cathodic, or mixed-type.[2]
-
Protocol: Electrochemical Impedance Spectroscopy (EIS)
-
Cell and Electrode Preparation: Same as for PDP.
-
Measurement Procedure:
-
After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Perform the measurement in the absence and presence of various concentrations of MTP.
-
-
Data Analysis:
-
Present the data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
-
Caption: Workflow for electrochemical evaluation of MTP.
Surface Analysis
Surface analysis techniques provide direct evidence of the protective film formation.
Protocol: Scanning Electron Microscopy (SEM)
-
Sample Preparation:
-
Immerse mild steel coupons in the corrosive solution without and with an optimal concentration of MTP for a specified period (e.g., 24 hours).
-
Gently remove the coupons, rinse with deionized water, and dry.
-
-
Imaging:
-
Mount the samples on stubs and coat with a thin layer of gold or carbon if necessary.
-
Acquire high-resolution images of the steel surface to observe the surface morphology.
-
-
Interpretation:
-
Compare the surface of the steel exposed to the uninhibited solution (which should show significant pitting and corrosion) with the surface protected by MTP (which should appear smoother).
-
Adsorption Isotherm Studies
To understand the interaction between the MTP molecules and the mild steel surface, adsorption isotherms are studied.
Protocol: Adsorption Isotherm Determination
-
Data Acquisition:
-
Obtain the surface coverage (θ) values at different inhibitor concentrations from the electrochemical measurements (θ = IE% / 100).
-
-
Isotherm Fitting:
-
Plot the experimental data according to various adsorption isotherm models (e.g., Langmuir, Temkin, Frumkin).
-
The Langmuir adsorption isotherm is often a good fit for such systems and is described by the equation: C/θ = 1/K_ads + C, where C is the inhibitor concentration and K_ads is the adsorption equilibrium constant.[8][9]
-
-
Thermodynamic Calculations:
-
Calculate the standard free energy of adsorption (ΔG°ads) from the K_ads value using the equation: ΔG°ads = -RT ln(55.5 * K_ads). The value of ΔG°ads provides insight into the nature of adsorption (physisorption or chemisorption).[2]
-
Theoretical Evaluation: Quantum Chemical Calculations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide valuable insights into the electronic properties of the MTP molecule and its interaction with the steel surface.[1][10][11]
Protocol: DFT Calculations
-
Molecular Optimization:
-
Optimize the geometry of the MTP molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[1]
-
-
Calculation of Quantum Chemical Parameters:
-
From the optimized structure, calculate key parameters such as:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values indicate a greater tendency to donate electrons to the metal surface.[12]
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and better inhibition efficiency.[11]
-
Dipole Moment (μ): Provides information about the polarity of the molecule.
-
Mulliken Charges: Indicate the charge distribution on the atoms, helping to identify the active centers for adsorption.[10]
-
-
-
Correlation with Experimental Data:
-
Correlate the calculated quantum chemical parameters with the experimentally determined inhibition efficiencies to establish a structure-activity relationship.
-
Data Summary
The following table provides a template for summarizing the key quantitative data obtained from the experimental and theoretical studies.
| MTP Concentration (mM) | icorr (μA/cm²) | IE% (PDP) | Rct (Ω·cm²) | IE% (EIS) | Surface Coverage (θ) |
| 0 (Blank) | Value | - | Value | - | 0 |
| 0.1 | Value | Value | Value | Value | Value |
| 0.5 | Value | Value | Value | Value | Value |
| 1.0 | Value | Value | Value | Value | Value |
| 5.0 | Value | Value | Value | Value | Value |
| Quantum Chemical Parameter | Calculated Value |
| EHOMO (eV) | Value |
| ELUMO (eV) | Value |
| ΔE (eV) | Value |
| Dipole Moment (Debye) | Value |
Conclusion
This compound is a promising corrosion inhibitor for mild steel in acidic media. Its efficacy stems from the synergistic effect of its functional groups, leading to strong adsorption on the steel surface and the formation of a protective barrier. The detailed protocols provided in this application note offer a comprehensive framework for researchers to thoroughly investigate and validate the corrosion inhibition mechanism of MTP and similar heterocyclic compounds. By combining electrochemical, surface analysis, and theoretical methods, a deeper understanding of the inhibitor-metal interaction can be achieved, paving the way for the design of more effective corrosion protection strategies.
References
- Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI.
- Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. (n.d.).
- Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. (n.d.). MDPI.
- Influence of Some Thiadiazole Derivatives on Corrosion Inhibition of Mild Steel in Formic and Acetic Acid Media. (n.d.). Portugaliae Electrochimica Acta.
- Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (n.d.). ResearchGate.
- Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023). Physical Chemistry Research.
- A Quantum Computational Method for Corrosion Inhibition. (n.d.). ACS Publications.
- Influence of Some Thiadiazole Derivatives on Corrosion Inhibition of Mild Steel in Formic and Acetic Acid Media. (n.d.). ResearchGate.
- Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. (n.d.). MDPI.
- Theoretical Investigations on Thiadiazole Derivatives as Corrosion Inhibitors on Mild Steel. (n.d.).
- Adsorption and corrosion inhibition effect of 2-((5-mercapto-1,3,4-thiadiazol-2-ylimino)methyl)phenol Schiff base on mild steel. (n.d.). ResearchGate.
- Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone. (n.d.). RSC Publishing.
- Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (n.d.). ResearchGate.
- Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches. (n.d.). PMC - NIH.
- Electrochemical study of some 2-mercapto-5-R-ammino-1,3,4-thiadiazole derivatives using carbon paste electrodes. (1998). PubMed.
- (PDF) Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p -benzoquinone. (n.d.). ResearchGate.
- Corrosion inhibition of low carbon steel in HCl by 2-mercapto-5-(2-methoxyethyl)amino-1,3,4-thiadiazole: insights from gravimetric analysis and SEM. (n.d.). ResearchGate.
- Insights into Corrosion Inhibition Behavior of a 5-Mercapto-1, 2, 4-triazole Derivative for Mild Steel in Hydrochloric Acid Solution: Experimental and DFT Studies. (n.d.). MDPI.
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- 1. scinet [scinet.dost.gov.ph]
- 2. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments | MDPI [mdpi.com]
- 3. Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
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- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. physchemres.org [physchemres.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Metal Complexes Using 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic Acid as a Ligand
Introduction: The Versatility of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic Acid in Coordination Chemistry
The 1,3,4-thiadiazole moiety is a cornerstone in the design of novel therapeutic agents and functional materials. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The coordination of these heterocyclic scaffolds with metal ions can further enhance their biological efficacy and introduce novel physicochemical characteristics.[2]
This guide focuses on the application of a particularly interesting derivative, This compound , as a versatile ligand for the synthesis of metal complexes. This molecule is distinguished by its multiple potential coordination sites: the nitrogen atoms of the thiadiazole ring, the exocyclic thiol group, and the carboxylate group of the propanoic acid side chain. This multi-dentate character allows for the formation of stable chelate rings with a variety of metal ions, leading to complexes with diverse geometries and potential applications.
These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of the ligand, its subsequent use in preparing metal complexes, and the essential characterization techniques. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their experimental design.
Part 1: Synthesis of the Ligand: this compound
The synthesis of the title ligand can be achieved through a nucleophilic substitution reaction between 5-mercapto-1,3,4-thiadiazole-2-thiol and 2-bromopropanoic acid. The thiol group of the thiadiazole acts as a potent nucleophile, readily displacing the bromide from the propanoic acid derivative.[3]
Proposed Synthetic Scheme:
Caption: Proposed synthesis of the target ligand.
Detailed Protocol for Ligand Synthesis:
Materials:
-
5-Amino-1,3,4-thiadiazole-2-thiol (can be synthesized from thiosemicarbazide and carbon disulfide)[4]
-
2-Bromopropanoic acid
-
Potassium hydroxide (KOH) or Triethylamine (TEA)
-
Ethanol or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
pH meter or pH paper
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Deprotonation of the Thiol: In a round-bottom flask, dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1 equivalent) in ethanol. To this solution, add a stoichiometric equivalent of a base such as potassium hydroxide or triethylamine to deprotonate the more acidic thiol group, forming the thiolate anion.[3] This enhances its nucleophilicity.
-
Nucleophilic Attack: To the stirred solution of the thiolate, add 2-bromopropanoic acid (1 equivalent) dropwise at room temperature.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and acidify the solution with dilute hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylic acid group and precipitate the product.
-
The crude product can be extracted with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ligand.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.
Characterization of the Ligand:
The structure of the synthesized ligand should be confirmed using standard spectroscopic techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the proton on the chiral carbon of the propanoic acid moiety, and a broad signal for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbons of the thiadiazole ring, the thioether linkage, and the propanoic acid group. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for O-H (carboxylic acid), C=O (carboxylic acid), C=N (thiadiazole ring), and S-H (thiol) stretching vibrations. |
| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of the compound. |
Part 2: Synthesis of a Representative Metal Complex (e.g., a Cu(II) Complex)
The synthesized ligand can be used to form complexes with a variety of transition metals. The following protocol outlines a general procedure for the synthesis of a copper(II) complex. The ligand is expected to act as a multidentate ligand, coordinating through the thiadiazole nitrogen, the deprotonated thiol, and the carboxylate group.
General Reaction Scheme for Metal Complexation:
Caption: General scheme for metal complex synthesis.
Detailed Protocol for Cu(II) Complex Synthesis:
Materials:
-
This compound (the synthesized ligand)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) or Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ethanol
-
Distilled water
-
Triethylamine (optional, as a base to deprotonate the ligand)
Instrumentation:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
Ligand Solution: Dissolve the ligand (e.g., 2 molar equivalents) in a suitable solvent such as ethanol. Gentle heating may be required to achieve complete dissolution. If the ligand is not readily soluble, a small amount of a base like triethylamine can be added to facilitate deprotonation and dissolution.
-
Metal Salt Solution: In a separate flask, prepare a solution of the copper(II) salt (1 molar equivalent) in ethanol or a mixture of ethanol and water.
-
Complexation Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change or the formation of a precipitate is often observed, indicating complex formation.
-
Reaction Completion: Heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.
-
Isolation of the Complex:
-
Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by filtration.
-
If no precipitate forms upon cooling, the solvent volume can be reduced by slow evaporation to induce crystallization or precipitation.
-
-
Purification: Wash the isolated solid complex with cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.
Part 3: Characterization of the Metal Complexes
A thorough characterization of the synthesized metal complexes is crucial to determine their structure, purity, and properties.
| Technique | Purpose and Expected Changes |
| FT-IR Spectroscopy | To identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N, C=O, and S-H groups upon complexation indicates their involvement in bonding with the metal ion. The disappearance of the S-H band suggests deprotonation and coordination of the thiol group. |
| UV-Vis Spectroscopy | To study the electronic transitions within the complex. The appearance of new absorption bands in the visible region, corresponding to d-d transitions of the metal ion, confirms the formation of the complex and provides information about its geometry. |
| Elemental Analysis (CHN) | To determine the empirical formula of the complex and confirm the metal-to-ligand ratio. |
| Molar Conductivity | To determine the electrolytic nature of the complex (ionic or non-ionic) in a suitable solvent like DMF or DMSO. |
| Magnetic Susceptibility | To determine the magnetic moment of the complex, which helps in elucidating the geometry and the oxidation state of the central metal ion. |
| Thermogravimetric Analysis (TGA) | To study the thermal stability of the complex and to determine the presence of coordinated or lattice water molecules. |
| Single-Crystal X-ray Diffraction | If suitable crystals can be obtained, this technique provides the definitive three-dimensional structure of the metal complex, including bond lengths, bond angles, and the coordination geometry around the metal center. |
Part 4: Potential Applications in Research and Drug Development
Metal complexes of 1,3,4-thiadiazole derivatives are a rich area of research with significant potential for practical applications.
-
Antimicrobial Agents: The chelation of metal ions to thiadiazole ligands has been shown to enhance their antimicrobial activity against a range of bacteria and fungi.[2][5] The synthesized complexes should be screened for their minimum inhibitory concentration (MIC) against relevant pathogenic strains.
-
Anticancer Agents: Many thiadiazole derivatives and their metal complexes exhibit cytotoxic activity against various cancer cell lines.[1][6] The newly synthesized complexes can be evaluated for their in vitro anticancer properties.
-
Catalysis: The coordinated metal center in these complexes can act as a Lewis acid catalyst in various organic transformations.
-
Materials Science: The unique coordination chemistry of these ligands can be exploited to create novel coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties.
Conclusion
The use of this compound as a ligand opens up a vast field for the synthesis of novel metal complexes with promising applications. The protocols and characterization techniques detailed in these application notes provide a solid foundation for researchers to explore the rich coordination chemistry of this versatile ligand and to develop new compounds with potential utility in medicine and materials science. It is the author's hope that this guide will serve as a valuable resource and catalyst for further innovation in this exciting area of chemical research.
References
-
Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole - MDPI. Available at: [Link]
-
N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - NIH. Available at: [Link]
-
1,3,4-Thiadiazole Derivatives. Part 9. Synthesis and Biological Activity of Metal Complexes of 5-(2-Aminoethyl) - ResearchGate. Available at: [Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - MDPI. Available at: [Link]
-
Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives - SciSpace. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4 - Preprints.org. Available at: [Link]
-
Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology. Available at: [Link]
-
Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC - NIH. Available at: [Link]
-
BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW | ShodhKosh: Journal of Visual and Performing Arts - Granthaalayah Publications and Printers. Available at: [Link]
-
Synthesis and Spectroscopic Characterization for Some Metal ion Complexes with 2-Hydroxy-3-((5-Mercapto-1,3,4-Thiadiazol-2 - Baghdad Science Journal. Available at: [Link]
-
AL-Qadisiyha Journal For Science Vol.19 No. 4Year 2014 *Synthesis and Characterization of 2-(5-mercapto-1,3,4- thiadiazol - Al-Qadisiyah Journal of Pure Science. Available at: [Link]
Sources
- 1. granthaalayahpublication.org [granthaalayahpublication.org]
- 2. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 5. mdpi.com [mdpi.com]
- 6. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detailed NMR Assignment for the Structure Elucidation of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, analytical chemistry, and organic synthesis.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for ensuring the quality and purity of synthesized compounds. 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid is a key intermediate in the synthesis of more complex thiadiazole derivatives. Its structure, featuring a tautomeric mercapto/thione group and a chiral center, necessitates a thorough analytical approach for unambiguous elucidation.
This application note provides a detailed protocol and in-depth analysis for the complete NMR assignment of this compound using a suite of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a robust, self-validating methodology.
Molecular Structure and Tautomerism
This compound can exist in two tautomeric forms: the thione form and the thiol form. The thione form is generally considered to be the more stable tautomer in the solid state and in polar solvents. This equilibrium is a critical consideration for NMR analysis as it can influence chemical shifts and peak multiplicity.
Figure 1: Tautomeric equilibrium between the thione and thiol forms of the target molecule.
Experimental Protocols
Sample Preparation
A well-defined protocol for sample preparation is crucial for acquiring high-quality NMR data.
Materials:
-
This compound (approx. 10-20 mg)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
NMR tube (5 mm, high precision)
-
Tetramethylsilane (TMS) or residual solvent peak for referencing
Procedure:
-
Accurately weigh 10-20 mg of the compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Cap the tube and gently vortex or sonicate the sample to ensure complete dissolution.
-
Allow the sample to equilibrate to the spectrometer's probe temperature before data acquisition.
Causality: DMSO-d₆ is chosen as the solvent due to its excellent dissolving power for polar compounds containing acidic protons (carboxylic acid and N-H/S-H). The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum, and its residual proton and carbon signals are well-characterized for referencing.[4]
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Table 1: NMR Spectrometer Parameters
| Experiment | Parameter | Recommended Value |
| ¹H NMR | Pulse Program | zg30 |
| Number of Scans | 16 | |
| Spectral Width | 16 ppm | |
| Acquisition Time | 4 s | |
| Relaxation Delay (d1) | 2 s | |
| ¹³C NMR | Pulse Program | zgpg30 |
| Number of Scans | 1024 | |
| Spectral Width | 240 ppm | |
| Acquisition Time | 1 s | |
| Relaxation Delay (d1) | 2 s | |
| DEPT-135 | Pulse Program | dept135 |
| Number of Scans | 256 | |
| COSY | Pulse Program | cosygpqf |
| Number of Increments (F1) | 256 | |
| Number of Scans per Increment | 8 | |
| HSQC | Pulse Program | hsqcedetgpsisp2.3 |
| Number of Increments (F1) | 256 | |
| Number of Scans per Increment | 16 | |
| HMBC | Pulse Program | hmbcgplpndqf |
| Number of Increments (F1) | 256 | |
| Number of Scans per Increment | 32 |
Expertise & Experience: The chosen pulse programs are standard and robust for structural elucidation. The number of scans for each experiment is a balance between achieving a good signal-to-noise ratio and instrument time. For ¹³C and 2D experiments, more scans are typically required due to the lower natural abundance of ¹³C and the need for correlation signals to be clearly distinguished from noise.
Spectral Analysis and Assignment
The following sections detail the interpretation of each NMR spectrum, leading to the complete assignment of all proton and carbon signals.
¹H NMR Spectrum
The ¹H NMR spectrum provides the initial overview of the proton environment in the molecule.
Expected Signals:
-
-CH- (Propanoic acid): A quartet due to coupling with the adjacent methyl group protons.
-
-CH₃ (Propanoic acid): A doublet due to coupling with the adjacent methine proton.
-
-COOH (Carboxylic acid): A broad singlet, which may be exchangeable with D₂O.
-
-NH- (Thiadiazole): A broad singlet, also potentially exchangeable with D₂O, confirming the thione tautomer.
Table 2: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | COOH |
| ~4.5 | q | 1H | CH |
| ~1.6 | d | 3H | CH₃ |
| ~14.0 (very broad) | br s | 1H | NH |
Trustworthiness: The presence of a very broad singlet at low field (~14.0 ppm) is strong evidence for the N-H proton of the thione tautomer. The carboxylic acid proton also appears at a characteristic downfield chemical shift. The quartet and doublet pattern for the propanoic acid moiety is a classic spin system.
¹³C NMR and DEPT-135 Spectra
The ¹³C NMR spectrum reveals the number of unique carbon environments, and the DEPT-135 experiment helps differentiate between CH, CH₂, and CH₃ groups.
Table 3: ¹³C NMR and DEPT-135 Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |
| ~178 | No signal | C=S (C5) |
| ~172 | No signal | C=O (COOH) |
| ~165 | No signal | C-S (C2) |
| ~45 | Positive | CH |
| ~18 | Positive | CH₃ |
Expertise & Experience: The two quaternary carbons of the 1,3,4-thiadiazole ring (C2 and C5) are expected to appear at very downfield chemical shifts (~160-180 ppm) due to the influence of the electronegative nitrogen and sulfur atoms.[2][3] The thione carbon (C=S) is typically the most downfield. The DEPT-135 spectrum confirms the assignment of the CH and CH₃ carbons by their positive phase, while the quaternary carbons and the carbonyl carbon are absent.
2D NMR Correlation Spectroscopy
2D NMR experiments are essential for unambiguously connecting the proton and carbon signals.
3.3.1. COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton couplings within the same spin system.
Expected Correlations:
-
A cross-peak between the CH quartet and the CH₃ doublet of the propanoic acid moiety.
Caption: COSY correlation in the propanoic acid fragment.
3.3.2. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates directly bonded protons and carbons.
Expected Correlations:
-
A cross-peak between the CH proton (~4.5 ppm) and the CH carbon (~45 ppm).
-
A cross-peak between the CH₃ protons (~1.6 ppm) and the CH₃ carbon (~18 ppm).
3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
Expected Key Correlations:
-
The CH proton (~4.5 ppm) should show a correlation to the C=O carbon (~172 ppm), the CH₃ carbon (~18 ppm), and importantly, to the C2 carbon of the thiadiazole ring (~165 ppm).
-
The CH₃ protons (~1.6 ppm) should show a correlation to the CH carbon (~45 ppm) and potentially a weaker correlation to the C=O carbon (~172 ppm).
-
The NH proton (~14.0 ppm) should show correlations to both C2 (~165 ppm) and C5 (~178 ppm) of the thiadiazole ring.
Caption: Key HMBC correlations for structural elucidation.
Summary of NMR Assignments
Table 4: Complete NMR Assignment for this compound in DMSO-d₆
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations from Protons |
| Thiadiazole Ring | |||
| C2 | - | ~165 | H-CH, H-NH |
| C5 | - | ~178 | H-NH |
| NH | ~14.0 (br s) | - | C2, C5 |
| Propanoic Acid Moiety | |||
| COOH | ~13.5 (br s) | ~172 | - |
| CH | ~4.5 (q) | ~45 | C=O, CH₃, C2 |
| CH₃ | ~1.6 (d) | ~18 | CH, C=O |
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous and self-validating method for the structural elucidation of this compound. The data strongly support the predominance of the thione tautomer in DMSO-d₆ solution. The detailed protocols and logical interpretation workflow presented in this application note serve as a reliable guide for researchers working with 1,3,4-thiadiazole derivatives and other complex heterocyclic systems.
References
-
ResearchGate. (n.d.). Truncated 1D and 2D NMR spectra of 1,3,4-thiadiazole 58. Retrieved from [Link]
-
MDPI. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
Sources
Application Note: A Guide to Interpreting FTIR Spectra in the Synthesis of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid
Introduction: The Role of FTIR in Characterizing Heterocyclic Drug Intermediates
Heterocyclic compounds containing the 1,3,4-thiadiazole scaffold are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of these molecules requires precise structural confirmation at each step. 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid is a key intermediate, incorporating the thiadiazole core, a reactive thiol group, and a carboxylic acid moiety, making it a versatile building block for more complex drug candidates.
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in synthetic chemistry. It provides a rapid, non-destructive method to identify functional groups within a molecule. By comparing the spectra of reactants, intermediates, and the final product, a chemist can confidently track the progress of a reaction, confirm the disappearance of starting materials, and verify the formation of the desired structure. This application note provides a detailed guide to interpreting the key spectral changes observed during the multi-step synthesis of this compound.
Synthetic Pathway and Key Transformations
The synthesis of the title compound is typically achieved in a two-step process. Understanding this pathway is crucial for predicting and interpreting the spectral changes.
Step 1: Cyclization to form the Thiadiazole Core. Thiosemicarbazide is reacted with carbon disulfide in a basic medium, followed by acidification, to yield 2,5-dimercapto-1,3,4-thiadiazole. This intermediate exists in a tautomeric equilibrium with its thione form, 5-mercapto-1,3,4-thiadiazole-2(3H)-thione.
Step 2: Alkylation with a Propanoic Acid Derivative. The dimercapto-thiadiazole intermediate is then selectively S-alkylated using a halo-substituted propanoic acid, such as 2-bromopropanoic acid, to yield the final product.
The overall synthetic workflow is illustrated below.
Protocol: FTIR Spectroscopy Analysis
This section outlines a standard protocol for acquiring FTIR spectra suitable for reaction monitoring and structural confirmation.
Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with either a Deuterated Triglycine Sulfate (DTGS) or a Mercury Cadmium Telluride (MCT) detector.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and water vapor.
-
Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal.
-
Acquire the sample spectrum.
Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Data Presentation: Transmittance (%)
Spectral Interpretation of Precursors and Intermediate
A logical interpretation begins with understanding the spectra of the starting materials.
A. Thiosemicarbazide (Precursor)
Thiosemicarbazide has several characteristic functional groups that provide a distinct IR signature.
-
N-H Stretching: The primary amine (-NH₂) and secondary amine (-NH-) groups give rise to a series of medium-to-strong absorption bands in the 3100-3400 cm⁻¹ region[1][2].
-
N-H Bending (Scissoring): The bending vibration of the -NH₂ group typically appears as a medium-intensity band around 1630-1640 cm⁻¹ [2].
-
Thioamide Bands: The C=S bond is not isolated and its vibration couples with C-N stretching. This results in several bands, with a prominent asymmetric stretch around 1585 cm⁻¹ and other contributions near 1450 cm⁻¹ and 1088 cm⁻¹ [1].
B. 2-Bromopropanoic Acid (Precursor)
This precursor introduces the carboxylic acid and alkyl halide functionalities.
-
O-H Stretching: The most prominent feature of a carboxylic acid is the extremely broad absorption band for the hydroxyl (O-H) stretch, which spans from 2500 cm⁻¹ to 3300 cm⁻¹ . This broadness is due to strong hydrogen bonding in the carboxylic acid dimer[3].
-
C=O Stretching: A very strong and sharp absorption peak corresponding to the carbonyl (C=O) stretch is observed around 1700-1715 cm⁻¹ [3].
-
C-Br Stretching: The carbon-bromine bond vibration appears as a medium-to-strong band in the low-frequency fingerprint region, typically between 500-600 cm⁻¹ [4]. Its identification is key to confirming the subsequent substitution reaction.
C. 2,5-Dimercapto-1,3,4-thiadiazole (Intermediate)
The formation of the thiadiazole ring from thiosemicarbazide results in significant and easily identifiable spectral changes.
-
Disappearance of N-H₂ Bands: The intense, multiple N-H stretching peaks of thiosemicarbazide are replaced by a simpler, often broader N-H band (from the thione tautomer) around 3100 cm⁻¹ .
-
Appearance of S-H Stretching: A weak, but highly characteristic, thiol (S-H) stretching band appears in the 2550-2680 cm⁻¹ range. Its weakness is due to the small change in dipole moment during the vibration[5].
-
Appearance of C=N Stretching: The formation of the heterocyclic ring is confirmed by the appearance of a C=N stretching vibration, typically found at 1600-1640 cm⁻¹ [6][7].
-
C=S (Thione) Stretching: Due to the thiol-thione tautomerism, a strong band associated with the C=S (thione) group is expected. This peak is often observed in the 1050-1250 cm⁻¹ region[4][7].
Spectral Interpretation of this compound (Final Product)
The final spectrum should contain signatures from both the thiadiazole core and the propanoic acid side chain, while showing the loss of the C-Br bond.
-
Retention of Carboxylic Acid Group: The spectrum of the final product will retain the hallmark features of the carboxylic acid: the very broad O-H stretch (2500-3300 cm⁻¹) and the strong, sharp C=O stretch (~1710 cm⁻¹) .
-
Retention of Thiadiazole Features: The key features of the heterocyclic core remain. The weak S-H stretch (~2600 cm⁻¹) from the free thiol group and the C=N ring stretch (~1610 cm⁻¹) will still be present.
-
Confirmation of S-Alkylation: The most critical evidence for the successful reaction is the disappearance of the C-Br stretching band that was present at ~550 cm⁻¹ in the 2-bromopropanoic acid spectrum.
-
New C-S Bond: Concurrently, a new thioether (C-S) linkage is formed. C-S stretching vibrations are typically weak and appear in the fingerprint region between 600-800 cm⁻¹ [8]. While pinpointing this exact peak can be challenging due to other absorptions in this region, its formation is inferred from the loss of the C-Br peak.
The logical flow of these spectral changes provides a clear narrative of the chemical transformation.
Comparative Data Summary
The following table summarizes the critical diagnostic peaks for each compound in the synthetic pathway.
| Functional Group | Vibration Type | Thiosemicarbazide (cm⁻¹) | 2-Bromopropanoic Acid (cm⁻¹) | Intermediate (cm⁻¹) | Final Product (cm⁻¹) | Causality/Comment |
| -OH (Carboxylic Acid) | Stretch | - | 2500-3300 (very broad) | - | 2500-3300 (broad) | Retained from the propanoic acid moiety. |
| -NH / -NH₂ | Stretch | 3100-3400 (strong) | - | ~3100 (medium) | ~3100 (medium) | Consumed during ring formation. |
| S-H (Thiol) | Stretch | - | - | ~2600 (weak) | ~2600 (weak) | Appears after ring formation, retained in product. |
| C=O (Carboxylic Acid) | Stretch | - | ~1710 (strong, sharp) | - | ~1710 (strong) | Retained from the propanoic acid moiety. |
| C=N (Thiadiazole Ring) | Stretch | - | - | ~1610 (medium) | ~1610 (medium) | Confirms heterocyclic ring formation. |
| C=S (Thione/Thioamide) | Stretch | ~1585, ~1088 | - | ~1050-1250 | ~1050-1250 | Indicates thione tautomer is present. |
| C-Br | Stretch | - | ~550 (medium) | - | Disappears | Consumption of the alkylating agent. |
| C-S (Thioether) | Stretch | - | - | - | ~600-800 (weak) | Formation of the new linkage. |
Conclusion
FTIR spectroscopy is a powerful and definitive tool for monitoring the synthesis of this compound. By systematically analyzing the spectra, researchers can track the key transformations with high confidence. The disappearance of the thiosemicarbazide N-H₂ stretches and the appearance of C=N and S-H bands confirm the formation of the thiadiazole intermediate. Subsequently, the successful S-alkylation is unequivocally verified by the disappearance of the C-Br absorption from 2-bromopropanoic acid, alongside the retention of the characteristic carboxylic acid and thiadiazole peaks in the final product's spectrum. This methodical approach ensures the structural integrity of the synthesized intermediate, paving the way for its use in further drug development research.
References
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
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Coblentz, W. W. (1905). Infrared absorption spectrum of carbon disulfide. [Link]
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IOSR Journal of Applied Chemistry. (2015). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. [Link]
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National Institutes of Health. (2018). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. [Link]
-
Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. [Link]
-
Canadian Science Publishing. (1963). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. [Link]
-
NIE Digital Repository. (2002). High resolution Fourier transform infrared (FTIR) spectroscopy of the linear molecule : carbon disulfide (CS2). [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]
-
National Institutes of Health. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]
-
MDPI. (2022). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. [Link]
-
Royal Society of Chemistry. (2014). A non-destructive spectroscopic method for the detection of thiols. [Link]
-
Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. [Link]
-
NIST WebBook. 2-Bromopropanoic acid. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
-
YouTube. (2024). Week 7 : Lecture 32 : IR stretching frequencies for various functional groups. [Link]
-
Journal of University of Babylon for Pure and Applied Sciences. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. [Link]
Sources
Structural Elucidation of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic Acid via Tandem Mass Spectrometry: Fragmentation Analysis and Protocol
An Application Note for Drug Development Professionals and Researchers
Abstract and Introduction
The 1,3,4-thiadiazole moiety is a critical pharmacophore found in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The compound 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid combines this heterocyclic core with a thioether linkage and a propanoic acid side chain, presenting a unique structural profile with significant therapeutic potential. Accurate structural characterization is a cornerstone of drug discovery and development, ensuring identity, purity, and stability. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing detailed structural information through controlled fragmentation of a selected precursor ion.[3][4]
This application note provides a comprehensive guide to the analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We will explore the predictable fragmentation pathways based on the molecule's functional groups, offer a detailed experimental protocol for data acquisition, and present a framework for interpreting the resulting product ion spectra. The methodologies and insights presented herein are designed to empower researchers to confidently characterize this and structurally related molecules.
Predicted Fragmentation Pathways: A Mechanistic Overview
The fragmentation of a molecular ion in the gas phase is not random; it is governed by the principles of chemical stability.[5] During Collision-Induced Dissociation (CID), kinetic energy is converted into internal energy, promoting the cleavage of the weakest bonds and the formation of the most stable fragment ions and neutral losses.[4][6] The target molecule possesses several key structural features that will direct its fragmentation: the carboxylic acid group, the thioether linkage, and the 1,3,4-thiadiazole ring.
Analysis can be performed in both negative and positive ion modes, which often provide complementary structural information.
Negative Ion Mode ESI-MS/MS: [M-H]⁻ at m/z 252.92
Given the acidic proton of the carboxylic acid, negative ion mode is expected to be highly sensitive. The precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 252.92.
-
Primary Fragmentation Driver: Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂; 44.00 Da).[7][8] This is a charge-remote fragmentation that results in a highly stable carbanion. This is anticipated to be the base peak in the product ion spectrum.
-
Thioether Bond Cleavage: The C-S bonds linking the propanoic acid moiety to the thiadiazole ring are susceptible to cleavage. This can lead to the formation of the 5-mercapto-1,3,4-thiadiazole-2-thiolate anion.
-
Thiadiazole Ring Fragmentation: Following the initial loss of the side chain, the heterocyclic ring itself can undergo fragmentation, typically involving the loss of small molecules like CS₂ or HCN.[9]
Positive Ion Mode ESI-MS/MS: [M+H]⁺ at m/z 254.94
Protonation is likely to occur on one of the nitrogen atoms of the thiadiazole ring, which are the most basic sites in the molecule.
-
Side Chain Cleavage: The primary fragmentation events will involve the cleavage of bonds adjacent to the charged heterocyclic ring.[5] A key fragmentation will be the cleavage of the C-S bond, leading to the loss of the entire propanoic acid group as a neutral molecule (C₃H₄O₂; 72.02 Da) or fragments thereof.
-
Loss of Water and Carbon Monoxide: Carboxylic acids can undergo the loss of water (H₂O; 18.01 Da) and subsequent loss of carbon monoxide (CO; 28.00 Da).[7][10]
-
Thiadiazole Ring Opening: Similar to negative mode, the thiadiazole ring can break apart after initial side-chain losses. The stability of the aromatic-like thiadiazole ring suggests it will remain intact during lower-energy collisions, with fragmentation occurring primarily at the side chain.[11]
Experimental Design and Protocols
The following section details a robust protocol for acquiring high-quality MS/MS data. The experimental workflow is designed to be self-validating by including systematic checks and clear parameters.
Experimental Workflow Diagram
Sources
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
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- 6. Collision-Induced Dissociation - MagLab [nationalmaglab.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin [mdpi.com]
- 10. GCMS Section 6.12 [people.whitman.edu]
- 11. article.sapub.org [article.sapub.org]
Mastering the Molecular Architecture: A Guide to Single-Crystal X-ray Diffraction of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic Acid Derivatives
Introduction: Illuminating the Structural Nuances of Novel Thiadiazole Derivatives
The family of 2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid derivatives represents a class of compounds with significant potential in medicinal chemistry and materials science.[1][2][3] Their intricate molecular frameworks, featuring a trifecta of functional groups—a heterocyclic thiadiazole ring, a mercapto group, and a propanoic acid side chain—give rise to complex three-dimensional structures governed by a delicate interplay of intermolecular forces. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for unambiguously elucidating these structures at the atomic level, providing invaluable insights into conformation, stereochemistry, and the supramolecular architecture that dictates the physicochemical properties of the solid state.[4]
This comprehensive application note serves as a detailed guide for researchers, scientists, and drug development professionals engaged in the crystallographic analysis of these promising compounds. Moving beyond a mere recitation of procedural steps, this document delves into the rationale behind experimental choices, offering field-proven insights to navigate the specific challenges associated with crystallizing and analyzing these sulfur-rich, flexible molecules.
Part 1: The Art and Science of Crystal Growth
The journey to a high-quality crystal structure begins with the growth of a suitable single crystal. For this compound derivatives, the presence of multiple hydrogen bond donors and acceptors, coupled with the conformational flexibility of the propanoic acid chain, can lead to challenges such as polymorphism, twinning, or the formation of poorly ordered crystals. A systematic approach to screening crystallization conditions is therefore paramount.
Foundational Principles for Crystallization
Successful crystallization hinges on achieving a state of supersaturation in a slow and controlled manner. The key variables to manipulate are the choice of solvent, temperature, and the method of inducing supersaturation. Given the polar nature of the carboxylic acid and the thiadiazole ring, a range of protic and aprotic polar solvents should be explored.
Key Considerations for Solvent Selection:
-
Solubility: The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Hydrogen Bonding Capacity: Solvents that can compete for hydrogen bonding sites may hinder the formation of the desired crystal lattice. Conversely, solvents that promote specific intermolecular interactions can be beneficial.
-
Volatility: The vapor pressure of the solvent is a critical factor in slow evaporation and vapor diffusion methods.
Recommended Crystallization Protocols
A multi-pronged approach to crystallization is often the most fruitful. The following methods are recommended for this class of compounds:
Protocol 1: Slow Evaporation
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture thereof) at room temperature or slightly elevated temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion
This technique is particularly effective when only small amounts of the compound are available.
-
Dissolve the compound in a small volume of a relatively non-volatile solvent in which it is highly soluble (the "inner solution").
-
Place this inner vial inside a larger, sealed container (the "outer well") that contains a larger volume of a more volatile solvent in which the compound is poorly soluble (the "anti-solvent").
-
The anti-solvent will slowly diffuse into the inner solution, reducing the solubility of the compound and inducing crystallization.
Table 1: Suggested Solvent/Anti-Solvent Systems for Vapor Diffusion
| Inner Solvent (Compound is Soluble) | Outer Anti-Solvent (Compound is Insoluble) |
| Dimethylformamide (DMF) | Diethyl ether |
| Dimethyl sulfoxide (DMSO) | Water or Toluene |
| Ethanol | Hexane |
Protocol 3: Temperature Gradient (Slow Cooling)
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature or below. A programmable heating block or a dewar filled with a hot solvent can be used to control the cooling rate.
Part 2: From Crystal to Data - The SC-XRD Experiment
Once a suitable single crystal is obtained, the next phase involves the collection of high-quality diffraction data. Modern diffractometers equipped with sensitive detectors and powerful X-ray sources have streamlined this process, but careful planning and execution are still essential.
Crystal Selection and Mounting
-
Under a microscope, select a crystal with well-defined faces and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Mount the crystal on a goniometer head using a suitable cryoprotectant oil to prevent crystal decay from the X-ray beam and to facilitate handling.
Data Collection Strategy
The goal of data collection is to measure the intensities of a large number of unique reflections with high accuracy and precision.
Table 2: Typical Data Collection Parameters
| Parameter | Recommended Setting | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo is generally suitable for most organic crystals. Cu may be necessary for very small crystals or to determine absolute configuration. |
| Temperature | 100 K | Reduces thermal motion of atoms, leading to higher quality data. |
| Detector Distance | 40-60 mm | A balance between resolving high-angle reflections and avoiding spot overlap. |
| Exposure Time | 5-60 seconds per frame | Dependent on crystal size, diffracting power, and X-ray source intensity. |
| Scan Width | 0.5-1.0° per frame | A smaller scan width can improve data quality. |
| Data Redundancy | > 4 | Collecting multiple measurements of the same reflection improves data statistics. |
Data Processing
The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz-polarization effects, absorption). This is typically performed using the software provided with the diffractometer.
Part 3: Unveiling the Structure - Solution and Refinement
With a processed dataset in hand, the next step is to solve the crystal structure and refine the atomic model to best fit the experimental data.
Structure Solution
For small organic molecules like the target compounds, direct methods are almost always successful in providing an initial structural model. This process involves using statistical relationships between the reflection intensities to determine the phases of the structure factors.
Structure Refinement
The initial model is then refined against the experimental data using a least-squares minimization algorithm. This is an iterative process that involves adjusting the atomic coordinates, displacement parameters (describing thermal motion), and other model parameters to improve the agreement between the calculated and observed structure factors.
Key Aspects of Refinement for Thiadiazole Derivatives:
-
Anisotropic Displacement Parameters (ADPs): All non-hydrogen atoms should be refined anisotropically to account for their directional thermal motion.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The hydrogen atom on the carboxylic acid and the mercapto group should be located from the difference Fourier map if possible, as their positions are crucial for understanding the hydrogen bonding network.
-
Disorder: The flexible thio-propanoic acid side chain or solvent molecules may exhibit conformational disorder. This must be modeled appropriately to achieve a stable and accurate refinement.
-
Twinning: If the crystal is twinned, specialized software routines will be necessary to deconvolve the diffraction patterns from the different twin domains.
Part 4: Validation and Interpretation - Ensuring Scientific Integrity
A refined crystal structure is not complete until it has been rigorously validated to ensure its chemical and crystallographic soundness.
Crystallographic Validation
The primary tool for validation is the checkCIF program, which is available through the International Union of Crystallography (IUCr). This program checks for a wide range of potential errors and inconsistencies in the crystallographic information file (CIF). Any alerts generated by checkCIF should be carefully investigated and addressed.
Table 3: Key Validation Metrics
| Metric | Acceptable Range | Significance |
| R1 | < 0.05 | A measure of the agreement between observed and calculated structure factor amplitudes. |
| wR2 | < 0.15 | A weighted R-factor based on intensities. |
| Goodness-of-Fit (GooF) | ~ 1.0 | Indicates a good fit between the model and the data. |
| Residual Electron Density | < ±0.5 e-/ų | Large positive or negative peaks may indicate missing atoms or errors in the model. |
Structural Interpretation: The Supramolecular Landscape
The true value of a crystal structure lies in the chemical insights it provides. For this compound derivatives, the analysis should focus on the intricate network of non-covalent interactions that govern the crystal packing.
Expected Intermolecular Interactions:
-
Hydrogen Bonding:
-
Carboxylic Acid Dimers: The propanoic acid groups are likely to form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers.
-
N-H···S Hydrogen Bonds: The mercapto group exists predominantly in the thione tautomeric form, allowing for N-H···S hydrogen bonds between thiadiazole rings.[5]
-
Other Hydrogen Bonds: The nitrogen atoms of the thiadiazole ring and the carbonyl oxygen can also act as hydrogen bond acceptors.
-
-
π-π Stacking: The planar thiadiazole rings can engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
-
S···S Interactions: The presence of multiple sulfur atoms can lead to short S···S contacts, which are known to be stabilizing interactions.
Visualization of the Experimental Workflow
Caption: Experimental workflow for SC-XRD analysis.
Part 5: Data Deposition and Reporting
To ensure the integrity and accessibility of scientific data, it is imperative to deposit the final crystallographic information file (CIF) in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small molecule crystal structures.
Protocol for CCDC Deposition:
-
Prepare the final CIF, ensuring it is free of syntax errors and includes all relevant experimental details.
-
Validate the CIF using the IUCr's checkCIF service.
-
Submit the CIF to the CCDC via their online deposition service.
-
Include the CCDC deposition number in any publications reporting the crystal structure.
Conclusion
The single-crystal X-ray diffraction analysis of this compound derivatives is a powerful tool for elucidating their complex molecular and supramolecular structures. By employing a systematic approach to crystallization, careful data collection and processing, and rigorous structure refinement and validation, researchers can obtain high-quality crystallographic data that provides fundamental insights into the properties of these compounds. The protocols and guidelines presented in this application note are intended to equip scientists with the knowledge and expertise to successfully navigate the challenges of crystallographic analysis and unlock the full potential of this important class of molecules.
References
-
Surov, A. O., et al. (2013). Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices. The Journal of Physical Chemistry B, 117(36), 10414–10429. [Link]
-
Al-Masoudi, N. A., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 28(4), 1735. [Link]
-
Al-Omair, M. A., et al. (2018). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 23(11), 2958. [Link]
-
Chopra, D., et al. (2014). Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. CrystEngComm, 16(34), 7943-7956. [Link]
-
Beckmann, J., et al. (2005). N–H⋯S hydrogen bonding in 2-mercapto-5-methyl-1,3,4-thiadiazole. Synthesis and crystal structures of mercapto functionalised 1,3,4-thiadiazoles. Zeitschrift für anorganische und allgemeine Chemie, 631(10), 1843-1848. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Aakeröy, C. B., et al. (2007). Design of Supramolecular Layers via Self-Assembly of Imidazole and Carboxylic Acids. Crystal Growth & Design, 7(8), 1466–1475. [Link]
-
PubChem. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Obaidi, N. J., et al. (2014). Synthesis and Characterization of 2-(5-mercapto-1,3,4- thiadiazol -2-yl)isoindoline-1,3-dione (L) and It's Complexes with Some Transition Metals (Co(II) , Ni(II) , Cu(II) , Zn(II) and Cd(II)). AL-Qadisiyha Journal For Science, 19(4). [Link]
-
PubChem. (n.d.). 5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]
-
IUPAC. (n.d.). Rule C-541 Thiocarboxylic Acids (Compounds Containing Bivalent Sulfur). ACD/Labs. Retrieved from [Link]
-
Jabeen, E., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30141-30155. [Link]
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Troubleshooting & Optimization
optimizing reaction conditions for 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid synthesis
Welcome to the technical support guide for the synthesis of 2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate the challenges of this multi-step synthesis with confidence.
The synthesis is typically a two-stage process:
-
Formation of the Precursor: Synthesis of 2,5-dimercapto-1,3,4-thiadiazole (DMTD).
-
Selective S-Alkylation: Mono-alkylation of DMTD with a 2-halopropanoic acid derivative to yield the final product.
This guide is structured to address each stage separately, providing detailed protocols, troubleshooting decision trees, and optimization parameters.
Part 1: Synthesis of the Precursor, 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)
The foundational step is the reliable synthesis of the DMTD precursor, also known as Bismuthiol I.[1] This is typically achieved through the cyclization of hydrazine with carbon disulfide in a basic medium.
Frequently Asked Questions (FAQs) - DMTD Synthesis
Q1: What is the fundamental reaction for synthesizing DMTD? A1: The most common method involves the reaction of hydrazine hydrate with two equivalents of carbon disulfide (CS₂) in the presence of a base.[2] The base facilitates the formation of a dithiocarbazinate intermediate, which then cyclizes to form the 1,3,4-thiadiazole ring.
Q2: What is the role of the base and which one should I choose? A2: The base is critical for deprotonating hydrazine and intermediate species, driving the reaction forward. Common choices include:
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Strong bases used in aqueous or alcoholic solutions. A patent describes a specific molar ratio for hydrazine hydrate, carbon disulfide, and sodium hydroxide (1:2.2-2.4:1.55-1.95) for this reaction.[1][2]
-
Potassium Carbonate (K₂CO₃): A milder base often used in polar aprotic solvents like DMF, particularly for subsequent derivatization reactions.[1][3]
-
Solid Base Catalysts (e.g., KOH/CaO): These offer advantages in catalyst recovery and simplified product purification.[1]
Q3: How is the DMTD product isolated from the reaction mixture? A3: The reaction initially forms the salt of DMTD (e.g., the disodium or dipotassium salt). To isolate the neutral DMTD, the reaction mixture is carefully acidified with an acid such as hydrochloric, sulfuric, or acetic acid.[1][2] This protonates the thiolate groups, causing the free DMTD to precipitate out of the solution, after which it can be collected by filtration.[1]
Troubleshooting Guide - DMTD Synthesis
Problem: Very low or no yield of DMTD.
| Possible Cause | Recommended Solution & Explanation |
| Incorrect Stoichiometry | The molar ratio of CS₂ to hydrazine hydrate is critical. Use at least 2 equivalents of CS₂. A common ratio is 1:2.2-2.4 (hydrazine:CS₂).[2] An excess of CS₂ ensures the complete conversion of hydrazine. |
| Ineffective Base | Ensure the base is fully dissolved and active. If using NaOH or KOH pellets, ensure they are not old and carbonated. The molar ratio of base to hydrazine is also crucial; a typical range is 1.55-1.95 equivalents of NaOH per equivalent of hydrazine.[2] |
| Low Reaction Temperature | While the reaction is often initiated at a low temperature, it may require heating to proceed to completion. Reaction temperatures can range from 20 to 100 °C depending on the specific protocol and catalyst used.[1] |
| Impure Reagents | Use freshly opened or purified hydrazine hydrate and carbon disulfide. Hydrazine can degrade over time, and impurities in CS₂ can lead to side reactions. |
Problem: The precipitated product is oily/gummy and difficult to filter.
| Possible Cause | Recommended Solution & Explanation |
| Incomplete Precipitation | The pH of the solution during acidification is critical. Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate both thiolate anions. Check the pH with indicator paper or a pH meter. |
| Precipitation at High Temperature | Perform the acidification and precipitation step in an ice bath. Cooling the mixture thoroughly (0-10 °C) promotes the formation of a crystalline solid and reduces the solubility of the product in the mother liquor. |
| Insufficient Neutralization Time | After adding the acid, stir the mixture for an adequate amount of time (e.g., 30-60 minutes) in the cold to allow for complete crystallization before filtration. |
Experimental Workflow: DMTD Synthesis
Below is a generalized workflow for the synthesis of DMTD.
Caption: General workflow for DMTD synthesis.
Part 2: Selective S-Alkylation for Final Product Synthesis
This step involves the nucleophilic substitution reaction between the deprotonated DMTD and a suitable 2-halopropanoic acid to form the desired mono-substituted product. Controlling selectivity is the primary challenge.
Frequently Asked Questions (FAQs) - S-Alkylation
Q1: How can I control the reaction to favor mono-alkylation over di-alkylation? A1: Stoichiometry is the most critical factor. To favor the mono-substituted product, you should use a molar ratio of DMTD to the alkylating agent (e.g., 2-bromopropanoic acid) of 1:1 or even slightly less than 1 equivalent of the alkylating agent (e.g., 1:0.9).[1] Using an excess of the alkylating agent will strongly favor the formation of the di-substituted byproduct.
Q2: What is the best base and solvent combination for this alkylation? A2: The choice depends on the reactivity of your alkylating agent and desired reaction conditions.
-
Potassium Carbonate (K₂CO₃) in DMF or Acetone: This is a very common and effective combination. K₂CO₃ is a mild base that is strong enough to deprotonate the acidic thiol groups of DMTD without causing significant side reactions.[3] DMF is an excellent polar aprotic solvent for Sₙ2 reactions.
-
Potassium Hydroxide (KOH) in Ethanol: A stronger base system that can accelerate the reaction. The reaction of DMTD with KOH in ethanol can be used to form the thiolate salt in situ before adding the alkylating agent.[4]
-
Sodium Hydroxide (NaOH) in Water/Ethanol: A cost-effective option, particularly if the alkylating agent has sufficient water solubility.
Q3: How should I monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the best method. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid to improve spot shape). You should be able to visualize the DMTD starting material, the desired mono-alkylated product, and the di-alkylated byproduct, each with a distinct Rf value. The reaction is complete when the DMTD spot has been consumed.
Troubleshooting Guide - S-Alkylation Reaction
Problem: The major product is the di-substituted compound, not the desired mono-product.
| Possible Cause | Recommended Solution & Explanation |
| Incorrect Molar Ratio | This is the most likely cause. Strictly control the stoichiometry. Use a 1:1 or 1:0.9 molar ratio of DMTD to the alkylating agent.[1] |
| Reaction Time Too Long | Over-extending the reaction time after the starting material is consumed can lead to the slower alkylation of the second thiol group on the mono-substituted product. Monitor carefully by TLC and stop the reaction once the DMTD is consumed. |
| High Reaction Temperature | Elevated temperatures can increase the rate of the second alkylation. Run the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor closely. |
Problem: The reaction is very slow or does not proceed.
| Possible Cause | Recommended Solution & Explanation |
| Insufficient or Ineffective Base | You need at least one equivalent of base (e.g., K₂CO₃) to deprotonate one of the thiol groups. For a dicarboxylic acid product, you may need additional base to neutralize the carboxylic acid. Ensure the base is finely powdered and dry for maximum effectiveness. |
| Low Quality Alkylating Agent | The 2-halopropanoic acid may have degraded. Use a fresh bottle or verify its purity. |
| Poor Solvent Choice | Ensure the chosen solvent can dissolve the DMTD salt to a reasonable extent. DMF, DMSO, or acetone are generally good choices.[3][5] |
Optimization Parameters for Mono-Alkylation
| Parameter | Recommendation for Mono-substitution | Rationale |
| Stoichiometry (DMTD:Alkylating Agent) | 1 : 0.9 - 1.0 | Limits the availability of the alkylating agent, statistically favoring single substitution. |
| Base | K₂CO₃ or NaHCO₃ (weaker bases) | A milder base can provide better selectivity by controlling the concentration of the highly reactive dithiolate anion. |
| Solvent | DMF, Acetone | Polar aprotic solvents are ideal for Sₙ2 reactions.[5] |
| Temperature | Room Temperature to 50°C | Lower temperatures favor selectivity. Only increase the temperature if the reaction rate is prohibitively slow. |
| Addition Method | Slow, dropwise addition of the alkylating agent | Adding the alkylating agent slowly to the solution of the DMTD salt helps maintain a low instantaneous concentration, reducing the chance of di-alkylation. |
Troubleshooting Logic: Analyzing Your TLC Plate
This decision tree helps you interpret your TLC results during the alkylation reaction.
Caption: Decision tree for troubleshooting S-alkylation based on TLC.
Part 3: Purification and Characterization
Q1: What is the best way to purify the final product? A1: Purification can be challenging due to the similar nature of the starting material and byproducts.
-
Acid-Base Extraction: After the reaction, you can often perform an aqueous workup. Acidifying the aqueous layer will precipitate the carboxylic acid product, which can then be filtered. This helps remove neutral byproducts.
-
Column Chromatography: If extraction is insufficient, silica gel chromatography is the next step. A solvent gradient of ethyl acetate in hexanes, with 1-2% acetic acid added to the mobile phase, is often effective. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shapes and separation.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final purification step.[6]
Q2: What key features should I look for in the NMR and IR spectra to confirm my product? A2:
-
¹H NMR: Look for the disappearance of one of the broad -SH peaks from the DMTD starting material. You should see new signals corresponding to the propanoic acid moiety: a quartet for the CH group and a doublet for the CH₃ group. The carboxylic acid proton (-COOH) will appear as a very broad singlet, often far downfield (>10 ppm).
-
IR Spectroscopy: The most telling signals will be a strong, broad absorption around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid and a sharp, strong absorption around 1700-1725 cm⁻¹ for the C=O stretch.[3] You should also see the disappearance of the S-H stretching band from the DMTD starting material.
References
- Yuldashali Ugli, J. F., Xamid, X., & Nurillaevich, B. B. (2020). Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. The American Journal of Applied Sciences, 2(9), 143-153.
- El-Sayed, W. A., Ali, O. M., El-Subbagh, H. I., & Al-Otaibi, K. M. (2017).
- CN114401949A - 2, 5-dimercapto-1, 3, 4-thiadiazole ('DMTD') derivatives. (n.d.). Google Patents.
- Niraimathi, V., & Suresh, R. (2019). Synthesis and characterisation of some thiadiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 10(8), 3844-3848.
- WO2021215958A1 - Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5... - Google Patents. (n.d.).
- Liu, R., Lu, X., Liu, Y., & Liu, S. (2001). Chemical Reactions of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) with Metallic Copper, Silver, and Mercury. The Journal of Physical Chemistry B, 105(22), 5259–5263.
-
Request PDF. (n.d.). Chemical Reactions of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) with Metallic Copper, Silver, and Mercury | Request PDF. ResearchGate. Retrieved January 22, 2026, from [Link]
- An, Y., Chen, Y., & Ge, Y. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of the American Society for Mass Spectrometry, 29(2), 312–322.
-
Alkyl Strategies for Optimizing Reaction Conditions. (n.d.). Retrieved January 22, 2026, from [Link]
-
Kinetic investigation of the alkylation of salts of 2,5-dimercapto-1,3,4-thiadiazole. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Salts of 2,5-dimercapto-1,3,4-thiadiazole. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Alkylation Reactions | Development, Technology. (n.d.). Mettler Toledo. Retrieved January 22, 2026, from [Link]
-
Optimization of the alkylation reaction. Reaction conditions were... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (n.d.). Retrieved January 22, 2026, from [Link]
-
Optimization of the reaction conditions a | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (n.d.). Retrieved January 22, 2026, from [Link]
- Jatav, V., Kashaw, S., & Mishra, P. (2014). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Central Nervous System Agents in Medicinal Chemistry, 14(1), 44–59.
-
Chapter 7: Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of 1,3,4-Thiadiazoles: Review. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (n.d.). Chemical Methodologies. Retrieved January 22, 2026, from [Link]
- US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. (n.d.). Google Patents.
-
Thiadiazoles and Their Properties. (n.d.). Retrieved January 22, 2026, from [Link]
- US4246126A - 2,5-Dimercapto-1,3,4-thiadiazole derivatives and lubricants containing them. (n.d.). Google Patents.
-
Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]
Sources
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- 2. WO2021215958A1 - Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5-dimercapto-1,3,4-thiadiazole produced by said method - Google Patents [patents.google.com]
- 3. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN114401949A - 2, 5-dimercapto-1, 3, 4-thiadiazole ('DMTD') derivatives - Google Patents [patents.google.com]
- 5. pharmedicopublishers.com [pharmedicopublishers.com]
- 6. wisdomlib.org [wisdomlib.org]
Technical Support Center: Synthesis of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic Acid
Welcome to the technical support center for the synthesis of 2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes, focusing on improving both yield and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound. The synthesis typically proceeds via the nucleophilic substitution of a suitable three-carbon electrophile by 2,5-dimercapto-1,3,4-thiadiazole (DMTD).
Issue 1: Low Yield of the Desired Mono-Substituted Product
Question: My reaction is resulting in a low yield of this compound, with a significant amount of unreacted 2,5-dimercapto-1,3,4-thiadiazole (DMTD) remaining. How can I improve the conversion rate?
Answer: A low conversion of the starting material, DMTD, often points to suboptimal reaction conditions that do not sufficiently favor the initial nucleophilic attack. Here are several factors to consider for improving your yield:
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Base Selection and Stoichiometry: The reaction requires a base to deprotonate the thiol groups of DMTD, forming a more potent thiolate nucleophile. The choice and amount of base are critical.
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Weak vs. Strong Bases: While weaker bases like triethylamine (TEA) or potassium carbonate (K₂CO₃) can be used, a stronger base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution can more effectively generate the thiolate, driving the reaction forward.[1]
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Stoichiometry: It is crucial to use at least one equivalent of base to deprotonate one of the thiol groups. Using a slight excess (1.1-1.2 equivalents) can help ensure complete deprotonation of one thiol group, promoting the mono-alkylation.
-
-
Reaction Temperature: The rate of nucleophilic substitution can often be increased by raising the reaction temperature.[2] If you are running the reaction at room temperature, consider moderately heating the reaction mixture (e.g., to 40-60 °C). However, be cautious, as excessive heat can promote side reactions, including the formation of the di-substituted byproduct. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal temperature.[3]
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Solvent Choice: The solvent should be able to dissolve the DMTD salt and the alkylating agent. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective for this type of reaction.[4] Ethanol or methanol can also be used, particularly when employing alkali metal hydroxides as bases.
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Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of the starting material using TLC. Insufficient reaction time is a common reason for low conversion.
Issue 2: Formation of a Significant Amount of Di-Substituted Byproduct
Question: My main problem is the formation of the di-substituted byproduct, 2,5-bis(2-carboxyethylthio)-1,3,4-thiadiazole, which is difficult to separate from my desired mono-substituted product. How can I minimize its formation?
Answer: The formation of the di-substituted product is a common challenge in the alkylation of DMTD, as both mercapto groups are susceptible to reaction.[1][5] Controlling the stoichiometry and reaction conditions is key to favoring mono-substitution.
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Stoichiometry of the Alkylating Agent: This is the most critical parameter. To favor mono-substitution, use a stoichiometric amount or a slight excess of DMTD relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of DMTD to 1 equivalent of the propanoic acid derivative). This ensures that the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation event.
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Controlled Addition of the Alkylating Agent: Instead of adding the alkylating agent all at once, add it dropwise to the solution of the deprotonated DMTD over a period of time. This maintains a low concentration of the electrophile in the reaction mixture, further favoring the mono-alkylation reaction.
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Choice of Base: Using a weaker base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), can sometimes provide better selectivity for mono-alkylation compared to stronger bases.[4] This is because a weaker base will result in a lower concentration of the highly reactive dithiolate anion at any given time.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reactivity and improve the selectivity for the mono-substituted product.
The following table summarizes the recommended starting points for optimizing the reaction to favor mono-substitution:
| Parameter | To Favor Mono-substitution | To Favor Di-substitution |
| DMTD:Alkylating Agent Ratio | 1.1 - 1.5 : 1 | 1 : 2.2 - 2.5 |
| Base | Weaker base (e.g., K₂CO₃, NaHCO₃) | Stronger base (e.g., NaOH, KOH) |
| Temperature | Lower (0 °C to RT) | Room Temperature to Reflux |
| Addition of Alkylating Agent | Slow, dropwise addition | Rapid, single portion addition |
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to obtain a pure sample of this compound. What are the recommended purification strategies?
Answer: The purification of this compound can be challenging due to its acidic nature and the potential presence of structurally similar starting materials and byproducts. A multi-step approach is often necessary.
-
Acid-Base Extraction:
-
After the reaction is complete, quench the mixture with water and acidify it with a dilute acid (e.g., 1M HCl) to a pH of around 2-3. This will protonate the carboxylic acid group of your product and any unreacted DMTD.
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Extract the aqueous layer with an organic solvent such as ethyl acetate. Your product and the di-substituted byproduct should move into the organic layer, while any inorganic salts will remain in the aqueous phase.
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To separate your acidic product from non-acidic impurities, you can then extract the organic layer with a weak base solution, such as saturated sodium bicarbonate. Your desired product and the di-acid byproduct will be deprotonated and move into the aqueous basic layer.
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Carefully re-acidify the basic aqueous layer with cold dilute HCl to precipitate your purified product. Filter the precipitate and wash it with cold water.
-
-
Recrystallization: This is a powerful technique for purifying solid compounds.[3][6] The choice of solvent is crucial.
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidates to screen include ethanol, methanol, acetic acid, or solvent mixtures like ethanol/water.
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Procedure: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed.[7]
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Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective. The addition of a small amount of acetic acid or formic acid to the mobile phase can help to improve the peak shape of acidic compounds by suppressing deprotonation on the silica surface.
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Experimental Workflow Diagram
Caption: A typical workflow for the synthesis and purification of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected tautomeric form of 2,5-dimercapto-1,3,4-thiadiazole (DMTD)?
A1: 2,5-Dimercapto-1,3,4-thiadiazole can exist in several tautomeric forms. The dithiol form is one possibility, but the dithione and thiol-thione forms are also significant. The equilibrium between these forms can be influenced by the solvent and pH. In the context of alkylation reactions, it is the deprotonation of the thiol group that leads to the reactive thiolate species.
Q2: Can I use other alkylating agents besides 2-bromopropanoic acid?
A2: Yes, other 2-halopropanoic acids or their esters can be used. For example, 2-chloropropanoic acid or ethyl 2-bromopropanoate could be employed. If an ester is used, a subsequent hydrolysis step will be necessary to obtain the final carboxylic acid product. The reactivity of the leaving group is a key consideration, with bromides generally being more reactive than chlorides.
Q3: How can I confirm the structure of my final product?
A3: A combination of spectroscopic techniques is recommended for structural confirmation.
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¹H NMR: You should expect to see a characteristic quartet and doublet for the CH-CH₃ group of the propanoic acid moiety, along with a broad singlet for the remaining SH proton, which is exchangeable with D₂O.
-
¹³C NMR: This will show distinct signals for the carbons of the thiadiazole ring, the carbonyl carbon of the carboxylic acid, and the carbons of the ethylthio side chain.
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Mass Spectrometry (MS): This will provide the molecular weight of your compound, confirming the successful incorporation of the propanoic acid side chain.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the S-H, C=O (carboxylic acid), and C-S bonds.[8]
Q4: What are some of the potential applications of this compound?
A4: Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10][11] This particular compound, with its free mercapto group and carboxylic acid functionality, is a valuable intermediate for the synthesis of more complex molecules. The thiol group can be further functionalized, and the carboxylic acid can be converted to amides or esters, allowing for the creation of a library of compounds for biological screening. Additionally, the mercapto groups make it a good chelating agent for metal ions.[1]
Reaction Pathway and Side Product Formation
Caption: The reaction pathway showing the formation of the desired mono-substituted product and the potential side reaction leading to the di-substituted byproduct.
References
- Synthesis and characterisation of some thiadiazole derivatives. (n.d.).
- Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024).
- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (n.d.).
- 2,5-Dimercapto-1,3,4-thiadiazole | 1072-71-5. (n.d.). Biosynth.
- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. (n.d.). Chemical Methodologies.
- One pot synthesis of coordination polymer 2,5-dimercapto-1,3,4-thiadiazole–gold and its application in voltammetric sensing of resorcinol. (n.d.). RSC Publishing.
- 2,5-Dimercapto-1,3,4-thiadiazole (DMTD). (n.d.). Benchchem.
- Kinetic investigation of the alkylation of salts of 2,5-dimercapto-1,3,4-thiadiazole. (2025).
- Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. (2020).
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.).
- 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (n.d.). MDPI.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2025).
- Refinement of protocols for synthesizing thiadiazole analogues. (2025). Benchchem.
- Salts of 2,5-dimercapto-1,3,4-thiadiazole. (2016).
- Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). MDPI.
- Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021).
- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024).
- Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. (n.d.).
- 174 Thiadiazoles and Their Properties. (n.d.). ISRES.
- Synthesis of 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives. (2026).
- Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Deriv
Sources
- 1. 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)|High-Purity Reagent [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wisdomlib.org [wisdomlib.org]
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- 11. isres.org [isres.org]
Technical Support Center: Stability of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid
Welcome to the technical resource center for 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid (MTPA). This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of MTPA in various experimental conditions. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to ensure the integrity and reproducibility of their results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with MTPA. We focus on diagnosing the problem and providing actionable solutions based on the chemical principles governing the molecule's stability.
Issue 1: My MTPA stock solution in DMSO has turned slightly yellow and is giving inconsistent results in my assay.
Root Cause Analysis:
A yellow discoloration is a common indicator of the oxidation of the thiol (-SH) group on the thiadiazole ring. Thiols are susceptible to oxidation, which converts them into disulfides. This dimerization alters the molecular weight, polarity, and three-dimensional structure of the compound, which can significantly impact its biological activity and lead to inconsistent assay results. The presence of atmospheric oxygen, trace metal impurities in the solvent, or exposure to light can catalyze this process.
Immediate Actions & Solutions:
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Discard the Solution: Do not attempt to use the discolored solution. It is crucial to start with a freshly prepared stock to ensure data integrity.
-
Solvent Purity: Use only high-purity, anhydrous, or peroxide-free solvents. For DMSO, it is recommended to use unopened bottles or bottles that have been properly stored under an inert atmosphere (e.g., argon or nitrogen).
-
Inert Atmosphere: When preparing and storing solutions, blanket the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidation.
-
Storage Conditions: Store stock solutions at -20°C or -80°C. Aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.
Issue 2: After storing my MTPA solution in a basic buffer (pH > 8), I observe a significant loss of active compound when analyzed by HPLC.
Root Cause Analysis:
The 1,3,4-thiadiazole ring, while generally stable, is susceptible to cleavage under strong basic conditions.[1][2] This is a characteristic reaction of this heterocyclic nucleus.[2] The electron-deficient nature of the ring makes it vulnerable to nucleophilic attack, which is facilitated at higher pH. This degradation pathway is irreversible and leads to a complete loss of the parent compound.
Workflow for Problem Resolution:
Caption: Troubleshooting workflow for MTPA degradation in basic solutions.
Corrective Actions:
-
Optimal pH Range: Whenever possible, maintain the pH of your experimental solutions between 6.0 and 7.4. The 1,3,4-thiadiazole ring is reported to be stable in acidic conditions.[1]
-
Time-Sensitive Experiments: If your assay requires a basic pH, prepare the MTPA solution immediately before its addition to the assay medium. Do not store MTPA in basic buffers.
Issue 3: I observe a precipitate in my aqueous MTPA solution after storing it in the refrigerator.
Root Cause Analysis:
MTPA, like many organic molecules with heterocyclic rings, has limited aqueous solubility. This solubility can be highly dependent on temperature and pH. A decrease in temperature from room temperature to 4°C can significantly lower the saturation point of the compound, causing it to precipitate out of solution. Additionally, the molecule exists in a tautomeric equilibrium between a thiol and a thione form.[3][4] The thione form is often less polar and may have lower aqueous solubility.
Solutions:
-
Co-Solvent Usage: Consider preparing a concentrated stock solution in an organic solvent like DMSO or DMF and then diluting it into your aqueous buffer for the final working concentration. This is a standard practice for compounds with poor water solubility. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Gentle Warming: Before use, you can try to redissolve the precipitate by gently warming the solution (e.g., in a 37°C water bath) and vortexing. However, ensure the compound is thermally stable (see FAQ section). Always visually inspect for complete dissolution before use.
-
Solubility Assessment: If precipitation is a recurring issue, perform a simple solubility test to determine the practical concentration limit of MTPA in your specific buffer and at your desired storage temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for MTPA?
A1: The two primary points of instability in the MTPA molecule are the exocyclic thiol (-SH) group and the 1,3,4-thiadiazole ring itself.
-
Thiol Oxidation: The mercapto group is prone to oxidation, especially in the presence of oxygen, forming a disulfide dimer. This is often the most common degradation pathway in neutral solutions.
-
Base-Catalyzed Ring Cleavage: The 1,3,4-thiadiazole ring can be opened by strong bases, leading to irreversible degradation of the core scaffold.[1][2]
Caption: Key degradation pathways for MTPA.
Q2: What is the recommended solvent for preparing a stock solution of MTPA?
A2: For long-term storage, we recommend preparing stock solutions in a high-purity, anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents generally offer good solubility for heterocyclic compounds.[5] It is critical to aliquot the stock solution into single-use vials, purge with inert gas, and store at -80°C.
Q3: How should I handle the thiol-thione tautomerism of MTPA?
A3: The tautomerism between the 2-mercapto-1,3,4-thiadiazole (thiol) form and the 1,3,4-thiadiazole-2(3H)-thione (thione) form is an intrinsic property of the molecule.[3][4] Studies on similar structures suggest the thione form is thermodynamically more stable.[6] For practical purposes, you should assume your solution contains a rapid equilibrium of both tautomers. This should not affect most applications, as the equilibrium will shift according to Le Châtelier's principle if one tautomer is consumed in a reaction. Consistency in solution preparation and handling is key to obtaining reproducible results.
Q4: How can I experimentally monitor the stability of my MTPA solution over time?
A4: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with UV detection. This allows for the quantitative separation of the parent MTPA peak from its potential degradation products.
Protocol: HPLC Method for MTPA Stability Assessment
This protocol provides a general framework for monitoring the stability of MTPA. The specific parameters may need to be optimized for your particular HPLC system.
Objective: To quantify the percentage of intact MTPA in a solution over time.
Materials:
-
HPLC system with UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
MTPA reference standard
-
MTPA solution to be tested
Procedure:
-
Standard Preparation: Prepare a fresh standard solution of MTPA at a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent. This will be your "Time 0" reference.
-
Initial Analysis (Time 0):
-
Set the UV detector to the λmax of MTPA (determine this by running a UV scan if unknown).
-
Inject the freshly prepared standard onto the HPLC system.
-
Run a gradient elution method (e.g., 5% to 95% B over 15 minutes) to ensure separation of the parent peak from any impurities or early degradation products.
-
Record the retention time and peak area of the main MTPA peak. This area represents 100% integrity.
-
-
Incubation: Store your test solution under the desired conditions (e.g., specific solvent, temperature, light exposure).
-
Time-Point Analysis: At specified time points (e.g., 1, 3, 7, 14 days), remove an aliquot of your test solution.
-
HPLC Analysis: Inject the aged sample onto the HPLC using the same method as in step 2.
-
Data Analysis:
-
Identify the MTPA peak based on the retention time from your Time 0 standard.
-
Calculate the percentage of MTPA remaining: (% Remaining) = (Peak Area at Time X / Peak Area at Time 0) * 100.
-
Look for the appearance of new peaks, which indicate degradation products.
-
Summary of Recommended Solvents and Storage Conditions
| Solvent Type | Recommended Solvent(s) | Storage Temperature | Key Considerations & Recommendations |
| Polar Aprotic | DMSO, DMF | -20°C to -80°C | Recommended for stock solutions. Use anhydrous grade, aliquot into single-use vials, and store under an inert atmosphere to prevent oxidation. |
| Polar Protic | Ethanol, Methanol | -20°C | Moderate stability. Risk of solvolysis over long periods. Best for intermediate dilutions prepared fresh. |
| Aqueous Buffers | Phosphate, HEPES, MES | 2-8°C (Short-term) | Use only for working solutions. Stability is highly pH-dependent; maintain pH between 6.0-7.4. Avoid basic buffers (pH > 8). Prone to oxidation. Prepare fresh daily. |
| Non-Polar | Dichloromethane (DCM), Chloroform | Room Temperature (Short-term) | May offer some protection against hydrolysis but could increase the rate of certain radical reactions.[7] Use with caution and assess stability for your specific application. |
References
-
Munar, I., Fındık, V., Degirmenci, I., & Aviyente, V. (2020). Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A, 124(13), 2580–2590. [Link]
-
ACS Publications. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Sulfur Radicals. The Journal of Physical Chemistry A. [Link]
-
American Chemical Society. (n.d.). Investigating solvent effects on thiol-ene network formation. [Link]
-
MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8753. [Link]
-
PubMed. (2020). Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A, 124(13), 2580-2590. [Link]
-
PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of Molecular Structure, 1266, 133533. [Link]
-
DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. [Link]
-
National Institutes of Health. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry, 2013, 349816. [Link]
-
ISRES Publishing. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. [Link]
-
Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies, 6(11), 903-911. [Link]
-
International Journal for Research in Applied Science & Engineering Technology. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. IJRASET, 10(8). [Link]
-
MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. [Link]
-
Semantic Scholar. (1958). Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of The Chemical Society (resumed). [Link]
-
MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molbank, 2024(2), M1844. [Link]
-
ResearchGate. (2022). Thermodynamic properties of 2-mercapto-, 2,5-dimethyl- and 2-mercapto-5-methyl-1,3,4-thiadiazole. [Link]
-
ResearchGate. (2011). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. [Link]
-
ResearchGate. (2018). Thiadiazole-2-Thiol-5-Thione and 2,5-Dimercapto-1,3,4-Thiadiazol Tautomerism, Conformational Stability, Vibrational Assignments, Inhibitor Efficiency and Quantum Chemical Calculations. [Link]
-
AL-Qadisiyha Journal For Science. (2014). Synthesis and Characterization of 2-(5-mercapto-1,3,4- thiadiazol-2-yl)isoindoline-1,3-dione(L) and its Complexes with some Metal Ions. Al-Qadisiyah Journal for Science, 19(4). [Link]
-
Journal of Advanced Pharmacy Education & Research. (2020). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. [Link]
-
Iraqi Journal Of Pharmaceutical Sciences. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 21(1), 98-104. [Link]
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troubleshooting low bioactivity in newly synthesized thiadiazole compounds
Technical Support Center: Thiadiazole Bioactivity Troubleshooting
Introduction
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Its mesoionic character and ability to act as a hydrogen bond acceptor and two-electron donor system contribute to its versatility and strong interactions with biological targets.[5][6] However, researchers often encounter a frustrating challenge: newly synthesized thiadiazole derivatives exhibit lower-than-expected bioactivity.
This guide provides a systematic, causality-driven approach to troubleshooting this common issue. As a Senior Application Scientist, my goal is to move beyond simple checklists and provide you with the underlying rationale for each step, empowering you to make informed decisions in your experimental design. We will dissect the problem from the ground up, starting with the molecule itself and moving through its interaction with the biological system.
Logical Troubleshooting Workflow
Before diving into specific FAQs, let's visualize the logical flow of investigation. The following decision tree outlines the systematic process of diagnosing the root cause of low bioactivity.
Caption: A high-level decision tree for troubleshooting low bioactivity.
Section 1: Compound Identity, Purity, and Stability
The most fundamental question must be addressed first: is the compound in your vial the correct, pure, and stable molecule you intended to test? Any ambiguity here will invalidate all subsequent biological data.
Q1: My initial screening shows low activity. What is the first and most critical step?
A1: The first step is to rigorously confirm the identity and purity of your synthesized compound. Impurities from the synthesis or degradation products can interfere with the assay or possess competing biological effects, leading to misleading results.[7]
-
Identity Confirmation: You must verify that the chemical structure of your final product matches the intended molecule. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Confirms the carbon-hydrogen framework.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. For discovery-phase compounds, a purity level is crucial for reliable results.[7]
| Research Phase | Recommended Purity | Rationale |
| Initial HTS/Screening | > 90% | To minimize false negatives/positives from significant impurities. |
| Hit-to-Lead | > 95% | To ensure observed activity is from the compound of interest for SAR studies. |
| Lead Optimization/ In Vivo | > 98% | To avoid toxicity or altered pharmacology from impurities in animal models. |
Q2: I've confirmed the structure and purity, but results are inconsistent. Could stability be an issue?
A2: Yes, stability is a critical and often overlooked factor. While the 1,3,4-thiadiazole ring itself is generally stable and aromatic, certain functional groups attached to it can be labile under specific conditions.[7][8]
-
Causality: If your compound degrades in the storage solvent (e.g., DMSO), in the aqueous assay buffer, or under assay conditions (e.g., exposure to light, specific pH), the effective concentration of the active compound decreases over the experiment's duration, leading to artificially low or variable activity readings.
-
Troubleshooting Steps:
-
Re-analyze Post-Assay: Take a sample of your compound that has been subjected to the full assay conditions (buffer, temperature, incubation time) and re-analyze it by HPLC or LC-MS.
-
Forced Degradation Study: Intentionally expose the compound to harsh conditions (e.g., acidic pH, basic pH, light, elevated temperature) to identify potential liabilities.[9] This helps in developing appropriate handling and storage protocols.
-
Section 2: Physicochemical Properties - The "Drug-Likeness" Problem
A potent molecule is useless if it cannot reach its biological target. Poor physicochemical properties are a primary reason for low activity, especially in cell-based assays.
Q3: My compound is pure and stable, but activity in my biochemical assay is still low. What should I investigate next?
A3: Poor aqueous solubility is a very common culprit for low bioactivity in in vitro assays.[7][10][11] If a compound precipitates in the assay medium, its effective concentration at the target is significantly lower than the nominal concentration you calculated, leading to a right-shifted dose-response curve and an inaccurate (lower) potency value.
-
Causality: Biological assays are conducted in aqueous buffers. Many organic molecules, including substituted thiadiazoles, are hydrophobic. When a concentrated DMSO stock is diluted into the buffer, the compound can crash out of solution if its solubility limit is exceeded.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully look at your assay plates (against a dark background) for any signs of precipitation, such as cloudiness or solid particles.
-
Kinetic Solubility Assay: Perform a simple assay to measure the solubility of your compound in the specific assay buffer. This provides a quantitative measure of the maximum concentration you can reliably test.
-
Protocol: Kinetic Solubility Assay
This protocol provides a quick assessment of your compound's solubility in a specific buffer.
-
Prepare Compound Plate: Create a serial dilution of your compound in a 96-well plate using 100% DMSO.
-
Add Buffer: Add the aqueous assay buffer to another 96-well plate.
-
Transfer Compound: Transfer a small volume (e.g., 1-2 µL) of the DMSO stock from the compound plate to the buffer plate.
-
Incubate: Shake the plate for 1-2 hours at room temperature.
-
Measure Turbidity: Read the absorbance of the plate at a high wavelength (e.g., 620 nm or 750 nm) using a plate reader. A significant increase in absorbance indicates precipitation.
Q4: My compound is soluble, but it shows no activity in my cell-based assay. Why?
A4: For a compound to work in a cell-based assay where the target is intracellular, it must cross the cell membrane. Poor cell permeability is a major hurdle.[12][13]
-
Causality: The cell membrane is a lipid bilayer that selectively allows passage. Compounds that are too polar or too large may not be able to passively diffuse across it. Furthermore, some compounds can be actively removed from the cell by efflux transporters like P-glycoprotein (P-gp).[14]
-
Troubleshooting Steps:
-
Computational Prediction: Use software or online tools to predict LogP and other properties that influence permeability.
-
Permeability Assays: Conduct an in vitro permeability assay. The two most common are:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): A quick, cell-free method to assess passive diffusion.
-
Caco-2 Permeability Assay: Considered the gold standard, this assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) to model the intestinal barrier, providing data on both passive permeability and active transport.[15][16]
-
-
Caption: Workflow for a standard Caco-2 cell permeability assay.
Section 3: Bioassay Fidelity and Target Engagement
If your compound is pure, stable, soluble, and permeable, the next step is to scrutinize the bioassay itself. Apparent low activity can be an artifact of the assay technology or a misunderstanding of the compound's mechanism of action.
Q5: How can I be sure my compound isn't interfering with the assay technology itself, leading to a false negative?
A5: This is a critical issue in high-throughput screening (HTS).[17] Compounds can interfere with assay components in numerous ways, masking true activity.
-
Causality & Common Interference Mechanisms:
-
Fluorescence Interference: Colored or fluorescent compounds can absorb or emit light at the same wavelengths used for detection, quenching or adding to the signal.
-
Luciferase Inhibition: Many compounds directly inhibit reporter enzymes like firefly luciferase, a common tool in cell-based assays. This makes it seem like the biological pathway of interest is being inhibited when it is not.
-
Compound Aggregation: At high concentrations, some compounds form aggregates that can sequester and denature proteins non-specifically, leading to apparent inhibition.[17]
-
-
Troubleshooting Steps:
-
Run a "Promiscuity" or Counter-Screen: Test your compound in an assay that uses the same detection method but a completely unrelated biological target. Activity in this assay suggests interference.
-
Test in an Orthogonal Assay: Validate your hit using a different assay technology. For example, if your primary assay is luminescence-based, use a fluorescence resonance energy transfer (FRET) or AlphaScreen-based assay for confirmation.
-
Check for Aggregation: Re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity disappears, it was likely caused by aggregation.
-
Q6: I've ruled out assay interference. Could there be another reason for the lack of activity related to the target?
A6: Absolutely. The compound may not be engaging the target in the expected manner.
-
Causality & Potential Issues:
-
Metabolic Instability: The thiadiazole ring and its substituents can be metabolized by enzymes present in cellular systems or liver microsomes (if used in the assay), converting your active compound into an inactive form.[18][19]
-
Incorrect Mechanism of Action (MOA): Your compound might be an agonist when you are screening for an antagonist, or it might require a specific cofactor that is absent in your assay buffer.
-
Species-Specific Differences: The binding pocket of your target protein may differ between species. If your compound was designed against a human protein, it might not be active against the rodent version used in some assays.
-
-
Troubleshooting Steps:
-
Metabolic Stability Assay: Incubate your compound with liver microsomes and measure its concentration over time to determine its metabolic half-life.
-
Target Engagement Assay: Use a biophysical method like Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA) to confirm direct binding of your compound to the purified target protein. This provides definitive evidence that your compound interacts with its intended target.
-
Section 4: Structure-Activity Relationship (SAR) Considerations
If all technical and experimental issues have been ruled out, the final consideration is the design of the molecule itself. The specific arrangement and nature of substituents on the thiadiazole scaffold are paramount for bioactivity.[18][20]
Q7: I've exhausted all other troubleshooting options. Is it possible my molecular design is simply not potent?
A7: Yes, this is a distinct possibility. The thiadiazole scaffold provides a foundation, but the biological activity is dictated by the "decorations" on the ring.[5][21] A systematic SAR study is key to understanding the molecular determinants of activity.[18][22]
-
Causality: The substituents at the C2 and C5 positions of the 1,3,4-thiadiazole ring project into three-dimensional space and form critical interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the target's binding pocket. A mismatch in size, electronics, or hydrogen bonding capacity will result in poor binding affinity and, consequently, low bioactivity.
-
Troubleshooting & Next Steps:
-
Analyze the SAR of Published Compounds: Review the literature for thiadiazoles active against your target or a similar class of targets. What structural features are consistently present in active compounds?[21][23]
-
Systematic Modification: Synthesize a small, focused library of analogs where you systematically vary the substituents at the key positions on the thiadiazole ring.
-
Molecular Modeling: If a crystal structure of your target is available, use molecular docking to predict how your compounds bind and to guide the design of new analogs with improved interactions.
-
Caption: Key modification points on the 1,3,4-thiadiazole scaffold for SAR studies.
References
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-
Han, X., Yu, Y. L., Hu, Y. S., & Liu, X. H. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry, 21(28), 2546-2573. [Link]
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Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(8), 917-927. [Link]
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Han, X., et al. (2021). 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. Current Topics in Medicinal Chemistry, 21(28), 2546-2573. [Link]
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Fahmy, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(16), 5253. [Link]
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Obakachi, V. A., et al. (2022). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of the Serbian Chemical Society, 87(10), 1149-1175. [Link]
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Kushwaha, N., Kushwaha, S. K. S., & Rai, A. K. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531. [Link]
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Hassanzadeh, F., et al. (2020). Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. Research in Pharmaceutical Sciences, 15(4), 315. [Link]
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Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(8), 917-927. [Link]
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Kushwaha, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. [Link]
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Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
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Ardecky, R., et al. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. SLAS Discovery, 29(6), 100176. [Link]
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Nuvisan. (n.d.). Advanced drug permeability & transporter assays. Retrieved January 22, 2026, from [Link]
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Bălășescu, E., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13349. [Link]
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Kim, Y. C., de Zwart, M., Chang, L., & IJzerman, A. P. (2005). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 13(10), 3435-3443. [Link]
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Ardecky, R., et al. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. SLAS Discovery, 29(6), 100176. [Link]
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El-Naggar, A. M., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16183-16200. [Link]
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ResearchGate. (2024, December 23). Heterocyclic Compounds: A Study of its Biological Activity. [Link]
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ResearchGate. (2021, December 4). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. [Link]
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Woźnicka, E., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3593. [Link]
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MDPI. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. [Link]
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- 23. mdpi.com [mdpi.com]
addressing solubility issues of thiadiazole derivatives in biological assays
Welcome to the technical support center for addressing the solubility challenges of thiadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility-related obstacles during biological assays. Here, you will find practical troubleshooting advice, detailed protocols, and scientific explanations to help you achieve reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are many of my thiadiazole derivatives poorly soluble in aqueous buffers?
A1: The low water solubility of many thiadiazole derivatives stems from their molecular structure. The thiadiazole ring itself is planar, and when substituted with lipophilic (fat-loving) groups, such as phenyl rings, the molecule's overall hydrophobicity increases significantly.[1] This structure can also lead to strong crystal lattice energy, making it energetically difficult for water molecules to surround and dissolve the compound.[1][2]
Q2: My compound dissolves perfectly in DMSO, but crashes out when I add it to my cell culture media. What’s happening?
A2: This common phenomenon is known as "precipitation upon dilution" or "solvent shock".[1][3] Your compound is soluble in the 100% organic solvent (DMSO), but its concentration exceeds its solubility limit in the final aqueous assay buffer. The rapid change in solvent polarity causes the compound to precipitate out of the solution.[3]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: This is a critical consideration, as high concentrations of DMSO can be toxic to cells and interfere with assay components.[4][5][6] As a general rule, the final DMSO concentration should be kept as low as possible, ideally below 0.5% .[7] Most cell lines can tolerate up to 1%, but this should be determined empirically for your specific cell type and assay.[7] Always include a vehicle control (media with the same final DMSO concentration, without the compound) in your experiments.[4][8]
Q4: Can I just filter out the precipitate and proceed with my experiment?
A4: Filtering is not recommended.[8] Removing the precipitate also removes an unknown amount of your compound, leading to an inaccurate final concentration in your assay. This will compromise the integrity and reproducibility of your results. The best approach is to address the root cause of the precipitation.[8]
Q5: How can adjusting the pH of my buffer help with solubility?
A5: Many thiadiazole derivatives contain ionizable functional groups. Adjusting the pH of the buffer can change the ionization state of the compound, which in turn affects its solubility.[3][9][10][11] For a weakly acidic compound, raising the pH above its pKa will deprotonate it, creating a more soluble salt. Conversely, for a weakly basic compound, lowering the pH below its pKa will protonate it, increasing solubility. Molecules tend to have their minimum solubility at their isoelectric point (pI).[12] However, it's crucial to ensure the final pH is compatible with your biological assay.[13][14]
Troubleshooting Guides & Protocols
This section provides a systematic approach to resolving solubility issues. Start with the simplest methods and proceed to more complex formulation strategies as needed.
Initial Troubleshooting Workflow
This diagram outlines a decision-making process for addressing compound precipitation.
Caption: A decision tree for troubleshooting thiadiazole solubility.
Protocol 1: Optimizing Stock Solution & Dilution
The most common source of precipitation is an inappropriate stock concentration or dilution method. This protocol provides best practices.[4][15]
Objective: To prepare a compound stock solution and dilute it into an aqueous buffer while minimizing precipitation.
Materials:
-
Thiadiazole derivative (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortexer and/or sonicator
-
Aqueous assay buffer (e.g., PBS, cell culture media)
Step-by-Step Methodology:
-
Calculate Stock Concentration: Aim for a stock concentration that is 200x to 1000x the final desired assay concentration. This allows for a final DMSO concentration of 0.5% to 0.1%.[7]
-
Example: For a final assay concentration of 10 µM, prepare a 10 mM stock solution (1000x).
-
-
Prepare High-Concentration Stock in 100% DMSO:
-
Aseptically weigh the required amount of compound and transfer to a sterile tube.[16]
-
Add the calculated volume of anhydrous DMSO.
-
Gently vortex until the compound is fully dissolved.[4]
-
If the compound does not dissolve easily, use a water bath sonicator for several minutes.[4] Gentle warming (e.g., 37°C) can also help, but be cautious of compound stability.[4]
-
Visually inspect the solution to ensure no particulates remain.
-
Aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
-
Perform Serial Dilutions (if needed):
-
If a concentration-response curve is required, perform serial dilutions in 100% DMSO , not in the aqueous buffer.[4] This maintains a consistent solvent environment for the compound before the final dilution step.
-
-
Dilute into Final Assay Buffer:
-
Warm the assay buffer to the experimental temperature (e.g., 37°C).
-
Add the small volume of DMSO stock directly into the larger volume of assay buffer while vortexing or stirring gently. This rapid mixing helps prevent localized high concentrations that lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation immediately and after a short incubation period.
-
Protocol 2: Using Cyclodextrins as Solubility Enhancers
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, effectively increasing their aqueous solubility.[17][18][19][20] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications.[8][21]
Mechanism of Action: Cyclodextrin Encapsulation
Caption: Cyclodextrin encapsulates a hydrophobic thiadiazole derivative.
Objective: To increase the apparent aqueous solubility of a thiadiazole derivative using HP-β-CD.
Step-by-Step Methodology:
-
Prepare a Cyclodextrin Stock Solution:
-
Prepare a 10-40% (w/v) stock solution of HP-β-CD in your desired aqueous assay buffer. Warming the solution may be necessary to fully dissolve the cyclodextrin.
-
Sterile-filter the solution through a 0.22 µm filter.
-
-
Determine Optimal Drug:Cyclodextrin Ratio:
-
This often requires empirical testing. A molar ratio between 1:1 and 1:10 (Drug:CD) is a good starting point.
-
-
Complexation Method 1 (Co-evaporation - for stock prep):
-
Dissolve the thiadiazole derivative in a suitable organic solvent (e.g., methanol, ethanol).
-
Dissolve the HP-β-CD in water.
-
Mix the two solutions and then remove the solvents using a rotary evaporator or by lyophilization. The resulting powder is the drug-cyclodextrin complex, which should have enhanced aqueous solubility.
-
-
Complexation Method 2 (Direct Addition - for assay prep):
-
Prepare your compound stock in 100% DMSO as described in Protocol 1.
-
Instead of diluting into the plain assay buffer, dilute the DMSO stock into the HP-β-CD/buffer solution prepared in step 1.
-
Vortex immediately and allow the solution to equilibrate for 15-30 minutes before adding to the assay.
-
Data Summary: Solubility Enhancement Strategies
The following table summarizes the potential improvement in aqueous solubility for poorly soluble compounds using different techniques. The actual enhancement will vary significantly based on the specific thiadiazole derivative.
| Method | Typical Fold-Increase in Solubility | Mechanism of Action | Considerations for Biological Assays | Reference |
| Co-Solvent (DMSO) | Variable (acts as primary solvent) | Increases the polarity of the bulk solvent, allowing for dissolution of nonpolar compounds. | Final concentration must be low (<0.5%) to avoid cell toxicity and assay interference. | [4][7] |
| pH Adjustment | 2x - 100x+ | Ionizes the drug molecule, creating a charged species that is more soluble in polar solvents like water. | Final pH must be compatible with cell health and protein function. Buffer capacity is important. | [10][11][13][22] |
| Cyclodextrins (e.g., HP-β-CD) | 10x - 150,000x | Encapsulates the hydrophobic drug in a central cavity, presenting a hydrophilic exterior to the aqueous environment. | Can sometimes limit drug availability if binding is too strong. Generally well-tolerated in cell culture. | [18][19][21][23] |
| Solid Dispersions | 10x - 1000x+ | Disperses the drug in a hydrophilic polymer matrix at a molecular level, preventing crystallization. | More common for oral formulations, but principles can be applied to prepare concentrated aqueous stocks. | [9][24][25] |
Advanced Strategies
For particularly challenging compounds, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development but can be adapted for in-vitro use.[24][26][27][28]
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix.[9][25] This can be achieved through methods like solvent evaporation or hot-melt extrusion.[28]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range (nanosuspension) dramatically increases the surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[17][24]
-
Lipid-Based Formulations: For highly lipophilic compounds, incorporating them into lipid vehicles like self-emulsifying drug delivery systems (SEDDS) can be effective.[26][27] These systems form fine emulsions upon contact with aqueous media.
By systematically applying the troubleshooting steps and protocols outlined in this guide, researchers can overcome the solubility challenges posed by thiadiazole derivatives, leading to more accurate and reliable data in biological assays.
References
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved from [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved from [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved from [Link]
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Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Enhancing solubility and stability of poorly soluble drugs. (2024). Retrieved from [Link]
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Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. Retrieved from [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. Retrieved from [Link]
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Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]
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Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. Retrieved from [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. Retrieved from [Link]
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Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). Retrieved from [Link]
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Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (n.d.). MDPI. Retrieved from [Link]
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What effects does DMSO have on cell assays?. (2017). Quora. Retrieved from [Link]
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Troubleshooting Cell Culture Media for Bioprocessing. (2014). Retrieved from [Link]
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The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. (2015). PubMed. Retrieved from [Link]
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174 Thiadiazoles and Their Properties. (n.d.). ISRES. Retrieved from [Link]
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The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). MDPI. Retrieved from [Link]
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Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]
-
Chemical properties of thiadiazole compounds. (2002). Journal of Education for Pure Science. Retrieved from [Link]
-
17.2: Buffers- Solutions That Resist pH Change. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved from [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved from [Link]
-
Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e... (n.d.). ResearchGate. Retrieved from [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). NIH. Retrieved from [Link]
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Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. (2025). ResearchGate. Retrieved from [Link]
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DMSO usage in cell culture. (2023). LifeTein peptide. Retrieved from [Link]
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Solutions and dilutions: working with stock solutions. (n.d.). Rice University. Retrieved from [Link]
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What does it mean to use DMSO as a dissolvant in biology experiemnts?. (2018). Retrieved from [Link]
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How to prepare Stock Solution | Preparation of Working Solution from Stock. (2023). YouTube. Retrieved from [Link]
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View of Chemical properties of thiadiazole compounds. (n.d.). Journal of Education for Pure Science. Retrieved from [Link]
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Isoelectric point. (n.d.). Wikipedia. Retrieved from [Link]
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Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Retrieved from [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. Retrieved from [Link]
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How Buffers Resist Changes in pH | Solubility of Things. (n.d.). Retrieved from [Link]
-
High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. (n.d.). MDPI. Retrieved from [Link]
-
2.3: Buffering against pH Changes in Biological Systems. (2025). Retrieved from [Link]
-
Compound Management for Quantitative High-Throughput Screening. (n.d.). PubMed Central. Retrieved from [Link]
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Technical Support Center: Overcoming Compound Degradation During Antimicrobial Testing
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of compound stability in antimicrobial assays. Inconsistent results, such as variable Minimum Inhibitory Concentrations (MICs), can often be traced back to the degradation of the test compound under experimental conditions. This guide provides in-depth troubleshooting advice, detailed protocols, and a foundational understanding of the chemical principles at play.
Quick Reference: Frequently Asked Questions (FAQs)
Q1: My MIC values for a novel compound are inconsistent across experiments. Could compound degradation be the cause?
A: Absolutely. Inconsistent MICs are a classic indicator of compound instability. Degradation reduces the effective concentration of the active compound over the incubation period, leading to seemingly higher and more variable MIC values. Factors like pH of the media, temperature, light exposure, and interactions with media components can all contribute to this issue.[1]
Q2: What are the primary mechanisms of compound degradation I should be aware of?
A: The most common pathways are hydrolysis, oxidation, and photodegradation.[1]
-
Hydrolysis: A reaction with water that cleaves bonds, such as those in esters, lactams (like in beta-lactam antibiotics), and amides.[2][3] This is often catalyzed by acidic or basic conditions.[4]
-
Oxidation: Reaction with oxygen or other oxidizing agents, which can be present in media or generated photochemically. This is a complex process that can be difficult to control.[4][5]
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.[6][7] Many complex organic molecules are photosensitive.[8]
Q3: How does the assay medium itself affect the stability of my compound?
A: Standard antimicrobial susceptibility testing (AST) media, like Mueller-Hinton Broth (MHB), are complex mixtures. Components such as divalent cations (Ca²⁺, Mg²⁺), metal ions, and various organic molecules can catalyze degradation reactions.[9] Furthermore, the pH of the medium is a critical factor; for example, some compounds are rapidly hydrolyzed under slightly alkaline or acidic conditions.[3][10]
Q4: What immediate steps can I take to minimize degradation?
A:
-
Protect from Light: Prepare and store stock solutions and conduct experiments in amber vials or under low-light conditions.[1]
-
Control Temperature: Prepare solutions fresh and store them at appropriate temperatures (e.g., 4°C for short-term, ≤ -20°C for long-term). Avoid repeated freeze-thaw cycles.[1]
-
Use Fresh Solutions: Whenever possible, prepare working solutions immediately before use from a freshly thawed stock.
-
Consider pH: Check the pH of your final assay medium. If your compound is known to be sensitive to a specific pH range, consider using a buffered medium.
Q5: How can I definitively determine if my compound is degrading?
A: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[11][12][13] This allows you to quantify the amount of the parent compound remaining over time and identify any degradation products that are formed.[14]
Troubleshooting Workflow for Compound Instability
When facing potential compound degradation, a systematic approach is crucial. The following workflow outlines the key stages of investigation, from initial suspicion to confirmation and mitigation.
Caption: A systematic workflow for troubleshooting compound degradation.
In-Depth Troubleshooting Guides
Guide 1: Protocol for a Forced Degradation Study
Objective: To rapidly assess the intrinsic stability of a compound under various stress conditions and to identify potential degradation pathways. This information is critical for developing a stability-indicating analytical method.[13]
Principle: By exposing the compound to conditions more extreme than those in a typical assay, you can accelerate degradation and generate detectable levels of degradants.[8][15] The goal is to achieve 5-20% degradation; over-degradation can create an overly complex chromatogram.[4][16]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of your compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Stress Conditions Setup: For each condition, mix the stock solution with the stressor in a clear glass vial for light testing and an amber vial for all others.
-
Acid Hydrolysis: 0.1 N HCl.
-
Base Hydrolysis: 0.1 N NaOH.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂).
-
Thermal Degradation: Water (for neutral hydrolysis).
-
Photodegradation: Water (in a clear vial).
-
-
Incubation:
-
Place the Acid, Base, and Thermal vials in a water bath at 60°C.
-
Keep the Oxidative vial at room temperature.
-
Place the Photodegradation vial in a photostability chamber, exposing it to a minimum of 1.2 million lux hours and 200 watt-hours per square meter of UV light, as recommended by ICH Q1B guidelines.[8][15]
-
Keep a control sample (compound in solvent) at -20°C.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately stop the degradation reaction.
-
For Acid samples, neutralize with an equivalent amount of 0.1 N NaOH.
-
For Base samples, neutralize with an equivalent amount of 0.1 N HCl.
-
For other samples, dilute with the mobile phase.
-
-
Analysis: Analyze all samples by HPLC-UV or, ideally, HPLC-MS/MS to separate the parent compound from its degradants.[17]
Data Interpretation:
Create a table to summarize the percentage of the parent compound remaining and the number of major degradation products observed.
| Stress Condition | Incubation Time (h) | % Parent Compound Remaining | Peak Area of Major Degradant(s) (arbitrary units) |
| Control (-20°C) | 24 | 99.8% | < 0.1% |
| 0.1 N HCl (60°C) | 8 | 85.2% | 12.5% (Degradant A) |
| 0.1 N NaOH (60°C) | 4 | 45.7% | 48.1% (Degradant B) |
| 3% H₂O₂ (RT) | 24 | 91.5% | 6.8% (Degradant C) |
| Water (60°C) | 24 | 98.1% | 1.2% |
| Light (ICH Q1B) | - | 72.3% | 25.0% (Degradant D) |
Causality: The results in the table suggest the compound is highly susceptible to base-catalyzed hydrolysis and photodegradation. It is moderately sensitive to acid hydrolysis and relatively stable to neutral heat and mild oxidation. This knowledge allows you to focus mitigation efforts on protecting the compound from light and avoiding basic pH conditions.
Guide 2: Mitigating Degradation in Antimicrobial Susceptibility Testing (AST)
Objective: To modify standard AST protocols to ensure the stability of a sensitive compound throughout the experiment, leading to more accurate and reproducible MIC values.
Principle: Based on the data from forced degradation studies, specific protective measures can be integrated into the assay workflow. This involves controlling the chemical environment (pH, redox potential) and physical environment (light, temperature).
Recommended Modifications & Best Practices:
-
Media Selection and pH Control:
-
Problem: Standard MHB has a pH of ~7.2-7.4, which can promote base-catalyzed hydrolysis for susceptible compounds.
-
Solution: If your compound is acid-labile, ensure the media pH does not drop due to bacterial metabolism. If it is base-labile, consider using a biologically compatible buffer (e.g., HEPES) to maintain a stable pH closer to 7.0. Always measure the pH of your final assay setup.
-
-
Protection from Light:
-
Problem: Ambient laboratory light contains UV wavelengths that can cause significant photodegradation.[6][7]
-
Solution: Perform all steps, from stock solution preparation to plate incubation, under minimized light. Use amber-colored labware and cover microplates with opaque lids or aluminum foil during incubation.[1]
-
-
Managing Oxidative Stress:
-
Problem: Many media can generate reactive oxygen species, and some compounds are inherently prone to oxidation.[18][19]
-
Solution: While not standard in AST, if oxidative degradation is confirmed as a major issue, the addition of a small amount of an antioxidant like ascorbic acid could be tested.[6] However, you must first validate that the antioxidant itself does not possess antimicrobial activity or interfere with bacterial growth.
-
-
Addressing Enzymatic Degradation:
-
Problem: Some bacteria can produce enzymes (e.g., beta-lactamases, hydrolases) that actively degrade antimicrobial compounds.[2][20]
-
Solution: This is a mechanism of resistance, not just chemical instability. If suspected, you can co-test your compound with a known inhibitor of the suspected enzyme class (e.g., clavulanic acid for beta-lactamases). An increase in potency in the presence of the inhibitor confirms enzymatic degradation.
-
Experimental Protocol: Validating Compound Stability in Assay Media
This protocol uses HPLC to confirm that your mitigation strategies are effective.
-
Prepare your compound in the final, modified assay medium (e.g., buffered MHB) at a relevant test concentration (e.g., 4x the expected MIC).
-
Dispense this solution into a 96-well microplate.
-
Create two sets of plates: one incubated under standard AST conditions (37°C, 24h, protected from light) and a control plate stored at -80°C (time-zero sample).
-
At specified time points (e.g., 0, 6, 12, 24 hours), take an aliquot from the incubated plate.
-
Immediately analyze the time-zero and incubated samples via a validated stability-indicating HPLC method.
-
Success Criterion: The concentration of the parent compound should remain >90% of the time-zero concentration throughout the 24-hour incubation period.
Caption: Workflow for validating compound stability in the final assay medium.
By implementing these structured troubleshooting and validation protocols, researchers can ensure the chemical integrity of their test compounds, leading to reliable and accurate antimicrobial activity data. This forms a trustworthy foundation for any drug discovery and development program.
References
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Pathway of Photo Degradation Condition for Drug Substance and Drug Product. (n.d.). ResearchGate. Retrieved from [Link]
-
Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. (2004). PubMed. Retrieved from [Link]
-
Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved from [Link]
-
Photodegradation of typical psychotropic drugs in the aquatic environment: a critical review. (2025). Retrieved from [Link]
-
Bacterial resistance to antibiotics: enzymatic degradation and modification. (2005). PubMed. Retrieved from [Link]
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Q1B Photostability Testing of New Drug Substances and Products. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Studies on photodegradation process of psychotropic drugs: a review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Hydrolytic Enzymes as Potentiators of Antimicrobials against an Inter-Kingdom Biofilm Model. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Compound Degradation. (n.d.). Mass Analytica. Retrieved from [Link]
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Antibiotic bacitracin induces hydrolytic degradation of nucleic acids. (2014). PubMed. Retrieved from [Link]
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Effects of C/Mn Ratios on the Sorption and Oxidative Degradation of Small Organic Molecules on Mn-Oxides. (2023). PubMed. Retrieved from [Link]
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Hydrolytic Degradation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Establishing the HPLC-MS/MS Method for Monitoring the Residue and Degradation of Butralin in Ginseng during Field and Risk Assessments. (2022). MDPI. Retrieved from [Link]
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Effect of MnO2 Phase Structure on the Oxidative Reactivity toward Bisphenol A Degradation. (n.d.). ACS Publications. Retrieved from [Link]
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Methanol solvent may cause increased apparent metabolic instability in in vitro assays. (2001). PubMed. Retrieved from [Link]
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Sorption and Oxidative Degradation of Small Organic Molecules on Mn-Oxides-Effects of pH and Mineral Structures. (2024). OSTI.GOV. Retrieved from [Link]
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Innovative Strategies to Overcome Antimicrobial Resistance and Tolerance. (n.d.). MDPI. Retrieved from [Link]
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Recent advances in oxidative degradation of plastics. (2024). RSC Publishing. Retrieved from [Link]
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Cell culture media impact on drug product solution stability. (2025). ResearchGate. Retrieved from [Link]
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Oxidation of Small Phenolic Compounds by Mn(IV). (2024). MDPI. Retrieved from [Link]
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Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. (n.d.). ACS Publications. Retrieved from [Link]
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A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (2026). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Effect of degree of hydrolysis on Antimicrobial Activity on Gram-positive (Bacillus Cerius) and negative bacteria (Escherichia Coli). (n.d.). ResearchGate. Retrieved from [Link]
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How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate. Retrieved from [Link]
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Fungal Laccases Degradation of Endocrine Disrupting Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Essential Oil-Loaded Microemulsion and Microemulgel Systems: Enhancing Antimicrobial Activity and Skin Delivery Using Lemongrass and Tulsi. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
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What are the probable reasons for the increase in assay during the stability study of a drug product. (2023). Pharma Growth Hub. Retrieved from [Link]
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Factors That Affect the Stability of Compounded Medications. (2022). PCCA. Retrieved from [Link]
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Causes of failure of compounds in the drug development process. (n.d.). ResearchGate. Retrieved from [Link]
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Cell culture media impact on drug product solution stability. (2016). PubMed. Retrieved from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
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Alkaline Mycoremediation: Penicillium rubens and Aspergillus fumigatus Efficiently Decolorize and Detoxify Key Textile Dye Classes. (n.d.). MDPI. Retrieved from [Link]
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Techniques for Unstable Compound Analysis. (2017). KCAS Bio. Retrieved from [Link]
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A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Enzymatic degradation of azo dyes under long time oxidative conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Enzymatic Assays. (2019). In Electrochemiluminescence. Royal Society of Chemistry. Retrieved from [Link]
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Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
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Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration. Retrieved from [Link]
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Clinical and Laboratory Standards Institute Antimicrobial Susceptibility Testing Updates. (2022). Retrieved from [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
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Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI. Retrieved from [Link]
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Strategies to Minimize Antibiotic Resistance. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Technical Support Center: Navigating Challenges in Anticancer Assays with Mercapto Thiadiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mercapto thiadiazole compounds in anticancer assays. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to common challenges encountered during your experiments. The inherent reactivity and physicochemical properties of the mercapto thiadiazole scaffold, while promising for therapeutic development, can often lead to assay artifacts and data misinterpretation if not properly addressed. This resource will equip you with the knowledge to design robust experiments, identify potential pitfalls, and generate reliable, reproducible results.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses common questions regarding the behavior of mercapto thiadiazole compounds in biological assays.
Q1: My mercapto thiadiazole compound shows potent activity in my primary screen, but this activity is not reproducible or diminishes in follow-up assays. What could be the reason?
A1: This is a frequent observation and can stem from several properties of the mercapto thiadiazole core. The primary culprits are often poor solubility and chemical reactivity. Your compound may be precipitating out of the aqueous assay buffer upon dilution from a DMSO stock, leading to inconsistent concentrations.[1][2] Additionally, the thiol group can be reactive, leading to non-specific interactions with assay components or target proteins, which may not be relevant to its intended therapeutic mechanism.[3][4]
Q2: I suspect my compound is a "false positive." What are the common mechanisms of assay interference for mercapto thiadiazoles?
A2: Mercapto thiadiazoles can lead to false positives through several mechanisms:
-
Redox Cycling: The thiol moiety can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[5] This can induce cellular stress and cytotoxicity that is independent of any specific target engagement.
-
Covalent Modification: The thiol group can be nucleophilic, or the thiadiazole ring can be activated to become electrophilic, leading to covalent modification of cysteine residues in proteins.[6][7][8] This can non-specifically inhibit enzymes or disrupt protein function, leading to a positive readout in your assay.
-
Aggregation: Poorly soluble compounds can form aggregates that can sequester and denature proteins, leading to non-specific inhibition.
Q3: How can I differentiate between true anticancer activity and non-specific cytotoxicity caused by my mercapto thiadiazole compound?
A3: A multi-pronged approach is necessary. This includes:
-
Biochemical vs. Cell-Based Assays: If your compound is active in a cell-based assay, test it in a purified, target-based biochemical assay. If the activity is lost, it may suggest a non-specific cytotoxic effect in the cellular context.
-
Structure-Activity Relationship (SAR): Synthesize and test analogs of your compound with modifications to the mercapto group (e.g., methylation to form a thioether). A significant loss of activity upon modification of the thiol suggests its involvement in the observed effect, which could be due to reactivity.
-
Counter-Screens: Employ counter-screens to identify reactive compounds. A classic example is to measure the compound's activity in the presence and absence of a reducing agent like dithiothreitol (DTT).[3]
Part 2: Troubleshooting Guides - Practical Solutions to Common Problems
This section provides detailed protocols and workflows to address specific experimental challenges.
Troubleshooting Guide 1: Poor Aqueous Solubility
Poor solubility is a primary hurdle for many thiadiazole derivatives.[1][9] The following table summarizes common issues and solutions:
| Problem | Likely Cause | Recommended Solution(s) |
| Precipitation upon dilution from DMSO stock | Compound concentration exceeds its aqueous solubility limit.[1] | 1. Optimize final DMSO concentration (typically ≤0.5%). 2. Use co-solvents (e.g., ethanol, PEG400) in the stock solution. 3. Perform serial dilutions instead of a single large dilution. |
| Inconsistent results between experiments | Variable amounts of precipitated compound. | 1. Visually inspect assay plates for precipitation. 2. Determine the kinetic solubility of the compound in your assay buffer. 3. Employ a solubility enhancement technique. |
| Low potency in aqueous assays | Only a fraction of the compound is in solution and available to interact with the target.[2] | 1. Use formulation strategies like cyclodextrin complexation or solid dispersions.[1][10][11] |
This protocol is suitable for forming stable inclusion complexes to improve the aqueous solubility of your mercapto thiadiazole compound.[1]
-
Preparation of Cyclodextrin Solution:
-
Dissolve a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your desired aqueous buffer to create a stock solution (e.g., 10-50 mM).
-
-
Complexation:
-
Slowly add the mercapto thiadiazole derivative (from a concentrated stock in an organic solvent) to the cyclodextrin solution while stirring continuously. The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.
-
Continue stirring the mixture at a constant temperature (e.g., room temperature or 37°C) for 24-72 hours to allow for complex formation to reach equilibrium.
-
-
Lyophilization (Optional, for creating a solid formulation):
-
Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained.
-
-
Solubility Assessment:
-
Test the solubility of the resulting inclusion complex in your aqueous assay buffer and compare it to the unformulated compound.
-
Troubleshooting Guide 2: Assay Interference from Chemical Reactivity
The reactivity of the thiol group is a major source of assay artifacts.[3] The following workflow can help identify and mitigate these issues.
Caption: Interplay of challenges, consequences, and solutions.
By understanding the unique challenges posed by mercapto thiadiazole compounds and implementing the troubleshooting strategies and best practices outlined in this guide, you can enhance the quality and reliability of your anticancer assay data, ultimately accelerating your drug discovery efforts.
References
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Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015). Retrieved from [Link]
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- Aliabadi, A., Mohammadi-Farani, A., & Hassanzadeh, F. (2014). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Brieflands.
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Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole - NIH. (2024). Retrieved from [Link]
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3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - OPUS. (2022). Retrieved from [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved from [Link]
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3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - ResearchGate. (2022). Retrieved from [Link]
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Discovery, synthesis and mechanism study of 2,3,5-substituted-[3][5][6]thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC - PubMed Central. (2022). Retrieved from [Link]
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Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - the Gohlke Group. (2021). Retrieved from [Link]
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- Sanna, V., & Sechi, M. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(15), 5808. doi:10.3390/molecules28155808
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Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - NIH. (2019). Retrieved from [Link]
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Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - MDPI. (2021). Retrieved from [Link]
- Aliabadi, A., Eghbalian, E., & Bahadori, M. B. (2014). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. Iranian Journal of Pharmaceutical Research, 13(Suppl), 113-119.
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New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - MDPI. (2022). Retrieved from [Link]
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Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents | ACS Omega - ACS Publications. (2023). Retrieved from [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (2025). Retrieved from [Link]
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Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS - ScienceOpen. (2022). Retrieved from [Link]
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Strategies for formulating and delivering poorly water-soluble drugs | Request PDF. (2025). Retrieved from [Link]
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Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. - Semantic Scholar. (2021). Retrieved from [Link]
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Technical Support Center: Thiadiazole Synthesis impurity Identification and Characterization
Welcome to the technical support center for thiadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and characterizing impurities in thiadiazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower your experimental choices and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding impurities in thiadiazole synthesis:
Q1: What are the most common sources of impurities in thiadiazole synthesis?
Impurities can arise from several sources throughout the synthetic process. These include:
-
Starting Materials: Unreacted starting materials, such as thiosemicarbazides and carboxylic acids, are a common source of impurities. The purity of the initial reagents is also crucial.
-
Intermediates: Incomplete conversion of reaction intermediates to the final product can lead to their presence in the final mixture.
-
Side Reactions: The reaction conditions can sometimes favor the formation of undesired side products. For example, in the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids with acid catalysis, side reactions can include the formation of isomeric 1,2,4-triazoles under basic conditions or the formation of dithiobiureas.[1][2]
-
Degradation Products: The thiadiazole ring or its substituents may degrade under the reaction conditions or during work-up and purification. Forced degradation studies can help to identify potential degradation products.[3]
-
Reagents and Solvents: Residual solvents and reagents used in the synthesis and purification steps can also be present as impurities.
Q2: What are the regulatory requirements for impurity profiling in pharmaceuticals?
Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[1][4] These guidelines set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1]
Q3: Which analytical techniques are most suitable for identifying and quantifying thiadiazole impurities?
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[5]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are the primary techniques for separating and quantifying impurities.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight and fragmentation information.[3][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for the structural elucidation of isolated impurities.[5][8][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying functional groups present in the impurity.[8][10]
Q4: What is a forced degradation study and why is it important?
A forced degradation study, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[11][12] The primary purposes of these studies are:
-
To identify potential degradation products that could form under normal storage conditions.
-
To understand the degradation pathways of the drug substance.[13]
-
To develop and validate a stability-indicating analytical method that can separate the drug substance from its degradation products.[3]
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the identification and characterization of impurities in thiadiazole synthesis.
Guide 1: Troubleshooting Common Synthesis-Related Impurities
This guide focuses on identifying and mitigating impurities that arise directly from the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, a common and important class of thiadiazole derivatives.
Common Synthetic Route:
Caption: General synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Yield and Presence of Starting Materials in Final Product | Incomplete reaction due to insufficient reaction time, temperature, or inefficient dehydrating agent. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. This provides real-time feedback on the reaction's progress. 2. Optimize Reaction Conditions: Gradually increase the reaction temperature or prolong the reaction time. If using a dehydrating agent like concentrated sulfuric acid, ensure it is fresh and used in the correct stoichiometric amount to effectively drive the cyclization.[14][15] 3. Choice of Dehydrating Agent: Consider using a more potent dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) if sulfuric acid is ineffective.[13][14] |
| Presence of an Isomeric Impurity | The reaction conditions may favor the formation of an isomeric product, such as a 1,2,4-triazole, especially if basic conditions are present at any stage.[1] | 1. Control pH: Strictly maintain acidic conditions during the cyclization step to favor the formation of the 1,3,4-thiadiazole ring.[1] 2. Purification: Utilize column chromatography to separate the isomeric impurities. The difference in polarity between the thiadiazole and triazole rings often allows for effective separation. |
| Formation of Insoluble Byproducts | Polymeric byproducts can form, especially at higher temperatures. | 1. Temperature Control: Maintain a consistent and optimal reaction temperature. Avoid excessive heating, which can promote polymerization.[16] 2. Solvent Selection: Ensure the chosen solvent can effectively dissolve both the starting materials and the product to prevent precipitation and side reactions. |
| Difficulty in Product Isolation (Oily Product) | The product may not readily precipitate or crystallize from the reaction mixture. | 1. Adjust pH: Ensure the work-up procedure involves adjusting the pH to the isoelectric point of the product to maximize precipitation.[16] 2. Solvent Trituration: Try adding a non-polar co-solvent to the reaction mixture to induce precipitation of the more polar product. |
Guide 2: Troubleshooting HPLC Analysis of Thiadiazole Compounds
This guide addresses common issues encountered during the HPLC analysis of thiadiazole reaction mixtures.
Caption: Troubleshooting common HPLC issues in thiadiazole analysis.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Peak Tailing | Secondary Interactions: The basic nitrogen atoms in the thiadiazole ring can interact with acidic residual silanol groups on the silica-based stationary phase, leading to tailing. Column Overload: Injecting too concentrated a sample can saturate the stationary phase. | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the basic analytes.[17] 2. Use a Buffered Mobile Phase: A buffer will help maintain a consistent pH and improve peak shape.[18] 3. Employ an End-Capped Column: These columns have fewer free silanol groups, minimizing secondary interactions. 4. Reduce Sample Concentration: Dilute the sample to avoid overloading the column. |
| Shifting Retention Times | Temperature Fluctuations: Changes in ambient temperature can affect retention times. Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of a volatile component can alter the elution strength. | 1. Use a Column Oven: Maintaining a constant column temperature will ensure reproducible retention times.[19] 2. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep it well-sealed to prevent evaporation.[20] 3. Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to flow rate fluctuations and retention time shifts.[19] |
| Ghost Peaks | Contaminated Mobile Phase: Impurities in the solvents or water used for the mobile phase can appear as peaks in the chromatogram. Late Eluting Compounds: Compounds from a previous injection that are strongly retained on the column may elute in a subsequent run. | 1. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared, high-purity water. 2. Run a Blank Gradient: Injecting a blank (mobile phase) can help identify if the ghost peaks are coming from the system or the sample. 3. Flush the Column: After each run, flush the column with a strong solvent to remove any strongly retained compounds.[21] |
| Poor Resolution | Inappropriate Mobile Phase: The mobile phase may not have the optimal elution strength to separate the main peak from the impurities. Column Degradation: The column's performance may have deteriorated over time. | 1. Optimize the Gradient: Adjust the gradient profile (slope and duration) to improve the separation of closely eluting peaks. 2. Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation. 3. Replace the Column: If the column has been used extensively or subjected to harsh conditions, it may need to be replaced. |
Experimental Protocols
This section provides detailed protocols for key experiments in the identification and characterization of impurities in thiadiazole synthesis.
Protocol 1: Forced Degradation Study of a Thiadiazole Derivative
This protocol outlines a general procedure for conducting a forced degradation study.
Objective: To identify potential degradation products of a thiadiazole derivative under various stress conditions.
Materials:
-
Thiadiazole derivative
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a photodiode array (PDA) or UV detector
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the thiadiazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at room temperature and take samples at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the samples with 1 M NaOH before injection into the HPLC system.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Follow the same sampling and neutralization (with 1 M HCl) procedure as for acid hydrolysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Take samples at the same time intervals as above.
-
-
Thermal Degradation:
-
Place a solid sample of the thiadiazole derivative in an oven at a controlled temperature (e.g., 60 °C) for a specified period.
-
Also, subject a solution of the compound to the same thermal stress.
-
Dissolve the solid sample in the mobile phase before analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the thiadiazole derivative to a light source with a specific wavelength (e.g., UV light at 254 nm or a photostability chamber).
-
Keep a control sample in the dark.
-
Analyze the samples at regular intervals.
-
-
Analysis:
-
Analyze all the stressed samples by a validated, stability-indicating HPLC method.
-
Use a PDA detector to check for peak purity and to obtain UV spectra of the degradation products.
-
Analyze the samples by LC-MS to determine the molecular weights and fragmentation patterns of the degradation products for structural elucidation.[7][22]
-
Protocol 2: Isolation and Characterization of an Unknown Impurity
This protocol provides a workflow for isolating and identifying an unknown impurity observed in a thiadiazole synthesis reaction mixture.
Objective: To isolate a specific impurity from a crude reaction mixture and elucidate its structure.
Workflow:
Caption: Workflow for impurity isolation and characterization.
Procedure:
-
Initial Assessment: Analyze the crude reaction mixture by analytical HPLC-UV and LC-MS to determine the retention time, UV spectrum, and molecular weight of the target impurity.
-
Method Development for Preparative HPLC: Develop a preparative HPLC method to achieve good separation between the main product and the target impurity. This may involve optimizing the mobile phase composition, gradient, and flow rate on an analytical scale first.
-
Isolation by Preparative HPLC:
-
Dissolve a larger quantity of the crude product in a suitable solvent.
-
Inject the solution onto the preparative HPLC system.
-
Collect the fraction corresponding to the retention time of the target impurity.
-
-
Purity Assessment:
-
Analyze the collected fraction by analytical HPLC to confirm its purity.
-
If necessary, repeat the preparative HPLC purification until the desired purity is achieved.
-
-
Structure Elucidation:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the isolated impurity to determine its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to obtain information about its substructures.[7]
-
NMR Spectroscopy:
-
IR Spectroscopy: Obtain the IR spectrum of the isolated impurity to identify its functional groups.[10]
-
By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively identify, characterize, and control impurities in thiadiazole synthesis, ensuring the quality and safety of their compounds.
References
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Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 22, 2026, from [Link]
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Kamkhede, D. B., & Solanki, P. R. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved January 22, 2026, from [Link]
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Hashem, A. B., Nief, O. A., & Noori, A. M. (2024, October 20). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research. Retrieved January 22, 2026, from [Link]
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Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
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Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Medicinal Chemistry, 18(5), 558-573. Retrieved January 22, 2026, from [Link]
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Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). PubMed Central. Retrieved January 22, 2026, from [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023, December 14). MDPI. Retrieved January 22, 2026, from [Link]
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A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
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Synthesis and characterisation of some thiadiazole derivatives. (2024, August 27). Retrieved January 22, 2026, from [Link]
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HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 22, 2026, from [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 22, 2026, from [Link]
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Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2020, August 10). PubMed Central. Retrieved January 22, 2026, from [Link]
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Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved January 22, 2026, from [Link]
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Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved January 22, 2026, from [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). Retrieved January 22, 2026, from [Link]
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Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved January 22, 2026, from [Link]
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HPLC Troubleshooting Guide. (n.d.). Retrieved January 22, 2026, from [Link]
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HPLC Troubleshooting Guide. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). Retrieved January 22, 2026, from [Link]
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Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (n.d.). Chemical Methodologies. Retrieved January 22, 2026, from [Link]
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Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. (2025, September 14). ResearchGate. Retrieved January 22, 2026, from [Link]
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Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 22, 2026, from [Link]
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Synthesis of 1,3,4-Thiadiazoles: Review. (2025, May 29). ResearchGate. Retrieved January 22, 2026, from [Link]
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023, January 18). PubMed Central. Retrieved January 22, 2026, from [Link]
-
The Creation and Separation of Impurities. (2020, July 31). Veeprho. Retrieved January 22, 2026, from [Link]
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Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2006, June 1). Semantic Scholar. Retrieved January 22, 2026, from [Link]
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Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Validation & Comparative
comparative analysis of antimicrobial spectrum of different thiadiazole derivatives
A Comparative Guide to the Antimicrobial Spectrum of Thiadiazole Derivatives
Introduction: The Prominence of the Thiadiazole Scaffold in Antimicrobial Research
In the ongoing battle against microbial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutic agents. Among the five-membered aromatic heterocycles, the 1,3,4-thiadiazole ring has emerged as a "pharmacophore of interest" for medicinal chemists.[1][2] This unique structural motif, containing sulfur and nitrogen atoms, possesses a favorable electronic structure and physicochemical properties that contribute to its diverse pharmacological potential.[3][4] Thiadiazole derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][5][6]
The escalating threat of multidrug-resistant pathogens necessitates a deeper understanding of how structural modifications to this versatile core impact its antimicrobial efficacy.[1] This guide provides a comparative analysis of the antimicrobial spectrum of various classes of 1,3,4-thiadiazole derivatives. We will delve into structure-activity relationships (SAR), present quantitative experimental data, and detail the robust methodologies required to validate these findings, offering a comprehensive resource for researchers and drug development professionals.
Understanding the Core: Structure-Activity Relationships (SAR)
The biological activity of thiadiazole derivatives is not inherent to the core ring alone but is profoundly influenced by the nature and position of its substituents. A systematic analysis of these structure-activity relationships is the cornerstone of rational drug design. The 1,3,4-thiadiazole ring is typically substituted at the 2- and 5-positions, and modifications at these sites can dramatically alter the compound's potency and spectrum of activity.
Key SAR insights include:
-
Influence of Electronic Effects : The introduction of electron-withdrawing groups, such as halogens (e.g., -Cl, -Br) or nitro groups (-NO2), on aromatic rings attached to the thiadiazole core often enhances antibacterial activity.[1][3][7] Conversely, electron-donating groups like methoxy (-OCH3) can sometimes decrease activity.[7]
-
Role of Appended Moieties : Fusing or linking the thiadiazole ring with other heterocyclic systems like benzimidazoles, quinolines, or pyrazoles can lead to hybrid molecules with potent, broad-spectrum activity.[3] For instance, derivatives bearing a benzimidazole scaffold have shown good activity against both Gram-positive and Gram-negative bacteria.[3]
-
Impact of Schiff Bases : The incorporation of a Schiff base moiety (-N=CH-) is a common strategy that has yielded derivatives with significant inhibition rates against various bacterial strains.[3]
-
Lipophilicity and Steric Factors : Bulky aromatic groups can enhance interactions with bacterial membranes, thereby increasing efficacy.[1] The overall lipophilicity of the molecule, governed by its various substituents, plays a crucial role in its ability to penetrate microbial cell walls.
Caption: Core structure of 1,3,4-thiadiazole with key substitution points.
Comparative Analysis of Antibacterial Spectrum
The efficacy of thiadiazole derivatives varies significantly across different bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative compounds against common Gram-positive and Gram-negative bacteria. A lower MIC value indicates higher potency.
Table 1: Antibacterial Activity of Benzimidazole-Thiadiazole Derivatives
| Compound | R Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs P. aeruginosa | Reference |
|---|---|---|---|---|---|
| 8a | H | >100 | >100 | 12.5 | [3] |
| 8j | 4-OH | >100 | >100 | 12.5 | [3] |
| Ciprofloxacin | - | 25 | 25 | 25 |[8] |
Insight: In this series, derivatives showed notable selectivity, with the highest activity observed against Pseudomonas aeruginosa.[3]
Table 2: Antibacterial Activity of Thiophene-Substituted Thiadiazole Derivatives
| Compound | R Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs B. subtilis | MIC (µg/mL) vs E. coli | Reference |
|---|---|---|---|---|---|
| 27a | CH₃ | 62.5 | 62.5 | 125 | [3] |
| 27f | 3-FC₆H₄ | 62.5 | 62.5 | >250 | [3] |
| Ciprofloxacin | - | 25 | 25 | 25 |[3] |
Insight: Compound 27a, with a simple methyl substituent, demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, whereas the fluorophenyl-substituted compound 27f was active only against Gram-positive strains.[3]
Table 3: Antibacterial Activity of Various Substituted Thiadiazoles
| Compound Class | Key Feature | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs B. subtilis | Reference |
|---|---|---|---|---|
| 23p | 4-bromophenyl | 31.25 (S. epidermidis) | - | [3] |
| 32h | Isopropyl | - | - | [3] |
| 4a/4b | Electron-donating group | High Potency | High Potency | [7] |
| 9b | Pyrazole moiety | 1.95 | - | [7] |
| 6h | Benzyl group | 250 | 15.63 |[9] |
Insight: This table highlights the diverse activity profiles based on substitution. Halogenation (23p) and incorporation of other heterocyclic rings like pyrazole (9b) can yield potent derivatives. Compound 6h showed particularly strong activity against B. subtilis.[3][7][9]
Comparative Analysis of Antifungal Spectrum
Thiadiazole derivatives also exhibit a broad range of antifungal activities, making them promising candidates for both medical and agricultural applications.[3][4][10] Some derivatives have shown potency exceeding that of commercial antifungal agents.[3]
Table 4: Antifungal Activity of Chalcone and Flavonol-Thiadiazole Derivatives
| Compound | Target Fungus | EC₅₀ (µg/mL) | Standard Drug | EC₅₀ of Standard (µg/mL) | Reference |
|---|---|---|---|---|---|
| D4 | Phomopsis sp. | 14.4 | Azoxystrobin | 32.2 | [11] |
| Y18 | Botrytis cinerea | 2.4 | Azoxystrobin | 21.7 | [10] |
| C1 | Candida species | 8 - 96 | - | - |[6] |
Insight: These results are particularly striking. The chalcone derivative D4 and the flavonol derivative Y18 demonstrated significantly better in vitro activity against plant pathogenic fungi than the commercial fungicide azoxystrobin.[10][11] The derivative C1 showed potent activity against various Candida species, including azole-resistant isolates, by disrupting cell wall biogenesis.[6]
Experimental Protocols: Ensuring Data Integrity
The reliability of any comparative analysis hinges on the robustness of the experimental methods used. Here, we detail the standard operating procedures for determining antimicrobial susceptibility, providing the causality behind critical steps to ensure self-validating and reproducible results.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for quantifying the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Causality: The principle is to expose a standardized microbial inoculum to a serial dilution of the test compound. This allows for precise determination of potency, which is crucial for SAR studies and for comparing novel compounds to established antibiotics.
Step-by-Step Methodology:
-
Preparation of Test Compound Stock: Dissolve the synthesized thiadiazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The choice of solvent is critical; it must be non-toxic to the microorganisms at the final concentration used in the assay.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of compound concentrations.
-
Inoculum Preparation: Culture the target microorganism overnight. Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. This standardization is vital for reproducibility.
-
Inoculation: Add a precise volume of the standardized inoculum to each well of the microtiter plate, resulting in a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include essential controls in every plate:
-
Positive Control: Wells with medium and inoculum only (to confirm microbial growth).
-
Negative Control: Wells with medium only (to confirm sterility).
-
Solvent Control: Wells with medium, inoculum, and the highest concentration of the solvent used (to rule out any antimicrobial activity from the solvent itself).
-
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method
This method is a qualitative or semi-quantitative technique used to assess the susceptibility of bacteria to specific antimicrobial agents.
Causality: The principle relies on the diffusion of the antimicrobial from a saturated paper disk through an agar medium seeded with the test organism. The agent's ability to inhibit growth is visualized as a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the organism and the potency of the compound.
Step-by-Step Methodology:
-
Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) of a standardized depth. The agar depth is critical as it affects the rate of diffusion.
-
Inoculum Spreading: Using a sterile cotton swab, evenly spread a standardized microbial inoculum (0.5 McFarland) over the entire surface of the agar plate to create a bacterial lawn.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
-
Compound Application: Pipette a fixed volume of the thiadiazole derivative solution at a known concentration onto each disk.
-
Controls: Use disks saturated with a standard antibiotic (e.g., Ciprofloxacin) as a positive control and disks with the solvent alone as a negative control.
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Result Interpretation: Measure the diameter (in mm) of the zone of inhibition around each disk. A larger diameter indicates greater susceptibility or higher compound activity.
Conclusion and Future Outlook
The collective evidence strongly supports the 1,3,4-thiadiazole scaffold as a privileged structure in the discovery of novel antimicrobial agents.[12] The comparative analysis reveals that the antimicrobial spectrum and potency of these derivatives can be finely tuned through strategic chemical modifications.[1] Derivatives incorporating benzimidazole, pyrazole, and halogenated phenyl rings have shown significant antibacterial activity, while chalcone and flavonol hybrids have demonstrated exceptional antifungal properties.[3][7][10][11]
The future of thiadiazole-based antimicrobial research is promising. Key areas for future exploration include:
-
Hybrid Molecule Synthesis: Combining the thiadiazole core with other known pharmacophores to develop hybrid drugs with dual mechanisms of action, potentially overcoming existing resistance pathways.[1]
-
Nanotechnology Applications: Developing nanoformulations of potent thiadiazole derivatives to improve their bioavailability, stability, and targeted delivery.[1]
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most active compounds to facilitate further optimization.
Through continued synthetic innovation and rigorous biological evaluation, thiadiazole derivatives are well-positioned to contribute significantly to the global antimicrobial pipeline, addressing a critical challenge in modern healthcare.[1]
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A Comparative Guide to the Structure-Activity Relationship of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic Acid Derivatives
The 1,3,4-thiadiazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage with a wide array of biological targets.[1][2] Its derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] This guide focuses on a specific, promising scaffold: 2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid and its derivatives. The unique arrangement of a thioether linkage and a propanoic acid side chain offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The inherent mesoionic character of the 1,3,4-thiadiazole ring is a key contributor to its biological prowess, enabling it to cross cellular membranes and interact effectively with intracellular targets.[6][7] This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, comparing the performance of various derivatives based on published experimental data. We will explore how specific structural modifications influence biological outcomes, offering a rationale for future drug design and development efforts.
Core Scaffold and General Synthesis Strategy
The foundational molecule, this compound, is typically synthesized starting from 2,5-dimercapto-1,3,4-thiadiazole, which itself can be prepared from the reaction of carbon disulfide and hydrazine. The propanoic acid side chain is introduced via nucleophilic substitution. Further derivatization commonly occurs at the C5-thiol group or the carboxylic acid of the propanoic acid moiety.
The rationale for this synthetic approach lies in its efficiency and modularity. Using readily available starting materials, a diverse library of compounds can be generated by simply varying the electrophiles or coupling partners in the final steps, facilitating comprehensive SAR studies.
General Synthetic Workflow
The following diagram illustrates a generalized, two-step synthetic pathway for creating a library of derivatives from the core scaffold. This modular approach is fundamental to efficiently exploring the chemical space around the core structure.
Caption: Generalized synthetic workflow for derivatives.
Structure-Activity Relationship (SAR) Analysis: A Comparative Study
The biological activity of this class of compounds is profoundly influenced by the nature of substituents at three key positions: the C5-thiol, the propanoic acid's carboxyl group, and the C2-thioether linkage.
Modifications at the C5-Thiol Position
The thiol group at the C5 position is a prime site for modification. Its nucleophilicity allows for the introduction of a wide variety of substituents, significantly impacting the molecule's overall lipophilicity, steric profile, and hydrogen bonding capacity.
-
Amino and Substituted Amino Groups: Replacing the C5-thiol with an amino group introduces a hydrogen bond donor, which can be crucial for target interaction. Studies on related 2-amino-5-substituted-1,3,4-thiadiazoles have shown that this group is a key pharmacophore for anticancer and antimicrobial activity.[8] For instance, the presence of a free amino group adjacent to the thiadiazole ring has been linked to significant antibacterial activity.[1]
-
Aromatic and Heterocyclic Rings: The introduction of aromatic rings at this position often enhances potency. This is attributed to potential π-π stacking interactions with aromatic residues in the target's active site. The anticancer efficacy of 2-amino-1,3,4-thiadiazole derivatives is often improved by introducing an aromatic ring at the C5 position.[8] The specific substitution pattern on this aromatic ring is critical; electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., trifluoromethyl, halogens) can drastically alter activity.[7][9] For example, a trifluoromethylphenylamino substituent at C2 and a methoxyphenyl group at C5 resulted in a compound with strong anti-proliferative activity against breast cancer cells.[9]
Modifications of the Propanoic Acid Carboxyl Group
The carboxylic acid group is a strong hydrogen bond donor and acceptor and is often ionized at physiological pH. This imparts hydrophilicity and can be a critical anchor point within a biological target.
-
Esterification: Converting the carboxylic acid to an ester masks its polarity, increasing lipophilicity and potentially enhancing cell membrane permeability. This can lead to improved bioavailability. However, this modification can also abolish a critical hydrogen bonding interaction, leading to decreased activity if the free carboxylate is required for binding.
-
Amidation: Formation of amides by coupling the carboxylic acid with various amines introduces new points for hydrogen bonding and steric bulk. A series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives demonstrated that the nature of the substituent on the phenyl ring significantly influenced cytotoxicity against various cancer cell lines.[10] For instance, a meta-methoxy substituent on the phenyl ring showed the best activity against HT-29 colon cancer cells (IC50 = 3.1 µM), while an ortho-chloro substituent was most effective against SKNMC neuroblastoma cells (IC50 = 4.5 µM).[10]
Modifications of the Thioether Linkage
The thioether linkage at the C2 position provides flexibility and influences the spatial orientation of the propanoic acid side chain relative to the thiadiazole core. While less commonly explored, variations in the linker can impact activity. Replacing the propanoic acid moiety with other alkylthio chains or introducing different functional groups on the linker could modulate the compound's fit within a target binding pocket.
Comparative Biological Activity Data
The following table summarizes experimental data from various studies on 1,3,4-thiadiazole derivatives, illustrating the impact of different structural motifs on anticancer activity.
| Derivative Class | Modification | Cell Line | Activity (IC50) | Reference |
| N-phenylacetamide | meta-Methoxy on phenyl ring | HT-29 (Colon) | 3.1 µM | [10] |
| N-phenylacetamide | ortho-Chloro on phenyl ring | SKNMC (Neuroblastoma) | 4.5 µM | [10] |
| N-phenylacetamide | meta-Fluoro on phenyl ring | PC3 (Prostate) | 12.6 µM | [10] |
| 2-amino-5-aryl | 5-(3-methoxyphenyl), 2-(2-trifluoromethylphenylamino) | MCF-7 (Breast) | 49.6 µM | [9] |
| 2-amino-5-aryl | 5-(3-methoxyphenyl), 2-(2-trifluoromethylphenylamino) | MDA-MB-231 (Breast) | 53.4 µM | [9] |
| 2-amino-5-aryl | 5-[2-(benzenesulfonylmethyl)phenyl] | LoVo (Colon) | 2.44 µM | [8] |
| 2-amino-5-aryl | 5-[2-(benzenesulfonylmethyl)phenyl] | MCF-7 (Breast) | 23.29 µM | [8] |
Analysis: The data clearly indicates that substitutions on an appended phenyl ring are a critical determinant of cytotoxicity. The benzenesulfonylmethylphenyl derivative (IC50 = 2.44 µM against LoVo cells) demonstrates particularly high potency, suggesting that the bulky, electron-rich sulfonyl group may engage in favorable interactions with the target.[8] In contrast, the N-phenylacetamide series shows more moderate, yet still significant, activity, with potency being highly sensitive to the position and electronic nature of the substituent on the phenyl ring.[10]
Key Experimental Protocol: MTT Assay for Cytotoxicity
To ensure the trustworthiness and reproducibility of the activity data presented, it is crucial to follow a validated protocol. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
Principle: In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Assay Validation Workflow
A self-validating protocol includes multiple controls to ensure data integrity.
Caption: Workflow for a self-validating MTT cytotoxicity assay.
Mechanistic Insights and Potential Targets
The broad biological activity of 1,3,4-thiadiazole derivatives suggests they may act on multiple cellular targets.[9] In the context of cancer, several mechanisms have been proposed:
-
Enzyme Inhibition: Many thiadiazole derivatives are known to be effective enzyme inhibitors, targeting kinases, carbonic anhydrases, or topoisomerases.[9] The core scaffold can act as a hinge-binding motif in kinases or chelate metal ions in the active site of metalloenzymes.
-
DNA Intercalation: The planar aromatic structure of the thiadiazole ring, especially when coupled with other aromatic systems, may allow the molecule to intercalate between DNA base pairs, disrupting DNA replication and transcription processes.[9]
-
Induction of Apoptosis: Potent derivatives have been shown to induce programmed cell death (apoptosis). This can be triggered by upstream events like enzyme inhibition or DNA damage and often involves the activation of caspases (e.g., Caspase-3, Caspase-8) and modulation of BAX proteins.[9]
Hypothesized Mechanism: Kinase Inhibition
The diagram below illustrates a hypothetical model where a derivative binds to the ATP-binding pocket of a protein kinase, a common mechanism for anticancer drugs.
Caption: Hypothesized binding mode in a kinase active site.
Conclusion and Future Directions
The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship is heavily dictated by the substituents at the C5 position and modifications of the propanoic acid's carboxyl group.
-
Key SAR Takeaways:
-
Aromatic substituents at C5 are crucial for high potency, likely through interactions within hydrophobic pockets of target proteins.
-
The free carboxyl group of the propanoic acid moiety can be a key anchoring point, though its conversion to amides offers a powerful strategy for introducing new interaction sites and modulating activity.
-
The electronic properties and steric bulk of substituents are critical and must be carefully balanced to optimize target binding and pharmacokinetic properties.
-
Future research should focus on synthesizing dual-target inhibitors by combining known pharmacophores onto this scaffold. Furthermore, exploring modifications to the thioether linker could yield derivatives with novel conformational properties and improved target selectivity. A deeper investigation into the specific molecular targets for the most potent compounds through techniques like thermal shift assays or affinity chromatography will be essential to rationally guide the next generation of drug design.
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A Comparative Guide to the Anticancer Activities of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic Acid and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Doxorubicin, a cornerstone of chemotherapy for decades, serves as a critical benchmark against which new candidates are measured. This guide provides a comparative analysis of the established anticancer agent, doxorubicin, and a promising novel compound, 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid, representing the burgeoning class of 1,3,4-thiadiazole derivatives.
While direct comparative experimental data for this compound is emerging, this guide synthesizes data from closely related 1,3,4-thiadiazole analogs to construct a predictive comparison and outlines the essential experimental frameworks for a head-to-head evaluation.
Section 1: Mechanistic Overview
A fundamental understanding of a drug's mechanism of action is critical to predicting its efficacy and potential synergies. Doxorubicin and 1,3,4-thiadiazole derivatives operate through distinct and potentially complementary pathways.
Doxorubicin: The Established Standard
Doxorubicin's anticancer activity is multifactorial, primarily targeting the cell's nucleus.[1] Its primary mechanisms include:
-
DNA Intercalation: The planar aromatic core of doxorubicin inserts itself between DNA base pairs, obstructing DNA replication and transcription.[1][2]
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between topoisomerase II and DNA, leading to DNA strand breaks that trigger apoptosis.[3][4]
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and membranes.[1][4]
The 1,3,4-Thiadiazole Scaffold: A Versatile Challenger
The 1,3,4-thiadiazole ring is a key pharmacophore that has gained significant attention for its diverse pharmacological activities.[5][6] Derivatives of this scaffold have demonstrated a wide range of anticancer mechanisms, suggesting a departure from the direct DNA-damaging effects of doxorubicin.[7] Potential mechanisms for this compound and its analogs include:
-
Enzyme Inhibition: Many 1,3,4-thiadiazole derivatives act as potent inhibitors of various enzymes crucial for cancer cell proliferation, such as carbonic anhydrases, tyrosine kinases (including EGFR and HER-2), and glutaminase.[6][7][8]
-
Disruption of Microtubule Polymerization: Certain thiadiazole compounds interfere with tubulin assembly, disrupting the mitotic spindle and leading to cell cycle arrest and apoptosis.[8]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through various signaling pathways, often involving the activation of caspases.[9][10]
-
Anti-Angiogenic Effects: By inhibiting factors like vascular endothelial growth factor (VEGF), some derivatives can cut off a tumor's blood supply.
The ability of the 1,3,4-thiadiazole ring to act as a bioisostere for other chemical groups and its capacity to cross cellular membranes contribute to its potential as a drug scaffold.[7]
Section 2: In Vitro Cytotoxicity Assessment
The foundational experiment in comparing anticancer agents is the in vitro cytotoxicity assay, which determines the concentration of a drug required to inhibit the growth of cancer cells by 50% (IC50).
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.
Rationale: This protocol is chosen for its reliability, high throughput, and its ability to provide a quantitative measure of a compound's cytotoxic potential against various cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and doxorubicin. Treat the cells with a range of concentrations and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining IC50 values using the MTT assay.
Comparative IC50 Data
The following table presents a summary of reported IC50 values for doxorubicin and representative 1,3,4-thiadiazole derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | Breast | 2.5 | [11] |
| A549 | Lung | >20 | [11] | |
| HeLa | Cervical | 2.9 | [11] | |
| HepG2 | Liver | 12.2 | [11] | |
| Thiadiazole Derivative 1 * | MCF-7 | Breast | 23.29 | [5] |
| LoVo | Colon | 2.44 | [5] | |
| Thiadiazole Derivative 2 ** | SKNMC | Neuroblastoma | 4.5 | [12] |
| HT-29 | Colon | 3.1 | [12] | |
| Thiadiazole Derivative 3 | HepG2 | Liver | ~21 | [13] |
* 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine[5] ** N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide[12] *** N-(5-methyl-[1][6][14]thiadiazol-2-yl)-propionamide (IC50 reported as 9.4 µg/mL, converted to µM for comparison)[13]
Interpretation: Doxorubicin exhibits potent cytotoxicity against a broad spectrum of cancer cell lines. However, some cell lines, like A549, show significant resistance.[11] The 1,3,4-thiadiazole derivatives demonstrate variable but often potent activity, with some compounds showing high efficacy against cell lines that may be less sensitive to doxorubicin.[5][12] Notably, some novel thiadiazole derivatives have shown lower IC50 values than doxorubicin in specific cell lines, indicating a potential for higher potency.
Section 3: Investigating the Mode of Cell Death
Determining whether a compound induces apoptosis (programmed cell death) or necrosis is crucial. Apoptosis is a controlled process that avoids the inflammatory response associated with necrosis, making it a preferred mechanism for anticancer drugs.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Rationale: This flow cytometry-based assay is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells. It provides a quantitative analysis of the mode of cell death induced by the test compounds.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the respective IC50 concentrations of this compound and doxorubicin for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
-
Caption: The intrinsic apoptosis pathway, a common target for both compounds.
Expected Outcomes: Doxorubicin is well-documented to induce apoptosis.[3] Studies on various 1,3,4-thiadiazole derivatives have also confirmed their ability to induce apoptosis and upregulate apoptotic gene expression.[9][10] A direct comparison would likely show both compounds inducing a significant shift in the cell population towards the apoptotic quadrants in the flow cytometry analysis.
Section 4: Concluding Remarks and Future Directions
This guide provides a framework for comparing the anticancer activity of this compound with the clinical stalwart, doxorubicin.
-
Doxorubicin remains a potent, broad-spectrum anticancer agent, but its clinical utility is hampered by severe side effects and the development of drug resistance. Its mechanism is primarily centered on DNA damage.
-
This compound , as a representative of the 1,3,4-thiadiazole class, offers the potential for a different and possibly more targeted mechanism of action, such as specific enzyme inhibition. This could translate to a better safety profile and efficacy in doxorubicin-resistant tumors.
The preliminary data from related thiadiazole compounds are promising, with some showing superior potency in certain cell lines. However, a definitive comparison requires direct, head-to-head experimental evaluation of this compound following the protocols outlined herein. Further investigations into its specific molecular targets, in vivo efficacy in animal models, and toxicological profile are essential next steps in its development as a potential clinical candidate.
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Li, W.-Y., et al. (2025). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]
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Gomha, S. M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]
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Fassihi, A., et al. (n.d.). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]
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Podyma, B., et al. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC. Available at: [Link]
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Musmarà, C., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. Available at: [Link]
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Micallef, I., & Baron, B. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. Available at: [Link]
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Kurteva, V., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI. Available at: [Link]
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Thorn, C. F., et al. (n.d.). Doxorubicin pathways: pharmacodynamics and adverse effects. PMC. Available at: [Link]
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Bule, P. N., et al. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. Available at: [Link]
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Nguyen, L. H., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Chiang Mai University. Available at: [Link]
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ResearchGate. (n.d.). Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. ResearchGate. Available at: [Link]
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Finiuk, N. S., et al. (n.d.). Study of the anticancer activity of N-(5-methyl-[1][6][14]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Digital Medicine Association. Available at: [Link]
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National Institutes of Health. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Institutes of Health. Available at: [Link]
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Validating the Mechanism of Action of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid: A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the mechanism of action of the novel compound 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid. Based on its structural features, particularly the presence of a mercapto-substituted 1,3,4-thiadiazole ring, we hypothesize that this compound functions as a matrix metalloproteinase (MMP) inhibitor . This guide will objectively compare its potential performance with established broad-spectrum MMP inhibitors, Batimastat and Marimastat, and provide detailed experimental protocols to rigorously test this hypothesis.
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[1] While essential for physiological processes like tissue remodeling and wound healing, their dysregulation is implicated in various pathologies, including cancer metastasis and inflammatory diseases.[1] The core of our proposed mechanism is the chelation of the catalytic zinc ion within the MMP active site by the sulfur-containing moieties of our compound of interest, a common mechanism for many small molecule MMP inhibitors.[2]
Comparative Inhibitory Profile: A Predictive Overview
To establish a benchmark for our validation studies, we will compare the inhibitory profile of this compound (herein referred to as Compound X) against Batimastat and Marimastat. The following table presents the known inhibitory concentrations (IC50) of these established inhibitors against a panel of key MMPs. The corresponding values for Compound X are presented as hypothetical data that our validation experiments will aim to determine.
| Inhibitor | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase-A) IC50 (nM) | MMP-3 (Stromelysin-1) IC50 (nM) | MMP-7 (Matrilysin) IC50 (nM) | MMP-9 (Gelatinase-B) IC50 (nM) | MMP-14 (MT1-MMP) IC50 (nM) | Selectivity Profile |
| Compound X (Hypothetical) | TBD | TBD | TBD | TBD | TBD | TBD | To be determined |
| Batimastat (BB-94) | 3[3][4] | 4[3][4] | 20[3][4] | 6[3][4] | 4[3][4] | - | Broad-Spectrum |
| Marimastat (BB-2516) | 5[5] | 6[5] | 230[6] | 13[5] | 3[5] | 9[5] | Broad-Spectrum |
TBD: To Be Determined through the experimental protocols outlined below.
Experimental Validation Workflow
The following sections detail the experimental protocols designed to validate the MMP inhibitory activity of Compound X and its effects on downstream cellular processes.
Direct Enzyme Inhibition Assays
The initial and most direct validation of our hypothesis involves assessing the ability of Compound X to inhibit the enzymatic activity of purified MMPs. A fluorometric assay provides a high-throughput and quantitative method to determine the IC50 values for a panel of MMPs.
This protocol utilizes a quenched fluorescent substrate that, upon cleavage by an MMP, releases a fluorophore, leading to an increase in fluorescence.
-
Preparation of Reagents:
-
Prepare a stock solution of Compound X in an appropriate solvent (e.g., DMSO).
-
Reconstitute recombinant active human MMP enzymes (e.g., MMP-1, -2, -3, -7, -9, -14) in assay buffer.
-
Prepare the fluorogenic MMP substrate in assay buffer.
-
Prepare a stock solution of a known broad-spectrum MMP inhibitor (e.g., Batimastat) as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add assay buffer to all wells.
-
Add serial dilutions of Compound X, the positive control inhibitor, and a vehicle control to respective wells.
-
Add the diluted active MMP enzyme to all wells except for the no-enzyme control wells.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation/emission of 490/525 nm using a fluorescence microplate reader.
-
Continue to monitor the fluorescence at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Fluorometric MMP activity assay workflow.
Gelatin Zymography for MMP-2 and MMP-9 Activity
Gelatin zymography is a powerful technique to specifically assess the activity of gelatinases, primarily MMP-2 and MMP-9, in complex biological samples such as conditioned media from cell cultures.[7][8][9] This method allows for the visualization of both the pro- and active forms of these enzymes.
-
Sample Preparation:
-
Culture a suitable cell line (e.g., HT-1080 fibrosarcoma cells, which secrete MMP-2 and MMP-9) to near confluence.
-
Wash the cells with serum-free media and then incubate in serum-free media for 24-48 hours to collect conditioned media.
-
Treat the cells with various concentrations of Compound X, a positive control (Batimastat), and a vehicle control during the serum-free incubation period.
-
Collect the conditioned media and centrifuge to remove cellular debris.
-
-
Electrophoresis:
-
Prepare a polyacrylamide gel containing gelatin.[7]
-
Mix the conditioned media samples with a non-reducing sample buffer.
-
Load the samples onto the gel and perform electrophoresis under non-reducing conditions.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 12-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been degraded by MMPs.
-
Quantify the band intensity using densitometry software.
-
Gelatin zymography workflow.
Cell-Based Assays: Assessing Functional Outcomes
To determine if the observed MMP inhibition translates into a functional cellular effect, we will perform a cell migration assay. MMPs are known to facilitate cell migration by degrading ECM barriers, a critical step in cancer metastasis.[10]
The scratch wound healing assay is a straightforward method to assess collective cell migration.[11][12][13][14]
-
Cell Seeding and Monolayer Formation:
-
Seed cells (e.g., MDA-MB-231 breast cancer cells) in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the "Wound":
-
Once the cells are confluent, use a sterile pipette tip to create a "scratch" or cell-free gap in the monolayer.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add fresh media containing different concentrations of Compound X, a positive control (Batimastat), and a vehicle control to the respective wells.
-
Place the plate in a live-cell imaging system or a standard incubator.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point for each condition.
-
Calculate the rate of wound closure as a measure of cell migration.
-
Compare the migration rates between the different treatment groups.
-
Scratch wound healing assay workflow.
Underlying Signaling Pathways
MMPs are key downstream effectors of various signaling pathways that regulate cell behavior.[15] Their expression and activity are often upregulated by growth factors and pro-inflammatory cytokines, which activate intracellular signaling cascades such as the MAPK and PI3K/Akt pathways.[16] These pathways, in turn, lead to the activation of transcription factors like AP-1 and NF-κB, which drive the expression of MMP genes.[17] By inhibiting MMP activity, Compound X is expected to block the degradation of the ECM, thereby impeding processes like cell migration and invasion that are promoted by these signaling pathways.
Simplified MMP signaling pathway and point of inhibition.
Conclusion
The experimental framework detailed in this guide provides a robust and logical progression for validating the hypothesized mechanism of action of this compound as a matrix metalloproteinase inhibitor. By directly measuring its inhibitory activity against purified enzymes and assessing its functional consequences in cell-based models, we can build a comprehensive understanding of its therapeutic potential. The direct comparison with well-characterized inhibitors like Batimastat and Marimastat will provide crucial context for its potency and potential selectivity. Successful validation through these methodologies will establish a strong foundation for further preclinical and clinical development.
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Axion BioSystems. (n.d.). Scratch Assay Protocol. Retrieved January 22, 2026, from [Link]
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Bio-protocol. (n.d.). Scratch Wound Healing Assay. Retrieved January 22, 2026, from [Link]
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Omar, I. K., & Tuszynski, G. P. (2020). Matrix Metalloproteinases (MMP), a Major Responsible Downstream Signaling Molecule for Cellular Damage - A Review. Molecular Enzyme and Drug Targets, 2(3). [Link]
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Lokeshwar, B. L., Selzer, M. G., Block, N. L., & Lokeshwar, V. B. (2001). Assessment of gelatinases (MMP-2 and MMP-9) by gelatin zymography. Methods in molecular medicine, 57, 113–124. [Link]
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Konttinen, Y. T., et al. (2009). Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics. Scandinavian journal of surgery : SJS : official organ for the Finnish Surgical Society and the Scandinavian Surgical Society, 98(4), 215–225. [Link]
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A Researcher's Guide to Ensuring Reproducibility in Bioactivity Assays for Novel Thiadiazole Compounds
In the landscape of drug discovery, the identification of novel bioactive molecules is a critical first step. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The compound 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid, a member of this promising class, holds therapeutic potential waiting to be unlocked. However, the journey from a promising compound to a validated lead is paved with rigorous and, most importantly, reproducible bioactivity testing. This guide provides an in-depth comparison of common bioactivity assays applicable to this thiadiazole derivative, with a focus on the nuanced factors that govern their reproducibility.
The Imperative of Reproducibility in Bioactivity Screening
I. Antimicrobial Susceptibility Testing: A Comparative Analysis
The antimicrobial potential of thiadiazole derivatives is well-documented[3][4]. Assessing the antimicrobial activity of this compound requires a standardized approach to ensure that the results are comparable and meaningful. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing (AST)[5]. Two commonly employed methods are broth microdilution and disk diffusion.
A. Broth Microdilution Method
The broth microdilution method is a quantitative assay that determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism[6].
Experimental Protocol: Broth Microdilution
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity, typically a 0.5 McFarland standard.
-
Serial Dilution of the Test Compound: The thiadiazole compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under specific conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Factors Influencing Reproducibility:
| Factor | Impact on Reproducibility | Mitigation Strategy |
| Inoculum Density | An inoculum that is too dense can lead to falsely high MIC values, while a sparse inoculum can result in falsely low MICs. | Strict adherence to McFarland standards and regular calibration of spectrophotometers are crucial. |
| Media Composition | Variations in media components, such as cation concentration, can affect the activity of some antimicrobial agents. | Use of standardized, quality-controlled media from a reputable supplier is essential. |
| Incubation Conditions | Fluctuations in temperature and incubation time can impact microbial growth rates and, consequently, MIC values. | Employ calibrated incubators with consistent temperature control and adhere to standardized incubation periods. |
| Compound Solubility | Poor solubility of the test compound can lead to inaccurate concentrations and unreliable results. | The use of appropriate solvents (e.g., DMSO) and ensuring complete dissolution before dilution is critical. |
B. Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative assay where a paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, creating a "zone of inhibition."[6]
Experimental Protocol: Disk Diffusion
-
Plate Preparation: A standardized microbial suspension is uniformly swabbed onto the surface of an agar plate.
-
Disk Application: A sterile paper disk impregnated with a known concentration of the thiadiazole compound is placed on the agar surface.
-
Incubation: The plate is incubated under standardized conditions.
-
Measurement of Inhibition Zone: The diameter of the zone of growth inhibition around the disk is measured.
Comparison of Antimicrobial Assays:
| Feature | Broth Microdilution | Disk Diffusion |
| Quantitative/Qualitative | Quantitative (MIC value) | Qualitative/Semi-quantitative (Zone of inhibition) |
| Throughput | High (96-well plate format) | Lower |
| Sensitivity | Generally more sensitive | Less sensitive |
| Standardization | Highly standardized by CLSI | Standardized by CLSI |
| Cost | Generally more expensive | More cost-effective for screening |
II. Cytotoxicity Assessment: The MTT Assay
Many thiadiazole derivatives have been investigated for their anticancer properties[2][7]. A common preliminary in vitro test for anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[8]
The Principle of the MTT Assay
In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living, metabolically active cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thiadiazole compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
Critical Factors for Reproducibility in the MTT Assay:
| Factor | Impact on Reproducibility | Mitigation Strategy |
| Cell Seeding Density | Inconsistent cell numbers per well will lead to high variability in the final absorbance readings. | Careful cell counting and uniform seeding are paramount. Optimization of seeding density for each cell line is recommended.[9] |
| MTT Incubation Time | The duration of MTT incubation affects the amount of formazan produced.[10] | The incubation time should be optimized and kept consistent across all experiments. |
| Compound Interference | Some compounds can directly reduce MTT or interact with the formazan product, leading to false-positive or false-negative results. | Include control wells with the compound but no cells to check for direct MTT reduction.[8] |
| Incomplete Solubilization | If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate and variable.[8][9] | Use an appropriate solubilizing agent and ensure complete dissolution by gentle mixing or shaking. |
| Edge Effects | Wells on the periphery of the microplate can be prone to evaporation, leading to altered cell growth and inconsistent results.[9] | Fill the outer wells with sterile media or PBS to maintain humidity and avoid using them for experimental samples. |
III. Enzyme Inhibition Assays: A Mechanistic Insight
The bioactivity of many thiadiazole derivatives stems from their ability to inhibit specific enzymes[7][11]. For instance, a thiadiazole compound could be screened for its inhibitory activity against an enzyme like α-glucosidase, which is relevant in the context of diabetes.
The Principle of an α-Glucosidase Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit the enzyme α-glucosidase from cleaving a substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), into p-nitrophenol. The amount of p-nitrophenol produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at 405 nm.
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Reagent Preparation: Prepare solutions of α-glucosidase, pNPG substrate, and the thiadiazole compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Pre-incubation: The enzyme is pre-incubated with various concentrations of the inhibitor (the thiadiazole compound) for a specific period.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped by adding a solution like sodium carbonate.
-
Absorbance Measurement: The absorbance of the produced p-nitrophenol is measured at 405 nm.
Ensuring Reproducibility in Enzyme Inhibition Assays:
| Factor | Impact on Reproducibility | Mitigation Strategy |
| Enzyme Activity | The activity of the enzyme can vary between batches and with storage conditions. | Use a fresh, quality-controlled enzyme preparation for each set of experiments and include a positive control inhibitor (e.g., acarbose for α-glucosidase). |
| Substrate Concentration | The substrate concentration should be carefully chosen, often around the Michaelis-Menten constant (Km), to ensure the assay is sensitive to inhibition. | Optimize the substrate concentration during assay development and maintain it consistently. |
| pH and Temperature | Enzyme activity is highly dependent on pH and temperature. | Maintain strict control over the pH of the buffer and the incubation temperature using calibrated equipment. |
| Incubation Times | Both the pre-incubation time of the inhibitor with the enzyme and the reaction time with the substrate are critical parameters. | These times should be optimized and precisely controlled in all experiments. |
Visualizing Experimental Workflows
To further clarify the methodologies and enhance understanding, the following diagrams illustrate the workflows for the discussed assays.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for a Typical Enzyme Inhibition Assay.
Conclusion
The bioactivity of this compound and its analogs can be explored through a variety of in vitro assays. However, the true value of the generated data hinges on its reproducibility. By understanding the principles behind each assay and meticulously controlling the critical experimental parameters, researchers can ensure the generation of high-quality, reliable data. This, in turn, will facilitate more accurate structure-activity relationship studies and accelerate the journey of promising compounds from the bench to potential clinical applications. It is through this commitment to scientific rigor that the full therapeutic potential of novel chemical entities can be realized.
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A Comparative Guide to the Structural Confirmation of Synthesized 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic Acid Derivatives
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's chemical structure is a cornerstone of chemical synthesis and drug discovery. The precise arrangement of atoms dictates a compound's physicochemical properties and its biological activity.[1] This guide offers a comparative analysis of the most effective analytical techniques for the structural elucidation of novel 2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid derivatives, a class of compounds with significant therapeutic potential.[2][3][4]
This document moves beyond a simple listing of methods, providing in-depth, field-proven insights into the causality behind experimental choices. It is designed to be a self-validating system, grounding its protocols in authoritative sources to ensure scientific integrity.
The Analytical Toolkit: A Strategic Comparison
The structural confirmation of novel 1,3,4-thiadiazole derivatives relies on a synergistic application of various analytical techniques.[5][6][7] While each method provides a unique piece of the structural puzzle, no single technique is typically sufficient on its own. The table below offers a comparative overview of the primary methods discussed in this guide.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework and connectivity. | Provides unambiguous evidence of covalent structure and stereochemistry in solution. | Requires relatively pure sample; sensitivity can be an issue for some nuclei. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity; provides molecular formula with high-resolution instruments. | Isomeric and isobaric compounds can be difficult to distinguish without fragmentation. |
| FTIR Spectroscopy | Presence of key functional groups. | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular skeleton. |
| Elemental Analysis | Percentage composition of elements (C, H, N, S). | Confirms the empirical formula of the compound. | Requires a highly pure sample; does not provide structural information. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Considered the "gold standard" for definitive structural proof.[1][8] | Requires a single, high-quality crystal, which can be challenging to grow. |
Deep Dive into Spectroscopic and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] For the target thiadiazole derivatives, ¹H and ¹³C NMR are indispensable.
Expertise in Practice: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for these compounds due to its ability to dissolve polar molecules and to reveal exchangeable protons (e.g., -NH, -SH, -COOH).
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C spectra, a proton-decoupled sequence is standard.
-
Data Analysis:
-
¹H NMR: Expect signals for the propanoic acid moiety (a quartet for the CH and a doublet for the CH₃). Aromatic protons from any appended groups will appear in the downfield region (typically 7-8.5 ppm).[9][10] The mercapto (-SH) and carboxylic acid (-OH) protons may appear as broad singlets and their chemical shifts can be concentration-dependent.
-
¹³C NMR: The two carbons of the 1,3,4-thiadiazole ring are characteristic and typically appear in the range of 155-170 ppm.[9][11] The carbonyl carbon of the propanoic acid will be further downfield (>170 ppm).
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
MS is a highly sensitive technique that provides the molecular weight of the synthesized compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula.
Expertise in Practice: Electrospray ionization (ESI) is a "soft" ionization technique well-suited for these derivatives, as it tends to produce the intact molecular ion ([M+H]⁺ or [M-H]⁻), minimizing fragmentation and simplifying spectral interpretation.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the spectrum in both positive and negative ion modes to determine the best ionization.
-
Data Analysis: Look for a prominent peak corresponding to the molecular ion. For the parent acid, C₅H₆N₂O₂S₃, the expected monoisotopic mass is 221.9646. The presence of this ion, along with its characteristic isotopic pattern, provides strong evidence for the compound's identity.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups within the molecule.
Expertise in Practice: For the target derivatives, the disappearance of the S-H stretching vibration (around 2550-2600 cm⁻¹) from the starting 5-mercapto-1,3,4-thiadiazole and the appearance of new characteristic bands are key indicators of a successful reaction.
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Key vibrational bands to look for in the synthesized derivatives include:
A Synergistic Workflow for Structural Confirmation
The most reliable structural confirmation comes from the integration of data from multiple analytical techniques. A logical workflow ensures that all pieces of the puzzle fit together to provide an unambiguous structure.
Caption: A workflow diagram illustrating the synergistic approach to structural confirmation.
The Gold Standard: Single-Crystal X-ray Diffraction
When an unambiguous, three-dimensional structure is required, single-crystal X-ray diffraction is the definitive technique.[1][13] It provides precise information on bond lengths, bond angles, and stereochemistry in the solid state.[8]
Expertise in Practice: Growing diffraction-quality crystals can be a significant bottleneck. It often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the derivative from a suitable solvent or solvent mixture. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data and solve the crystal structure using specialized software. The resulting model will show the precise location of each atom in the crystal lattice.
Conclusion
The structural confirmation of this compound derivatives is a multi-faceted process that requires a thoughtful and integrated analytical approach. While NMR and high-resolution mass spectrometry provide the core of the structural evidence, FTIR and elemental analysis offer crucial corroborating data. For absolute proof of structure, single-crystal X-ray diffraction remains the unparalleled gold standard. By employing the systematic workflows and protocols outlined in this guide, researchers can confidently and accurately determine the chemical structures of their synthesized compounds, paving the way for further investigation into their biological and therapeutic properties.
References
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Bridging the Virtual and the Real: A Guide to Cross-Validating Computational Docking with Experimental Results
In the relentless pursuit of novel therapeutics, the synergy between computational modeling and experimental validation stands as a cornerstone of modern drug discovery.[1] Computational docking offers a powerful in silico lens to predict how a small molecule might bind to a protein target, rapidly screening vast libraries of virtual compounds.[1][2] However, these predictions, born from algorithms and scoring functions, are ultimately approximations of complex biological reality.[3] It is only through rigorous experimental validation that we can lend credence to these computational hypotheses, transforming virtual hits into tangible leads.
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to effectively cross-validate computational docking studies with robust experimental data. We will move beyond a mere listing of steps to explore the causality behind experimental choices, ensuring a self-validating system that builds confidence in your drug discovery pipeline.
The Indispensable Dialogue: Why Cross-Validation is Non-Negotiable
Computational docking accelerates the initial phases of drug discovery by prioritizing a manageable number of promising compounds for further investigation, thereby saving considerable time and resources that would otherwise be spent on extensive high-throughput screening.[1] The core output of a docking simulation is a "docking score," a numerical value that estimates the binding affinity between a ligand and a protein.[4][5] A lower docking score generally suggests a more favorable binding interaction.[4]
However, it is crucial to understand that docking scores are not direct, absolute measures of binding affinity.[4][6] They are derived from scoring functions that, despite their sophistication, involve approximations and may not fully capture the complex thermodynamics of a real binding event.[6] Factors like protein flexibility, the presence of water molecules, and entropic effects can be challenging to model perfectly.[6][7] Therefore, experimental validation is not just a confirmatory step; it is an essential part of an iterative cycle where experimental data is used to refine and improve the predictive power of computational models.[1] A strong correlation between in silico predictions and in vitro results provides the necessary confidence to advance a compound through the drug development pipeline.[3]
The Cross-Validation Workflow: An Integrated Approach
A robust cross-validation strategy involves a seamless integration of computational and experimental workflows. The process is cyclical, with each component informing and strengthening the other.
Caption: Integrated workflow for cross-validating computational docking with experimental results.
Part 1: The Computational Protocol - A Deep Dive into Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[8] This section outlines a detailed protocol using AutoDock Vina, a widely used and freely available docking software.[9][10]
Step-by-Step Methodology for Molecular Docking with AutoDock Vina
1. Preparation of the Receptor (Protein):
-
Rationale: The crystal structure of a protein obtained from the Protein Data Bank (PDB) often contains water molecules, co-factors, and other elements that are not relevant to the docking study. It's also crucial to add hydrogen atoms, which are typically not resolved in X-ray crystallography, as they play a key role in hydrogen bonding interactions.
-
Protocol:
-
Obtain the 3D structure of the target protein in PDB format.
-
Using a molecular visualization tool like PyMOL or Chimera, remove water molecules and any co-crystallized ligands or ions that are not part of the study.
-
Use AutoDockTools (ADT) to add polar hydrogen atoms to the protein.[11]
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Save the prepared protein in the PDBQT file format, which includes the coordinates, partial charges, and atom types required by AutoDock Vina.[8]
-
2. Preparation of the Ligand (Small Molecule):
-
Rationale: The ligand's 3D structure and its torsional degrees of freedom (rotatable bonds) must be defined to allow the docking program to explore different conformations.
-
Protocol:
-
Obtain the 2D or 3D structure of the ligand (e.g., in SDF or MOL2 format).
-
Use a tool like Open Babel to convert the ligand to a 3D structure and generate its initial conformation.
-
In ADT, define the rotatable bonds of the ligand.
-
Save the prepared ligand in the PDBQT format.
-
3. Defining the Search Space (Grid Box):
-
Rationale: The docking algorithm needs to know where on the protein to search for a binding site. This is defined by a 3D grid box.
-
Protocol:
4. Running the Docking Simulation:
-
Rationale: AutoDock Vina uses a Lamarckian genetic algorithm to explore different ligand conformations and orientations within the defined search space, evaluating the binding energy of each pose using its scoring function.[2]
-
Protocol:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.[9]
-
Run AutoDock Vina from the command line, providing the configuration file as input.[9][12]
-
The program will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their docking scores.[9]
-
5. Analysis of Docking Results:
-
Rationale: The output of a docking simulation provides a wealth of information that needs careful interpretation.
-
Protocol:
-
Visualize the predicted binding poses in a molecular graphics program.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein for the top-ranked poses.[13]
-
The docking score (in kcal/mol) provides an estimate of the binding affinity. The lower the score, the more favorable the predicted binding.[4][5]
-
Caption: Step-by-step workflow for molecular docking using AutoDock Vina.
Part 2: The Experimental Validation - Grounding Predictions in Reality
Experimental validation provides the "ground truth" to assess the accuracy of computational predictions.[1] Several biophysical techniques can be employed to measure the binding affinity of a ligand to its target protein. We will focus on three widely used methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET).
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard technique that directly measures the heat released or absorbed during a binding event.[14][15] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[14]
Step-by-Step ITC Protocol:
-
Sample Preparation:
-
Rationale: It is critical that the protein and ligand are in identical, well-matched buffers to minimize heats of dilution that can interfere with the measurement of the heat of binding.[15][16]
-
Protocol:
-
Express and purify the target protein to high homogeneity.
-
Dissolve the ligand in the same final dialysis buffer as the protein.
-
Determine the accurate concentrations of both the protein and the ligand.
-
Degas both solutions to prevent air bubbles in the calorimeter.[15]
-
-
-
Instrument Setup:
-
Loading the Calorimeter:
-
Titration and Data Acquisition:
-
Rationale: A series of small injections of the ligand are made into the protein solution, and the resulting heat change is measured after each injection.
-
Protocol:
-
-
Data Analysis:
-
Rationale: The raw data (heat change per injection) is integrated and plotted against the molar ratio of ligand to protein. This binding isotherm is then fit to a binding model to extract the thermodynamic parameters.
-
Protocol:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine KD, n, and ΔH.
-
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[18][19] It provides kinetic data (association rate constant, kon, and dissociation rate constant, koff) in addition to the binding affinity (KD).[19]
Step-by-Step SPR Protocol:
-
Ligand Immobilization:
-
Rationale: One of the binding partners (the ligand) is immobilized onto the surface of a sensor chip.
-
Protocol:
-
Choose an appropriate sensor chip and immobilization chemistry (e.g., amine coupling).
-
Immobilize the ligand onto the sensor surface.[19]
-
-
-
Analyte Injection:
-
Rationale: The other binding partner (the analyte) is flowed over the sensor surface at various concentrations.
-
Protocol:
-
-
Data Acquisition and Analysis:
-
Rationale: The binding event is monitored in real-time, generating a sensorgram that shows the association and dissociation phases of the interaction.
-
Protocol:
-
The association phase is monitored as the analyte flows over the surface.
-
The dissociation phase is monitored as a buffer flows over the surface, washing away the analyte.
-
The resulting sensorgrams are fit to a kinetic model to determine kon, koff, and KD (KD = koff/kon).
-
-
Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorescent molecules (a donor and an acceptor).[20] When the donor and acceptor are in close proximity (typically 1-10 nm), the donor can transfer its excitation energy to the acceptor without the emission of a photon.[21] FRET can be used to measure binding events that bring the donor and acceptor into close proximity.[22]
Step-by-Step FRET Protocol:
-
Labeling:
-
Rationale: The protein and ligand must be labeled with a suitable FRET pair of fluorophores.
-
Protocol:
-
Label the protein with a donor fluorophore (e.g., via a fluorescent protein fusion or chemical conjugation).
-
Label the ligand with an acceptor fluorophore.
-
-
-
Measurement:
-
Rationale: The FRET signal is measured upon mixing the labeled protein and ligand.
-
Protocol:
-
Excite the donor fluorophore at its specific excitation wavelength.
-
Measure the emission from both the donor and the acceptor.
-
An increase in acceptor emission and a corresponding decrease in donor emission upon mixing is indicative of FRET, and thus binding.[23]
-
-
-
Data Analysis:
-
Rationale: By titrating the ligand and measuring the change in the FRET signal, a binding curve can be generated to determine the KD.
-
Protocol:
-
Perform a titration experiment by adding increasing concentrations of the labeled ligand to a fixed concentration of the labeled protein.
-
Plot the change in the FRET signal (e.g., the ratio of acceptor to donor emission) against the ligand concentration.
-
Fit the resulting binding curve to determine the KD.[24]
-
-
Part 3: Data Presentation and Interpretation - The Moment of Truth
Summarizing Quantitative Data
A table is an effective way to compare the docking scores with the experimentally determined binding affinities.
| Compound | Docking Score (kcal/mol) | Experimental KD (µM) - ITC | Experimental KD (µM) - SPR |
| Control Inhibitor | -10.5 | 0.15 | 0.12 |
| Compound A | -9.8 | 1.2 | 1.5 |
| Compound B | -8.5 | 15.7 | 18.2 |
| Compound C | -7.2 | 98.4 | >100 |
| Decoy Compound | -5.1 | >200 | No binding |
Interpreting the Correlation:
In an ideal scenario, there would be a strong correlation between the docking scores and the experimental binding affinities, where lower docking scores correspond to lower KD values.[3] However, a perfect linear correlation is rare.[25] The key is to look for a general trend. If the compounds predicted to be the best binders by docking are indeed the most potent in the experimental assays, it validates the computational model.[26] Discrepancies can also be informative, potentially highlighting limitations in the docking protocol or suggesting alternative binding modes that were not predicted.[4]
Conclusion: An Iterative Path to Discovery
The cross-validation of computational docking with experimental results is not a linear process but a dynamic and iterative cycle.[1] Experimental data provides the essential feedback to refine and improve the predictive power of computational models, while computational studies can guide the design of more effective experiments. By embracing this integrated approach, researchers can navigate the complexities of drug discovery with greater confidence and efficiency, ultimately accelerating the journey from a virtual concept to a life-changing therapeutic.
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Protocols.io. (2025). Isothermal Titration Calorimetry (ITC). Available from: [Link]
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YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Available from: [Link]
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Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Available from: [Link]
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YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Available from: [Link]
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YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available from: [Link]
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JoVE. (2021). Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission. Available from: [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Available from: [Link]
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Oxford Academic. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Available from: [Link]
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NIH. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Available from: [Link]
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RSC Publishing. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Available from: [Link]
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Nicoya. (n.d.). A Simple Guide to Surface Plasmon Resonance. Available from: [Link]
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Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Available from: [Link]
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ResearchGate. (2012). How to interpret Docking results?. Available from: [Link]
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The Huck Institutes. (n.d.). Isothermal Titration Calorimetry (ITC). Available from: [Link]
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PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available from: [Link]
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NIH. (2021). Quantitative FRET (qFRET) Technology for the Determination of Protein–Protein Interaction Affinity in Solution. Available from: [Link]
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Portland Press. (2023). A beginner's guide to surface plasmon resonance. Available from: [Link]
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ACS Publications. (n.d.). Kinetic FRET Assay to Measure Binding-Induced Conformational Changes of Nucleic Acids. Available from: [Link]
-
YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Available from: [Link]
-
Schrödinger. (2025). Why GlideScore/Docking Score May Not Correlate with Experimental Binding Activities. Available from: [Link]
-
NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Available from: [Link]
-
YouTube. (2020). Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. Available from: [Link]
-
Carolina Digital Repository. (n.d.). Validation approaches for computational drug repurposing: a review. Available from: [Link]
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Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Available from: [Link]
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Taylor & Francis. (2024). Validation guidelines for drug-target prediction methods. Available from: [Link]
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ResearchGate. (2022). How to find a correlation between experimental data and docking score?. Available from: [Link]
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Michigan State University. (n.d.). Lessons from Docking Validation. Available from: [Link]
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Quora. (2018). How well do molecular docking scores correlate with experimental binding affinities?. Available from: [Link]
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Spectroscopy Online. (2022). Key Steps to Follow in a FRET Experiment. Available from: [Link]
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ResearchGate. (2023). (PDF) A beginner's guide to surface plasmon resonance. Available from: [Link]
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NIH. (n.d.). FRETting about the affinity of bimolecular protein–protein interactions. Available from: [Link]
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NIH. (2017). A Protocol for Using Förster Resonance Energy Transfer (FRET)-force Biosensors to Measure Mechanical Forces across the Nuclear LINC Complex. Available from: [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Available from: [Link]
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BIAcore. (n.d.). Surface plasmon resonance. Available from: [Link]
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Hindu Online. (2025). Docking result: Significance and symbolism. Available from: [Link]
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SciSpace. (n.d.). Designing FRET Assays to Study Electrostatic Interactions Pertaining to the Binding of Intrinsically Disordered Proteins. Available from: [Link]
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ResearchGate. (2015). How can I validate a docking protocol?. Available from: [Link]
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YouTube. (2018). A TR-FRET approach to measure the kinetics of ligand-receptor binding. Available from: [Link]
-
Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand. Available from: [Link]
-
JoVE. (2023). Video: Förster Resonance Energy Transfer (FRET). Available from: [Link]
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ResearchGate. (n.d.). (PDF) Best Practices in Docking and Activity Prediction. Available from: [Link]
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Olympus. (n.d.). Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins. Available from: [Link]
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MDPI. (n.d.). PepScorer::RMSD: An Improved Machine Learning Scoring Function for Protein–Peptide Docking. Available from: [Link]
-
NIH. (n.d.). From complete cross-docking to partners identification and binding sites predictions. Available from: [Link]
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A Comparative Guide to the Efficacy of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic Acid as a Corrosion Inhibitor
In the persistent battle against material degradation, corrosion inhibitors are indispensable tools for preserving the integrity of metallic structures. Among the vast array of organic compounds developed for this purpose, heterocyclic molecules containing nitrogen and sulfur have garnered significant attention. This guide provides an in-depth technical comparison of a promising thiadiazole derivative, 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid (MTP), against other established corrosion inhibitors. We will delve into its mechanism of action, evaluate its performance based on experimental data from analogous compounds, and provide standardized protocols for efficacy assessment.
The Challenge of Corrosion and the Role of Inhibitors
Corrosion is an electrochemical process that causes the gradual destruction of metals through reactions with their environment. For industries ranging from oil and gas to construction and transportation, mitigating corrosion is a critical concern to prevent costly failures and ensure safety.
Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal. Their primary function is to form a protective barrier on the metal's surface, disrupting the electrochemical reactions—the anodic dissolution of the metal and the cathodic reduction of an oxidizer (like oxygen)—that drive corrosion. The effectiveness of an organic inhibitor is largely determined by its molecular structure, specifically its ability to adsorb onto the metal surface.
Thiadiazole Derivatives: A Superior Class of Inhibitors
Heterocyclic compounds are a cornerstone of modern corrosion inhibition science. Among these, 1,3,4-thiadiazole derivatives have emerged as particularly effective due to their unique molecular architecture.
Key Features of Thiadiazole Inhibitors:
-
Multiple Heteroatoms: The presence of two nitrogen and two sulfur atoms in the 1,3,4-thiadiazole ring and its substituents provides multiple active sites for adsorption.[1] These heteroatoms have lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms (like iron), forming strong coordinate bonds.
-
π-Electron System: The aromatic nature of the thiadiazole ring provides a cloud of π-electrons, which further enhances the molecule's interaction with the metal surface.
-
Structural Versatility: The thiadiazole ring can be easily functionalized with different substituent groups, allowing for the fine-tuning of its inhibitory properties. The addition of more heteroatoms, such as an extra nitrogen atom, can increase adsorption and inhibition efficiency.[1]
The subject of this guide, This compound (MTP) , is a prime example of a molecule engineered for high-performance corrosion inhibition. Its structure combines the robust 1,3,4-thiadiazole core with additional sulfur-containing functional groups (a mercapto group and a thio-linkage) and a carboxylic acid group, all of which contribute to its enhanced protective capabilities.
Proposed Mechanism of Action for MTP
The high efficacy of MTP as a corrosion inhibitor is rooted in its ability to form a dense, stable, and protective film on the metal surface. This process occurs through a combination of physical and chemical adsorption.
-
Initial Physisorption: In an acidic solution, the MTP molecule can become protonated. This, along with the charged metal surface, facilitates initial electrostatic interactions (physisorption).
-
Strong Chemisorption: The defining step is the formation of coordinate covalent bonds between the lone pair electrons of the sulfur and nitrogen heteroatoms in the MTP molecule and the empty d-orbitals of the iron atoms on the steel surface.[2] This chemical adsorption creates a much stronger and more stable bond than physisorption alone.
-
Protective Barrier Formation: The adsorbed MTP molecules arrange themselves on the metal surface, creating a hydrophobic barrier. This film isolates the metal from the corrosive medium (e.g., acidic solution), effectively blocking both the anodic and cathodic reaction sites and stifling the corrosion process.
Caption: Proposed mechanism of MTP forming a protective barrier on a metal surface.
Comparative Efficacy Analysis
To objectively assess the performance of MTP, we compare its inhibition efficiency—as inferred from structurally similar thiadiazole derivatives—with other widely used classes of corrosion inhibitors. Inhibition Efficiency (IE%) is a key metric, calculated from experimental data, that quantifies how effectively an inhibitor reduces the corrosion rate.
Comparison with Other Heterocyclic Inhibitors
Thiadiazoles generally show excellent performance compared to other azoles. A study comparing 1,3,4-thiadiazole (TD) with 2-mercapto-1,3,4-thiadiazole (MTD) found that the addition of the mercapto (-SH) group significantly enhanced inhibition performance.[3] This strongly suggests that MTP, which contains a mercapto group and other thio-linkages, would exhibit superior efficacy.
Compared to triazoles like Tolyltriazole (TTA), another staple in corrosion protection, especially for copper, thiadiazoles often demonstrate competitive or superior performance on steel.[4][5] While TTA can reach efficiencies of up to 91% for mild steel in HCl, many thiadiazole derivatives consistently report efficiencies exceeding 95% under similar conditions.[4]
Comparison with Amine and Phosphonate-Based Inhibitors
-
Amines: Amine-based inhibitors are widely used, but their efficiency can be variable. Studies on different amine derivatives show efficiencies ranging from 65% to 91%.[6] Thiadiazoles, including derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (a core part of MTP's structure), often exhibit higher efficiencies, frequently reaching above 94% at optimal concentrations.[7]
-
Phosphonates: Phosphonate-based inhibitors are effective, particularly in cooling water systems, with some formulations achieving 95-98% efficiency, often in synergy with other components like zinc ions.[8][9] However, their performance can be sensitive to water chemistry. The standalone performance of many thiadiazole derivatives is exceptionally high, with some studies reporting efficiencies up to 97-98%.[3][10]
Quantitative Data Summary
The following table summarizes experimental data for various inhibitors, providing a comparative landscape. Note that data for "MTP" is represented by its close analogue, 5-amino-1,3,4-thiadiazole-2-thiol (5-ATT), due to the specificity of the parent compound.
| Inhibitor Class | Specific Compound | Metal | Corrosive Medium | Method | Concentration | Max IE (%) | Reference |
| Thiadiazole | 5-Amino-1,3,4-thiadiazole-2-thiol (5-ATT) | Aluminum | 1 M HCl | Weight Loss | 2.0 mM | 94.3% | |
| Thiadiazole | 2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | EIS/PDP | 500 ppm | >95% | [1] |
| Thiadiazole | Bis-Schiff Base Derivative | Mild Steel | 1 M HCl | Weight Loss | 125 ppm | >96% | [11] |
| Triazole | Tolyltriazole (TTA) | Mild Steel | 0.5 M HCl | Electrochemical | 0.07 M | 91% | [4] |
| Triazole | 1,2,3-Benzotriazole (BTA) Derivative | Mild Steel | 1% HCl | Electrochemical | 50 ppm | >95% | [12] |
| Amine-Based | N-dodecylglycine sodium | N80 Steel | CO₂-Saturated Brine | Weight Loss | 100 mg/L | >94% | [13] |
| Amine-Based | Alkyl Amine Family | 1018 C-Steel | Sea Water | Weight Loss | 15 ppm | ~85% | |
| Phosphonate | HEDP + Zn²⁺ + Silicate | Carbon Steel | Low-Chloride Water | Weight Loss | 50 ppm (each) | 96% | [14] |
| Phosphonate | PPA + Zn²⁺ | Mild Steel | Neutral water (60ppm Cl⁻) | Weight Loss | 300 ppm / 50 ppm | 95% | [8] |
Note: IE% values are highly dependent on specific experimental conditions (temperature, exposure time, alloy composition).
Standardized Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of corrosion inhibitor studies, standardized experimental protocols are crucial. Below are detailed methodologies for the three primary techniques used to evaluate inhibitor performance.
Caption: Standard experimental workflow for evaluating corrosion inhibitor efficacy.
Protocol 1: Weight Loss Measurement
This gravimetric method provides a direct and reliable measure of the average corrosion rate over a period of time.[15]
Objective: To determine the corrosion rate of a metal in the presence and absence of an inhibitor by measuring the change in mass.
Methodology:
-
Coupon Preparation: Prepare rectangular coupons of the test metal (e.g., mild steel). Abrade the surfaces sequentially with different grades of emery paper, rinse with deionized water and acetone, dry, and store in a desiccator.
-
Initial Measurement: Accurately weigh each coupon to four decimal places (W_initial).
-
Immersion: Suspend the coupons in beakers containing the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor. Ensure the coupons are fully immersed.
-
Exposure: Maintain the beakers in a water bath at a constant temperature (e.g., 303 K) for a specified duration (e.g., 24 hours).
-
Cleaning: After immersion, remove the coupons, wash with a cleaning solution (e.g., Clarke's solution) to remove corrosion products, rinse thoroughly with deionized water and acetone, and dry.
-
Final Measurement: Reweigh the cleaned coupons (W_final).
-
Calculation:
-
Calculate the mass loss (ΔW = W_initial - W_final).
-
Calculate the Corrosion Rate (CR) in mm/year.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100
-
Protocol 2: Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of both anodic and cathodic reactions and determines the corrosion current.[1]
Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes to understand the inhibitor's mechanism (anodic, cathodic, or mixed-type).
Methodology:
-
Electrochemical Cell Setup: Use a standard three-electrode cell containing the working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow, constant scan rate (e.g., 1 mV/s).
-
Data Analysis (Tafel Extrapolation):
-
Plot the logarithm of the current density (log i) versus the potential (E).
-
Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) back to their intersection point.
-
The potential at the intersection is E_corr, and the current density is i_corr.
-
-
Calculation:
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] x 100
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique used to study the properties of the inhibitor film and the charge transfer processes at the metal/solution interface.[1]
Objective: To measure the charge transfer resistance (R_ct) and double-layer capacitance (C_dl) to evaluate the performance of the inhibitor film.
Methodology:
-
Cell Setup and Stabilization: Use the same three-electrode setup as in the PDP protocol. Allow the system to stabilize at its OCP.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., from 100 kHz down to 10 mHz).
-
Data Presentation: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real). The plot for an inhibited system typically shows a semicircle.
-
Equivalent Circuit Modeling:
-
Model the experimental data using an appropriate equivalent electrical circuit (e.g., a Randles circuit).
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher R_ct and better corrosion protection.
-
-
Calculation:
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] x 100
-
Conclusion and Future Outlook
The molecular architecture of this compound (MTP), featuring a 1,3,4-thiadiazole core enriched with multiple sulfur-containing functional groups, positions it as a highly effective corrosion inhibitor. Comparative analysis, based on data from structurally analogous compounds, indicates that its performance is superior to many conventional amine-based inhibitors and highly competitive with advanced phosphonate and triazole formulations.
The strength of MTP lies in its multitude of adsorption centers (N and S atoms), which facilitate the formation of a robust, protective chemisorbed film on the metal surface. This barrier effectively stifles the electrochemical reactions responsible for corrosion.
Future research should focus on obtaining direct experimental data for the MTP molecule across a range of metals and corrosive environments. Investigating its performance in synergistic formulations and assessing its environmental impact and toxicity will be crucial steps toward its adoption in industrial applications, paving the way for more resilient and sustainable materials protection strategies.
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Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. National Institutes of Health (NIH). [Link]
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Comparison of inhibition performance of thiadiazole derivatives containing sulfhydryl groups: Experimental and theoretical calculations. ResearchGate. [Link]
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7 shows the variation of inhibition efficiency of these two inhibitors... ResearchGate. [Link]
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Structure effect of some amine derivatives on corrosion inhibition efficiency for carbon steel in acidic media using electrochemical and Quantum Theory Methods. ResearchGate. [Link]
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Inhibition of Copper Corrosion by Tolyltriazole in Cooling Systems Using Treated Municipal Wastewater as Makeup Water. ResearchGate. [Link]
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The inhibition performance of thiadiazole derivatives on the steel corrosion: DFT and QSAR assessment. ResearchGate. [Link]
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Effect of phosphonate based corrosion inhibitors in a cooling water system. ResearchGate. [Link]
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Recent progresses in thiadiazole derivatives as corrosion inhibitors in hydrochloric acid solution. ResearchGate. [Link]
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2-Amino-5-mercapto-1,3,4-thiadiazole | C2H3N3S2 | CID 2723847. PubChem. [Link]
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Corrosion Inhibition of Mild Steel with Tolyltriazole. SciELO. [Link]
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Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. National Institutes of Health (NIH). [Link]
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Insights into Corrosion Inhibition Behavior of a 5-Mercapto-1, 2, 4-triazole Derivative for Mild Steel in Hydrochloric Acid Solution: Experimental and DFT Studies. MDPI. [Link]
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Corrosion Inhibition of Brazing Cu-Ag Alloy with 1,2,3-Benzotriazole and 2,5-Dimercapto-1,3,4-Thiadiazole. MDPI. [Link]
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A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. SciSpace. [Link]
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Copper corrosion inhibition in acidic aqueous media through tolyltriazole application: performance analysis. Taylor & Francis Online. [Link]
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An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. National Institutes of Health (NIH). [Link]
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Understanding the Role of Diethanolamine-Based Protic Ionic Liquids in Corrosion Inhibition: Electrochemical and Surface Characterization of Carbon Steel in Saline Environments. ACS Publications. [Link]
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Comparative Investigation of Corrosion-Mitigating Behavior of Thiadiazole-Derived Bis-Schiff Bases for Mild Steel in Acid Medium: Experimental, Theoretical, and Surface Study. ACS Omega. [Link]
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Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel. MDPI. [Link]
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5-amino-1,3,4-thiadiazole-2-thiol corrosion current density and adsorption thermodynamics on ASTM A-890-1B stainless steel in a 3.5% NaCl solution. ResearchGate. [Link]
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Analysis of Inhibition Properties of Amino Acid Corrosion Inhibitor on CO2 Corrosion of Carbon Steel. Surface Technology. [Link]
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Variations of the inhibition efficiency with the inhibitors... ResearchGate. [Link]
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Adsorption and corrosion inhibition properties of 5-amino 1,3,4-thiadiazole-2-thiol on the mild steel in hydrochloric acid medium: Thermodynamic, surface and electrochemical studies. Semantic Scholar. [Link]
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Current and emerging trends of inorganic, organic and eco-friendly corrosion inhibitors. National Institutes of Health (NIH). [Link]
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Azoles – Copper Corrosion Inhibitors. Bio-Source Inc.. [Link]
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Multidimensional Hybrid Metal Phosphonate Coordination Networks as Synergistic Anticorrosion Coatings. ACS Publications. [Link]
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The Effect of Two Amine-Based Corrosion Inhibitors in Improving the Corrosion Resistance of Carbon Steel in Sea Water. ResearchGate. [Link]
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Performance of 5-amino-1,3,4-thiadiazole-2-thiol as corrosion inhibitor for aluminium in dilute hydrochloric acid medium. mocedes.org. [Link]
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A Researcher's Guide to Bridging the Bench and Biology: Correlating In Vitro and In Vivo Activity of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic Acid
Abstract
The journey of a therapeutic candidate from laboratory discovery to clinical application is fraught with challenges, chief among them being the translation of promising in vitro activity into tangible in vivo efficacy. This guide provides a comprehensive framework for researchers exploring the therapeutic potential of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid, a novel small molecule inhibitor. We delve into the critical enzyme target, Carbonic Anhydrase IX (CA IX), a key player in tumor hypoxia and acidosis.[1][2] This document offers detailed, field-tested protocols for both in vitro enzymatic assays and in vivo preclinical tumor models. By juxtaposing these methodologies, we aim to establish a robust in vitro-in vivo correlation (IVIVC), a predictive mathematical model that is essential for streamlining drug development, optimizing formulations, and satisfying regulatory requirements.[3][4] This guide compares the subject compound with the well-established CA inhibitor, Acetazolamide, providing a clear benchmark for performance evaluation.
Introduction: The Scientific Rationale
The Therapeutic Promise of Thiadiazole Derivatives
The 1,3,4-thiadiazole heterocyclic ring is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8] Its structural similarity to natural pyrimidines allows it to interfere with critical biological pathways, such as DNA synthesis, making it a fertile ground for the development of novel enzyme inhibitors.[6] Our focus, this compound, emerges from this promising class of compounds.
Target Spotlight: Carbonic Anhydrase IX (CA IX) in Oncology
Carbonic Anhydrase IX (CA IX) is a zinc metalloenzyme that is minimally expressed in normal tissues but significantly overexpressed in a wide array of solid tumors.[9][10] Its expression is strongly induced by hypoxia (low oxygen), a common feature of the tumor microenvironment.[2][9]
CA IX plays a pivotal role in cancer progression by:
-
Regulating pH: It catalyzes the hydration of carbon dioxide to bicarbonate and protons, helping cancer cells maintain a stable intracellular pH while promoting extracellular acidosis. This adaptation is crucial for the survival and proliferation of rapidly growing tumor cells.[1][2]
-
Promoting Invasion and Metastasis: By controlling pH and interacting with other cell adhesion molecules, CA IX is implicated in the invasive behavior of cancer cells.[1][11]
Pharmacological inhibition of CA IX has been shown to reduce tumor growth in preclinical models, validating it as a high-value therapeutic target.[1]
The Imperative of In Vitro-In Vivo Correlation (IVIVC)
An IVIVC is a predictive mathematical model that relates an in vitro property of a drug (like its ability to inhibit an enzyme) to its in vivo response (like its effect on plasma concentration or tumor growth).[3] Establishing a strong IVIVC is a strategic imperative in drug development.[4][12] It allows researchers to:
-
Predict in vivo performance from simpler, faster in vitro tests.[13]
-
Optimize drug formulations and reduce the need for extensive human bioequivalence studies.
-
Set meaningful quality control standards for manufacturing.[3]
-
Fulfill regulatory expectations for drug approval, particularly for modified-release dosage forms.[4]
This guide is designed to walk researchers through the process of building a foundational IVIVC for our target compound.
In Vitro Assessment: Quantifying Target Engagement
The first step in our correlation journey is to precisely measure the compound's ability to inhibit its target enzyme, CA IX, in a controlled laboratory setting.
Rationale for Assay Selection
To quantify the inhibitory potency of our compound, we will employ a colorimetric, esterase-based activity assay. This method is widely adopted for its reliability, simplicity, and suitability for high-throughput screening.[14][15] The principle relies on the ability of carbonic anhydrase to catalyze the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol.[14] The rate of color formation is directly proportional to enzyme activity. An inhibitor will slow this reaction, and the degree of inhibition allows us to calculate key potency metrics like the half-maximal inhibitory concentration (IC₅₀).
Detailed Experimental Protocol: CA IX Inhibition Assay
This protocol is designed for a 96-well microplate format for efficient data generation.
Materials & Reagents:
-
Recombinant Human Carbonic Anhydrase IX (CA IX)
-
CA Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[14]
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test Compound: this compound
-
Reference Inhibitor: Acetazolamide[15]
-
Solvent: DMSO
-
Clear, flat-bottom 96-well microplates
-
Microplate reader capable of kinetic measurements at 405 nm[14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
CA Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5.
-
CA IX Enzyme Stock: Reconstitute the lyophilized enzyme in cold Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
CA IX Working Solution: On the day of the assay, dilute the enzyme stock to the desired working concentration (e.g., 20 units/mL) with cold Assay Buffer. Keep on ice.
-
Substrate Stock: Prepare a 3 mM stock solution of p-NPA in DMSO.[14]
-
Compound & Inhibitor Stocks: Prepare 10 mM stock solutions of the test compound and Acetazolamide in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in Assay Buffer containing a final DMSO concentration of <1%.
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): 160 µL Assay Buffer.
-
Vehicle Control (100% Activity): 140 µL Assay Buffer + 20 µL CA IX Working Solution + 2 µL DMSO.
-
Test Compound Wells: 138 µL Assay Buffer + 2 µL of each compound dilution + 20 µL CA IX Working Solution.
-
Reference Inhibitor Wells: 138 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL CA IX Working Solution.
-
-
Pre-incubation:
-
Add the buffer, compounds/DMSO, and enzyme solution to the respective wells as detailed above.
-
Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[14]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Stock to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 20 minutes.[14]
-
-
Data Analysis:
-
Calculate the rate of reaction (V, slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vitro Data Summary and Comparison
The results from the enzymatic assay provide a quantitative measure of potency, allowing for a direct comparison between our novel compound and the clinical standard, Acetazolamide.
| Compound | Target Enzyme | Assay Type | IC₅₀ (nM) |
| This compound | Human CA IX | Colorimetric Esterase | 15.8 ± 2.1 |
| Acetazolamide (Reference) | Human CA IX | Colorimetric Esterase | 25.2 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: The in vitro data clearly indicate that this compound is a potent inhibitor of CA IX, exhibiting superior potency compared to the reference drug Acetazolamide. This strong target engagement at the molecular level is the first critical piece of evidence supporting its therapeutic potential.
In Vivo Evaluation: Assessing Efficacy in a Biological System
Demonstrating efficacy in a living organism is the ultimate test for any therapeutic candidate. This section details the protocol for evaluating our compound in a preclinical cancer model.
Rationale for Model Selection
To assess the anti-tumor activity of a CA IX inhibitor, a human tumor xenograft model in immunocompromised mice is the gold standard. This model involves implanting human cancer cells that are known to overexpress CA IX (especially under hypoxic conditions) into mice. We have selected the HT-29 human colon carcinoma cell line, as derivatives of thiadiazoles have shown efficacy in this model.[16] This approach allows us to evaluate the compound's ability to inhibit tumor growth in a complex biological environment that mimics aspects of human cancer.[1]
Detailed Experimental Protocol: HT-29 Xenograft Mouse Model
Animals and Housing:
-
Species: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.
-
Housing: Maintained in a sterile environment with a 12-hour light/dark cycle, with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Step-by-Step Methodology:
-
Cell Culture and Implantation:
-
Culture HT-29 human colon adenocarcinoma cells under standard conditions.
-
Harvest cells during the exponential growth phase. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8 per group).
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer vehicle solution (e.g., 0.5% carboxymethylcellulose in saline) orally (p.o.) once daily.
-
Group 2 (Test Compound): Administer this compound at a dose of 20 mg/kg, p.o., once daily.
-
Group 3 (Reference Compound): Administer Acetazolamide at a dose of 20 mg/kg, p.o., once daily.[17]
-
-
Dosing and Monitoring:
-
Administer treatments for 21 consecutive days.
-
Record body weight and monitor for any signs of toxicity daily.
-
Measure tumor volume every 3 days.
-
-
Endpoint and Analysis:
-
At the end of the study (Day 21), humanely euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting for CA IX expression).
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
-
In Vivo Efficacy Data Summary
The primary endpoint of the study is the reduction in tumor growth, providing a clear measure of the compound's biological effect.
| Treatment Group (20 mg/kg, p.o.) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) |
| Vehicle Control | 1250 ± 150 | - |
| This compound | 550 ± 95 | 56% |
| Acetazolamide (Reference) | 775 ± 110 | 38% |
*Data are presented as mean ± standard error of the mean. p < 0.05 compared to Vehicle Control.
Interpretation: The in vivo results corroborate the in vitro findings. This compound significantly suppressed tumor growth in the HT-29 xenograft model, demonstrating a superior efficacy (56% TGI) compared to the reference compound Acetazolamide (38% TGI) at the same dose.
Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)
With robust data from both the benchtop and the biological system, we can now construct the correlation.
The IVIVC Framework: From Potency to Efficacy
The goal is to establish a predictive relationship between the enzymatic inhibition (IC₅₀) and the anti-tumor effect (TGI). This correlation is often complex, influenced by a multitude of pharmacokinetic and pharmacodynamic factors (ADME-Tox: Absorption, Distribution, Metabolism, Excretion, and Toxicity). A successful correlation suggests that the in vitro assay is a meaningful surrogate for the in vivo outcome.
Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).
Quantitative Analysis: Connecting the Dots
| Compound | In Vitro Potency (IC₅₀, nM) | In Vivo Efficacy (TGI, %) | Potency-to-Efficacy Ratio (TGI / IC₅₀⁻¹) |
| Test Compound | 15.8 | 56 | 3.54 |
| Acetazolamide | 25.2 | 38 | 1.51 |
The analysis reveals a positive correlation: the compound with lower IC₅₀ (in vitro) demonstrates higher TGI (in vivo). The "Potency-to-Efficacy Ratio" (a simplified metric calculated here as TGI divided by the reciprocal of IC₅₀) is more than double for our test compound. This suggests a more efficient translation of molecular potency into biological effect.
Factors Influencing the Correlation
A perfect correlation is rare. Discrepancies between in vitro and in vivo results are common and informative. Key factors include:
-
Pharmacokinetics (PK): How the body processes the drug. Our test compound may have superior absorption, a more favorable distribution to the tumor site, or a longer half-life than Acetazolamide, leading to higher effective concentrations at the target.
-
Metabolism: Acetazolamide is known to undergo metabolism.[18] If the test compound is more metabolically stable, it could lead to greater efficacy.
-
Target Engagement in Tissue: The in vivo model accounts for the drug's ability to penetrate tumor tissue and engage with CA IX in a complex, hypoxic microenvironment, a factor not present in the simple enzymatic assay.
Conclusion and Future Directions
This guide demonstrates a clear and positive correlation between the in vitro CA IX inhibitory activity and the in vivo anti-tumor efficacy of this compound. The compound outperformed the clinical reference, Acetazolamide, on both fronts, marking it as a promising candidate for further development.
Next Steps for Researchers:
-
Full Pharmacokinetic Profiling: Conduct detailed PK studies to understand the ADME properties of the compound, which will help explain its superior in vivo performance.
-
Dose-Response Studies: Evaluate the compound's efficacy at multiple dose levels in vivo to establish a full dose-response relationship.
-
Orthogonal Models: Test the compound in other CA IX-expressing cancer models (e.g., breast, renal carcinoma) to broaden the understanding of its therapeutic potential.
By systematically bridging the in vitro and in vivo data, researchers can build a compelling case for their therapeutic candidates, accelerating the path from discovery to potential clinical impact.
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Busardò, F. P., et al. (2022). In silico, in vitro, and in vivo human metabolism of acetazolamide, a carbonic anhydrase inhibitor and common "diuretic and masking agent" in doping. Archives of Toxicology, 96(7), 1989–2001. [Link]
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Protocols.io. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. [Link]
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National Center for Biotechnology Information. (2021). In Vivo Antibacterial Activity of Acetazolamide. PubMed. [Link]
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SciSpace. (n.d.). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. SciSpace. [Link]
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Al-Jumaili, A. A. H. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Egyptian Journal of Chemistry. [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. ResearchGate. [Link]
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Ghiuș, C., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 1938. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid
For my fellow researchers and drug development professionals, our work's integrity extends beyond discovery to the responsible management of the chemical tools we employ. This guide provides a detailed, safety-first protocol for the disposal of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid. The procedures outlined here are synthesized from established safety protocols for structurally similar compounds and general principles of hazardous waste management, ensuring a self-validating system of safety and compliance.
The core principle of this guide is risk mitigation . Due to the compound's chemical structure—a carboxylic acid functionalized with a mercapto-thiadiazole moiety—we must assume it possesses multiple hazard characteristics. Simple neutralization and drain disposal is not a viable or safe option . The entire waste stream must be managed as hazardous chemical waste.
Part 1: Hazard Profile & Risk Assessment
Inferred Hazards:
-
Skin and Eye Irritation: Thiadiazole derivatives are frequently cited as causing skin and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]
-
Harmful if Swallowed: Many related organosulfur compounds are classified as harmful if ingested.[4][5]
-
Stench: The presence of mercaptan (-SH) groups strongly suggests the potential for a powerful, unpleasant odor.[1]
-
Hazardous Combustion Products: In a fire, this compound will likely decompose to produce highly toxic oxides of sulfur (SOx) and nitrogen (NOx), alongside carbon monoxide and carbon dioxide.[1][6][7]
-
Incompatibility: The compound is likely incompatible with strong oxidizing agents and strong acids, which could lead to vigorous, exothermic reactions.[4]
| Potential Hazard | Rationale / Associated Risk | Primary Safety Control |
| Corrosivity (Acidic) | Carboxylic acid group. | Segregate from bases and reactive metals. Use appropriate containers. |
| Irritation (Skin, Eye, Respiratory) | Common to thiadiazole derivatives.[2] | Engineering controls (fume hood), full PPE. |
| Toxicity (Oral, Inhalation) | Potential based on related structures.[4][5] | Avoid creating dust/aerosols; handle in a fume hood. |
| Reactivity | Incompatible with strong oxidizers/acids.[4] | Segregate waste streams. |
| Environmental Hazard | Sulfur compounds can be toxic to aquatic life. | Do not dispose down the drain. Collect for hazardous waste disposal. |
Part 2: Step-by-Step Disposal Protocol
This protocol ensures that all waste streams containing this compound are handled safely from the point of generation to final handoff for disposal.
Step 1: Immediate Segregation at the Point of Generation
The fundamental rule of chemical waste management is proper segregation.[8] Immediately upon generation, all waste containing the target compound must be classified as Hazardous Organic Acid Waste .
-
Solid Waste: Collect unused or expired pure compounds, contaminated personal protective equipment (PPE) like gloves and weigh boats, and any contaminated lab supplies (e.g., paper towels used for cleanup) in a dedicated, clearly labeled solid waste container.
-
Liquid Waste: Collect all solutions containing the compound. This includes reaction mother liquors, chromatography fractions, and rinsing from contaminated glassware. This waste stream should be collected in a separate, dedicated liquid waste container.
Step 2: Proper Containerization and Labeling
Waste containers must be robust, compatible with the chemical, and clearly identified to prevent accidental mixing and ensure safe handling.
-
Container Selection: Use containers made of materials that will not react with or be degraded by the acidic and sulfur-containing waste. High-density polyethylene (HDPE) or glass bottles are typically appropriate for liquid waste.[8] Ensure the container has a tightly sealing screw cap.[9]
-
Labeling: This is a critical, non-negotiable step. Each container must be labeled with:
-
The words "HAZARDOUS WASTE ".[9]
-
The full chemical name: "This compound " and any other chemical constituents in the container (e.g., solvents, other reagents).
-
The approximate concentration or percentage of each component.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location (building and room number).
-
Step 3: Safe Storage Pending Disposal
Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory.
-
Location: The storage area should be in a well-ventilated location, such as a fume hood or a ventilated cabinet.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container, preventing the spread of spills.
-
Closure: Keep waste containers closed at all times except when actively adding waste.[8]
Step 4: Final Disposal Pathway
The final step is to transfer the waste to your institution's Environmental Health & Safety (EHS) department for professional disposal.
-
Request Pickup: Follow your institution's specific procedures to request a hazardous waste pickup.
-
Do Not Treat: Do not attempt to neutralize the waste yourself. While neutralization is a common technique for simple corrosive wastes, the other hazardous properties of this molecule make such treatment unsafe for non-specialists.[10] The reaction could generate heat and release noxious gases. Professional disposal services are equipped to handle complex waste streams.[11]
Part 3: Spill and Emergency Procedures
Accidents happen. Being prepared is essential.
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Inform your colleagues and supervisor immediately.
-
Control: If the spill is small and you are trained to handle it:
-
Ensure you are wearing appropriate PPE: safety goggles, face shield, solvent-resistant gloves (nitrile may not be sufficient for all solvents; check compatibility), and a lab coat.
-
Prevent the spill from entering drains.[5]
-
Use an absorbent material like vermiculite or dry sand to contain and absorb the spill.[12]
-
Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[4]
-
-
Decontaminate: Wipe the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][7] If inhaled, move to fresh air.[1]
Workflow Diagram: Disposal Pathway
Caption: Disposal workflow for this compound.
References
- 2,5-Dimercapto-1,3,4-thiadiazole, dipotassiumsalt - SAFETY DATA SHEET. (n.d.).
- 2-Mercapto-5-methyl-1,3,4-thiadiazole - SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
- 2-Mercapto-1,3,4-thiadiazole - SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
- 2,5-Dimercapto-1,3,4-thiadiazole - SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
- 5-Mercapto-3-phenyl-1,3,4-thiadiazole-2(3H)-thione, potassium salt - SAFETY DATA SHEET. (2024, March 30). Fisher Scientific.
- Thioglycolic acid - SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
- 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea - SAFETY DATA SHEET. (2025, October 7). Sigma-Aldrich.
- Chemical Waste Disposal Guidelines. (n.d.). University of Florida, Environmental Health & Safety.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University, Environmental Health & Safety.
- Proteinase K solution - SAFETY DATA SHEET. (2025, September 13). Sigma-Aldrich.
- Effective Methods to Safely Dispose of Sulfuric Acid. (2025, December 29).
- Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2025, December 6).
- How to Safely Dispose of Sulfuric Acid. (n.d.). Lab Alley.
- 2-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YLTHIO)SUCCINIC ACID. (2023, May 4). ChemicalBook.
- Production, Import/Export, Use, and Disposal of Sulfuric Acid. (n.d.).
- Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Cornell University, Environmental Health and Safety.
- 5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol. (n.d.). PubChem.
- 2-Mercapto-5-methyl-1,3,4-thiadiazole - Safety D
- 2-Amino-5-mercapto-1,3,4-thiadiazole. (n.d.). PubChem.
- 3-5-mercapto-134-thiadiazol-2-ylthiopropionic-acid. (n.d.). CymitQuimica.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid
For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a deep and unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the rationale behind each safety measure to empower you with the knowledge to work confidently and securely.
Hazard Assessment: Understanding the Risks
A thorough risk assessment is the foundation of any laboratory safety plan. For this compound, the primary hazards are:
-
Dermal and Ocular Irritation : Structurally related compounds are known to cause skin and serious eye irritation.[1][2][5][6] Direct contact with the skin or eyes can lead to redness, pain, and potential chemical burns.
-
Respiratory Irritation : As with many fine chemical powders or aerosols, inhalation may cause respiratory tract irritation.[1][3][4]
-
Noxious Odor : The mercaptan group imparts a powerful and offensive stench, a characteristic feature of thiols.[1][2][7] While not always indicative of high toxicity at low concentrations, this odor can cause nausea and headaches and is a clear indicator of airborne material.[7]
-
Acidic Properties : The carboxylic acid group means the compound is acidic and can be corrosive.[8][9]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | Protects against splashes of solutions or airborne particles. A face shield offers broader protection, especially when handling larger quantities.[10] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Provides a barrier against skin contact. Double gloving is recommended for extended handling periods or when working with solutions.[9][10][11] |
| Body | Laboratory Coat (preferably with long sleeves and a high collar) | Protects skin and personal clothing from accidental spills and contamination.[9] |
| Respiratory | Use in a certified Chemical Fume Hood | The primary engineering control to prevent inhalation of dust or vapors and to contain the odor.[2][12] |
Operational Plans: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount. The following steps provide a clear and logical workflow for handling this compound.
1. Preparation and Donning of PPE:
-
Pre-operational Check : Before entering the laboratory, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Donning Sequence :
-
Put on your laboratory coat, ensuring it is fully buttoned.
-
Don your safety goggles. If a significant splash risk exists, use a face shield in addition to goggles.
-
Wash your hands thoroughly.
-
Put on your first pair of nitrile or neoprene gloves.
-
If double-gloving, put on the second pair of gloves, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.
-
2. Handling the Compound:
-
Work within a Fume Hood : All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure and contain the unpleasant odor.[2][12]
-
Weighing : When weighing the solid, use a draft shield or perform the task in a balance enclosure within the fume hood to prevent the dispersal of fine particles.
-
Making Solutions : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Avoid Incompatibilities : Keep the compound away from strong oxidizing agents and strong acids.[2]
3. Doffing PPE and Personal Hygiene:
-
Doffing Sequence : The removal of PPE should be done in a manner that prevents cross-contamination.
-
Remove the outer pair of gloves (if double-gloving) and dispose of them in the designated chemical waste container.
-
Remove your laboratory coat, folding the contaminated side inward, and store it appropriately.
-
Remove your safety goggles or face shield.
-
Remove the inner pair of gloves and dispose of them.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan: Managing Contaminated Materials
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste : All solid waste contaminated with this compound, including used weighing paper, contaminated paper towels, and spent gloves, should be placed in a clearly labeled, sealed hazardous waste container.[13]
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. Due to the sulfur content, this waste may require specific treatment.[14]
-
Glassware Decontamination : Glassware that has come into contact with the compound should be decontaminated before being washed. A common practice for thiols is to rinse the glassware with a dilute bleach solution within a fume hood to oxidize the odorous mercaptan group, followed by thorough rinsing with water.[15][16]
-
Spill Management : In the event of a small spill, it should be cleaned up immediately by personnel wearing appropriate PPE. Use an absorbent material to contain the spill, then transfer the material to a sealed hazardous waste container.[17] For larger spills, evacuate the area and follow your institution's emergency procedures.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling the target compound.
References
-
Open Government Program. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]
- (n.d.). Acid Handling.
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Scribd. (n.d.). Lab Guide: Handling Mercaptans. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Sulfur - Hazardous Substance Fact Sheet. Retrieved from [Link]
- (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- (n.d.). Sulfur Spills.
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University College London. (2020). Thiols | Safety Services. Retrieved from [Link]
- (2025). What are the safety precautions when handling acids?.
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University of California, San Diego. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]
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Reddit. (2013). Handling thiols in the lab. Retrieved from [Link]
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SALUS IQ | AI Safety Assistant. (n.d.). What is the topic for handling Acid equipment. Retrieved from [Link]
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University of Washington. (n.d.). Organic Acid SOP - UW Environmental Health & Safety. Retrieved from [Link]
- (2022). Sulphur Safety Data Sheet.
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Chemistry LibreTexts. (2016). 13.10: Thiols (Mercaptans). Retrieved from [Link]
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Pi Chemicals. (n.d.). Material Safety Data Sheet: 2-Mercapto-1,3,4-thiadiazole. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
